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  • Product: 2-Amino-6-methylpyrimidine-4-carboximidamide
  • CAS: 1116339-75-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide

Introduction 2-Amino-6-methylpyrimidine-4-carboximidamide is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiq...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-6-methylpyrimidine-4-carboximidamide is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a ubiquitous scaffold in numerous biologically active molecules, including antiviral and anticancer agents. The presence of the amino and carboximidamide (amidine) groups offers multiple points for hydrogen bonding and electrostatic interactions, making it a valuable building block for the design of targeted therapeutics. This guide provides a comprehensive overview of a robust and logical synthetic pathway for the preparation of this molecule, intended for an audience of researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and provides detailed, actionable protocols.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide can be logically approached through a two-step sequence. The core pyrimidine ring is constructed first, followed by the elaboration of the functional group at the 4-position.

A well-established method for the synthesis of 2-aminopyrimidines is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine.[1][2][3] To introduce the desired substituents at the 4 and 6 positions, a carefully chosen three-carbon building block is required. The methyl group at the 6-position suggests the use of a derivative of acetoacetate. To facilitate the introduction of the 4-carboximidamide group, a precursor functional group that is readily converted to an amidine is ideal. A nitrile (cyano) group is an excellent choice for this role, as it can be transformed into an amidine via the classical Pinner reaction.[4][5]

Therefore, the key intermediate in our proposed synthesis is 2-amino-6-methylpyrimidine-4-carbonitrile . The overall synthetic strategy is as follows:

  • Part 1: Synthesis of the Key Intermediate: 2-amino-6-methylpyrimidine-4-carbonitrile. This is achieved through the cyclocondensation reaction of a suitable α-cyano-β-ketoester with guanidine.

  • Part 2: Conversion of the Nitrile to the Carboximidamide. The cyano group of the intermediate is converted to the target carboximidamide functionality using the Pinner reaction.

This strategic approach allows for the efficient construction of the desired molecule from readily available starting materials.

Synthesis Pathway Diagram

Synthesis_Pathway cluster_0 Part 1: Pyrimidine Ring Formation cluster_1 Part 2: Amidine Formation (Pinner Reaction) Starting_Materials Ethyl 2-cyano-3-oxobutanoate + Guanidine Intermediate 2-amino-6-methylpyrimidine-4-carbonitrile Starting_Materials->Intermediate Cyclocondensation (Base-catalyzed) Pinner_Salt Pinner Salt Intermediate Intermediate->Pinner_Salt 1. Anhydrous HCl, Ethanol Final_Product 2-Amino-6-methylpyrimidine-4-carboximidamide Pinner_Salt->Final_Product 2. Ammonia

Caption: Overall synthetic route to 2-Amino-6-methylpyrimidine-4-carboximidamide.

Part 1: Synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile

The formation of the 2-aminopyrimidine ring system is a classic example of a Biginelli-type reaction, which involves the acid- or base-catalyzed condensation of a β-dicarbonyl compound with an amidine.[6] In this case, guanidine serves as the N-C-N component, providing the 2-amino group. The three-carbon component required is ethyl 2-cyano-3-oxobutanoate.

Mechanism of Pyrimidine Formation

The reaction proceeds through a series of condensation and cyclization steps. The more nucleophilic nitrogen of guanidine initially attacks one of the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The use of a base, such as sodium ethoxide, facilitates the deprotonation of guanidine and the enolization of the ketoester, thereby promoting the reaction.

Experimental Protocol: Synthesis of 2-amino-6-methylpyrimidine-4-carbonitrile

Materials:

  • Ethyl 2-cyano-3-oxobutanoate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add guanidine hydrochloride (1.0 equivalent) and stir the mixture for 30 minutes at room temperature. A precipitate of sodium chloride will form.

  • Add ethyl 2-cyano-3-oxobutanoate (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and neutralize the solution with a suitable acid (e.g., acetic acid or dilute HCl) to a pH of approximately 7.

  • The product, 2-amino-6-methylpyrimidine-4-carbonitrile, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Part 2: Conversion to 2-Amino-6-methylpyrimidine-4-carboximidamide via the Pinner Reaction

The Pinner reaction is a two-step process for converting a nitrile into an amidine.[4][5] The first step is the formation of an imidate salt, known as a Pinner salt, by reacting the nitrile with an alcohol under anhydrous acidic conditions. The second step involves the treatment of the Pinner salt with ammonia to yield the desired amidine.

Mechanism of the Pinner Reaction
  • Formation of the Pinner Salt: Under anhydrous acidic conditions (typically with hydrogen chloride gas), the nitrile nitrogen is protonated, which activates the cyano group towards nucleophilic attack by an alcohol (e.g., ethanol). This results in the formation of an ethyl imidate hydrochloride salt.

  • Ammonolysis of the Pinner Salt: The Pinner salt is then treated with ammonia. The ammonia acts as a nucleophile, attacking the electrophilic carbon of the imidate. This is followed by the elimination of ethanol to afford the final carboximidamide hydrochloride salt. Subsequent neutralization yields the free amidine.

Experimental Protocol: Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide

Materials:

  • 2-amino-6-methylpyrimidine-4-carbonitrile

  • Anhydrous ethanol

  • Anhydrous diethyl ether

  • Hydrogen chloride gas

  • Anhydrous ammonia

  • Sodium hydroxide solution

Procedure:

Step A: Formation of the Pinner Salt

  • Suspend 2-amino-6-methylpyrimidine-4-carbonitrile (1.0 equivalent) in a mixture of anhydrous ethanol (5-10 equivalents) and anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the suspension in an ice bath.

  • Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is exothermic, so maintain the temperature below 10 °C.

  • Continue passing HCl gas until the starting material has completely dissolved and the reaction is saturated with HCl.

  • Seal the flask and allow it to stand at a low temperature (e.g., 0-5 °C) for 24-48 hours. The Pinner salt will precipitate as a crystalline solid.

  • Collect the Pinner salt by filtration under anhydrous conditions, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step B: Ammonolysis to the Amidine

  • Dissolve the dried Pinner salt in anhydrous ethanol at a low temperature.

  • Bubble anhydrous ammonia gas through the solution. Alternatively, add a solution of ammonia in ethanol.

  • Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting residue is the hydrochloride salt of the amidine. To obtain the free base, dissolve the residue in water and carefully add a base (e.g., cold sodium hydroxide solution) until the pH is alkaline.

  • The free amidine, 2-Amino-6-methylpyrimidine-4-carboximidamide, will precipitate.

  • Collect the product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Data Summary

The following table summarizes the key reactants and expected products for the proposed synthesis.

StepStarting Material(s)ReagentsKey Intermediate/Product
1Ethyl 2-cyano-3-oxobutanoate, Guanidine hydrochlorideSodium ethoxide, Ethanol2-amino-6-methylpyrimidine-4-carbonitrile
2A2-amino-6-methylpyrimidine-4-carbonitrileAnhydrous HCl, Anhydrous EthanolEthyl 2-amino-6-methylpyrimidine-4-carboximidate hydrochloride (Pinner Salt)
2BPinner Salt from Step 2AAnhydrous Ammonia2-Amino-6-methylpyrimidine-4-carboximidamide

Conclusion

The synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide can be reliably achieved through a two-part synthetic sequence. The initial formation of the pyrimidine ring via a base-catalyzed cyclocondensation provides the core structure, while the subsequent Pinner reaction allows for the efficient conversion of a nitrile precursor to the desired carboximidamide functionality. This technical guide provides a detailed and scientifically grounded pathway for the preparation of this valuable compound, offering researchers a solid foundation for its synthesis and further exploration in various fields of chemical and biological sciences. Careful control of reaction conditions, particularly the use of anhydrous reagents in the Pinner reaction, is crucial for obtaining high yields and purity of the final product.

References

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google P
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google P
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL not available)
  • Nitrile synthesis by oxidation, rearrangement, dehydration - Organic Chemistry Portal. Retrieved from [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central. Retrieved from [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P
  • Pinner pyrimidine synthesis | PPTX - Slideshare. Retrieved from [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate. Retrieved from [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - NIH. Retrieved from [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC - NIH. Retrieved from [Link]

  • Diethyl 2-Cyano-3-oxosuccinate - MDPI. Retrieved from [Link]

  • Nitrile to Amide - Common Conditions. Retrieved from [Link]

  • (PDF) Guanidine: Studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl) formimidate - ResearchGate. Retrieved from [Link]

  • 4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. Retrieved from [Link]

  • A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate. Retrieved from [Link]

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues - RSC Publishing. Retrieved from [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. Retrieved from [Link]

  • WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google P
  • Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation - Mediterranean Journal of Medical Research. Retrieved from [Link]

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) - YouTube. (2024). Retrieved from [Link]

  • Variation of nitriles and alcohols. a | Download Table - ResearchGate. Retrieved from [Link]

  • (PDF) Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Retrieved from [Link]

  • Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed. Retrieved from [Link]

  • Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid - RSC Publishing. Retrieved from [Link]

  • Pinner Reaction | NROChemistry. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Amino-6-methylpyrimidine-4-carboximidamide

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of synthetic drugs.[1][2][3][4][5] Within this vast chemical space, 2-aminopyrimidine derivatives have garnered significant attention for their diverse pharmacological activities, ranging from anticancer and antimicrobial to kinase inhibition.[6][7] This guide focuses on a specific, yet potentially significant, member of this family: 2-Amino-6-methylpyrimidine-4-carboximidamide . While specific experimental data for this compound is limited in publicly accessible literature, this document aims to provide a comprehensive overview by integrating predicted properties, analogous chemical data, and plausible synthetic strategies, thereby serving as a valuable resource for researchers interested in its potential applications.

Nomenclature and Structural Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse. This section provides the fundamental identifiers for 2-Amino-6-methylpyrimidine-4-carboximidamide.

IdentifierValue
IUPAC Name 2-Amino-6-methylpyrimidine-4-carboximidamide
CAS Number 1116339-75-3
Molecular Formula C₆H₉N₅
Molecular Weight 151.17 g/mol
Canonical SMILES CC1=CC(=C(N)N)N=C(N)N1
Physical Appearance Yellow solid

Structure:

Caption: Chemical structure of 2-Amino-6-methylpyrimidine-4-carboximidamide.

Physicochemical Properties: A Blend of Predicted and Comparative Data

Table of Physicochemical Properties:

PropertyPredicted Value for 2-Amino-6-methylpyrimidine-4-carboximidamideExperimental Value for 2-Amino-4,6-dimethylpyrimidineExperimental Value for 2-Amino-4-hydroxy-6-methylpyrimidine
Melting Point Not available151-153 °C[6][8][9]>300 °C
Boiling Point 402.8 ± 55.0 °CNot availableNot available
Density 1.52 ± 0.1 g/cm³1.11 g/cm³[10]Not available
pKa 9.36 ± 0.504.82[10]Not available
Solubility Not availableWater: 40,000 mg/L (High)[10]; Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly)[8]Not available

Expert Insights:

The presence of the amino and carboximidamide groups, both capable of hydrogen bonding, suggests that 2-Amino-6-methylpyrimidine-4-carboximidamide likely has a relatively high melting point and some degree of solubility in polar protic solvents. The predicted high boiling point is consistent with a molecule possessing multiple hydrogen bond donors and acceptors. The predicted pKa suggests that the compound is a weak base. It is important to note that these are estimations, and experimental verification is crucial for any application.

Synthesis and Purification: A Proposed Experimental Approach

While a specific, validated synthesis protocol for 2-Amino-6-methylpyrimidine-4-carboximidamide is not published, a plausible synthetic route can be devised based on established pyrimidine chemistry. The most common approach for constructing the 2-aminopyrimidine core involves the condensation of a guanidine salt with a 1,3-dicarbonyl compound or its equivalent.

Proposed Synthetic Pathway:

A likely precursor for the target molecule is a β-keto nitrile or a related derivative that can be converted to the carboximidamide. A plausible synthetic strategy would involve the reaction of a suitable 1,3-dicarbonyl precursor with guanidine.

Synthesis Precursor 1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal)) Intermediate1 4-cyano-3-oxobutanal (or a protected derivative) Precursor->Intermediate1 [Several Steps] e.g., reaction with acetonitrile anion Target 2-Amino-6-methylpyrimidine-4-carboximidamide Intermediate1->Target Condensation Guanidine Guanidine Hydrochloride Guanidine->Target Condensation BiologicalScreening cluster_0 Initial Screening cluster_1 Hit Identification cluster_2 Lead Optimization TargetCompound 2-Amino-6-methylpyrimidine-4-carboximidamide BroadScreen Broad-spectrum Biological Assays TargetCompound->BroadScreen Anticancer Anticancer Activity BroadScreen->Anticancer Antimicrobial Antimicrobial Activity BroadScreen->Antimicrobial Enzyme Enzyme Inhibition BroadScreen->Enzyme SAR Structure-Activity Relationship (SAR) Studies Anticancer->SAR Antimicrobial->SAR Enzyme->SAR ADMET ADMET Profiling SAR->ADMET

Sources

Foundational

"2-Amino-6-methylpyrimidine-4-carboximidamide" molecular structure elucidation

Technical Guide: Structural Elucidation of 2-Amino-6-methylpyrimidine-4-carboximidamide Introduction & Significance 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: 1116339-75-3) represents a critical pharmacophore in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Structural Elucidation of 2-Amino-6-methylpyrimidine-4-carboximidamide

Introduction & Significance

2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: 1116339-75-3) represents a critical pharmacophore in medicinal chemistry, particularly in the design of serine protease inhibitors (e.g., Factor Xa or Thrombin inhibitors). The molecule combines a pyrimidine scaffold—offering hydrogen bond acceptor/donor sites—with a highly basic carboximidamide (amidine) group, which typically mimics the arginine side chain in P1 ligands, engaging in salt-bridge interactions with aspartate residues in enzyme active sites.

The Elucidation Challenge: While the pyrimidine ring is stable, the amidine moiety introduces significant analytical complexity due to:

  • Protropy (Tautomerism): Rapid exchange between amino (

    
    ) and imino (
    
    
    
    ) forms.
  • Restricted Rotation: The C–N bond in the amidine group often exhibits partial double-bond character, leading to distinct cis/trans isomers (rotamers) observable in NMR.[1]

  • Solubility & Exchange: The high polarity and exchangeable protons require specific solvent protocols (DMSO-d

    
    ) to prevent signal loss.
    

Analytical Strategy: The Multi-Modal Workflow

To rigorously prove the structure, a self-validating workflow combining High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) is required.

ElucidationWorkflow Start Unknown Sample (Yellow Solid) HRMS Step 1: HRMS (ESI+) Target: [M+H]+ = 152.0931 Start->HRMS Solubility Solubility Check (Insoluble in CDCl3 -> Use DMSO-d6) HRMS->Solubility H_NMR Step 2: 1H NMR (Identify Exchangeable Protons) Solubility->H_NMR C_NMR Step 3: 13C NMR & HSQC (Confirm Carbon Count) H_NMR->C_NMR HMBC Step 4: HMBC (Critical) (Link Methyl & Amidine to Ring) C_NMR->HMBC Final Structure Confirmed HMBC->Final

Figure 1: Analytical workflow prioritizing solvent selection and connectivity proofs.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula


 and unsaturation.
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Rationale: The basic amidine and 2-amino groups protonate readily.

  • Expected Data:

    • Parent Ion

      
      :  Calculated 
      
      
      
      .
    • Fragmentation Pattern:

      • 
         (Loss of 
        
        
        
        from amidine).
      • 
         (Loss of cyanamide or ring cleavage).
        

NMR Spectroscopy: The Core Elucidation

This is the most critical section. The molecule must be analyzed in DMSO-d


  to observe the exchangeable protons.
Tautomerism & Proton Assignment

The amidine group exists in equilibrium. In DMSO-d


, you will often see broadened signals or distinct sets of peaks if rotation is slow.

Tautomers T1 Tautomer A (Amino form) -C(=NH)NH2 T2 Tautomer B (Imino form) -C(-NH2)=NH T1->T2 Fast Exchange (Broad Peaks)

Figure 2: Amidine tautomerism causing signal broadening in 1H NMR.

Predicted 1H NMR Data (400 MHz, DMSO-d )
PositionType

(ppm)
MultiplicityIntegrationAssignment Logic
Amidine-NH Exch.8.50 - 9.50Broad Singlet (bs)3H (variable)Highly deshielded, broad due to exchange/rotation. May appear as 2-3 distinct broad bumps.
H-5 Ar-H7.35Singlet (s)1HThe only aromatic proton on the ring.
2-NH

Exch.6.80Broad Singlet (bs)2HTypical range for 2-aminopyrimidines.
6-CH

Alkyl2.35Singlet (s)3HDeshielded by aromatic ring, singlet (no neighbors).

Expert Insight: If the amidine protons are too broad to integrate, add 1-2 drops of TFA-d (Trifluoroacetic acid-d) to the NMR tube. This protonates the amidine, forcing it into the cationic form


, which sharpens the peaks and shifts them downfield (

ppm).
13C NMR Data (100 MHz, DMSO-d )
PositionType

(ppm)
Assignment Logic
C-4 Quat.162.5Attached to Amidine (electron withdrawing).
C-2 Quat.163.8Attached to Amino (N-C-N resonance).
C-6 Quat.168.0Attached to Methyl.
C-Amidine Quat.160 - 165Characteristic amidine carbon (often weak).
C-5 CH108.5Shielded by resonance from 2-NH

and 6-CH

.
CH

CH

23.5Typical aromatic methyl.

Connectivity Proof (2D NMR)

To distinguish this from its isomer (e.g., 4-amino-6-methyl...), you must use HMBC (Heteronuclear Multiple Bond Correlation) .

  • The "Smoking Gun" Correlation:

    • Proton Source: The Methyl protons (

      
       2.35).
      
    • Target Carbons:

      • Strong 2-bond coupling to C-6 .

      • Strong 3-bond coupling to C-5 (

        
         108.5).
        
      • Crucially: NO coupling to the Amidine carbon.

    • Proton Source: The H-5 aromatic proton (

      
       7.35).
      
    • Target Carbons:

      • Coupling to C-4 (which bears the amidine).

      • Coupling to C-6 (which bears the methyl).

      • Coupling to C-Amidine (weak 3-bond coupling).

Experimental Protocols

Protocol A: NMR Sample Preparation (Solubility Critical)
  • Weigh 5-10 mg of the yellow solid into a clean vial.

  • Add 0.6 mL DMSO-d

    
     . (Do not use CDCl
    
    
    
    ; the compound is likely insoluble and amidine protons will not be visible).
  • Sonicate for 30 seconds to ensure complete dissolution.

  • Optional: If proton signals are merged, add

    
     of 
    
    
    
    to exchange them out (verifying they are NH protons) or TFA-d to sharpen them.
Protocol B: Identification of Impurities
  • Nitrile Precursor: Look for a sharp peak at

    
     ppm in 13C NMR (CN group) and absence of amidine protons.
    
  • Hydrolysis Product (Amide): If the amidine hydrolyzes, you will see the formation of a primary amide (

    
    ). The H-NMR peaks will shift slightly, and MS will show 
    
    
    
    (mass shift of +1 Da due to
    
    
    vs
    
    
    difference).

References

  • PubChem Compound Summary. (2025). N-methylpyrimidine-2-carboximidamide (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds.[1] Wiley. (General reference for Amidine/Pyrimidine shifts).

  • Marek, R., & Lyčka, A. (2002). 15N NMR spectroscopy in structural analysis. Current Organic Chemistry.[2] (Authoritative text on nitrogen-containing heterocycles).

  • Reich, H. J. (2024).[3] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Reference for basicity of amidines).

Sources

Exploratory

A Strategic Guide to Unveiling the Therapeutic Potential of 2-Amino-6-methylpyrimidine-4-carboximidamide: A Technical Guide for Biological Activity Screening

Foreword: The Rationale for Exploration In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of pharmacologically active agen...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Exploration

In the landscape of medicinal chemistry, the pyrimidine scaffold stands as a cornerstone, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The fusion of this privileged heterocycle with a carboximidamide moiety, a functional group also known for its diverse biological roles, presents a compelling case for the targeted investigation of "2-Amino-6-methylpyrimidine-4-carboximidamide."[5][6] This guide delineates a comprehensive, multi-tiered strategy for the systematic screening of this novel chemical entity, designed for researchers, scientists, and drug development professionals. Our approach is rooted in a logical progression from computational prediction to rigorous in-vitro validation, ensuring a cost-effective and scientifically sound evaluation of its therapeutic potential.

Part 1: The In-Silico Overture - Predicting Biological Relevance

Before embarking on resource-intensive wet-lab experiments, a robust in-silico analysis can provide invaluable foresight into the potential biological activities and drug-like properties of 2-Amino-6-methylpyrimidine-4-carboximidamide.[7][8] This computational screening funnel is designed to prioritize subsequent experimental efforts.

Physicochemical and ADMET Profiling

A critical initial step is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[9][10] These parameters are fundamental to a compound's potential success as a therapeutic agent. Various computational tools and web servers can be employed for this purpose.[11][12]

Table 1: Predicted Physicochemical and ADMET Properties of 2-Amino-6-methylpyrimidine-4-carboximidamide

PropertyPredicted ValueImplication for Drug Development
Molecular Weight(Calculated)Adherence to Lipinski's Rule of Five
LogP(Predicted)Oral bioavailability and membrane permeability
Hydrogen Bond Donors(Calculated)Solubility and receptor binding
Hydrogen Bond Acceptors(Calculated)Solubility and receptor binding
Aqueous Solubility(Predicted)Formulation and bioavailability
Blood-Brain Barrier Permeability(Predicted)Potential for CNS activity
CYP450 Inhibition(Predicted)Potential for drug-drug interactions
hERG Inhibition(Predicted)Cardiotoxicity risk
Ames Mutagenicity(Predicted)Genotoxicity potential

Note: The values in this table are placeholders and would be populated using computational prediction software such as ADMETlab, pkCSM, or ADMET Predictor®.[9][10][13]

Target Prediction and Molecular Docking

With a favorable ADMET profile, the next logical step is to identify potential biological targets. This can be achieved through reverse docking or pharmacophore-based screening against libraries of known protein structures. Once a set of high-probability targets is identified, molecular docking simulations can predict the binding affinity and interaction patterns of 2-Amino-6-methylpyrimidine-4-carboximidamide within the active sites of these proteins.[14][15] This provides a structural basis for its potential mechanism of action.

Experimental Protocol: Molecular Docking Workflow

  • Ligand Preparation:

    • Generate the 3D structure of 2-Amino-6-methylpyrimidine-4-carboximidamide.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Assign appropriate protonation states at physiological pH.

  • Target Preparation:

    • Retrieve the 3D crystal structures of potential target proteins from the Protein Data Bank (PDB).

    • Remove water molecules and co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate charges.

    • Define the binding site based on the co-crystallized ligand or using a pocket detection algorithm.

  • Molecular Docking:

    • Utilize docking software (e.g., AutoDock, Glide, GOLD) to predict the binding pose and affinity of the ligand within the defined binding site.

    • Perform multiple docking runs to ensure conformational sampling.

  • Analysis of Results:

    • Analyze the predicted binding poses and scoring functions.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

Part 2: The In-Vitro Crucible - Validating Biological Activity

Guided by the in-silico predictions, a tiered in-vitro screening cascade will systematically evaluate the biological effects of 2-Amino-6-methylpyrimidine-4-carboximidamide.

Primary Screening: A Broad Spectrum Assessment

The initial phase of in-vitro testing aims to cast a wide net to identify any significant biological activity. Based on the common activities of pyrimidine derivatives, primary screening should focus on anticancer and antimicrobial potential.[1][3]

A preliminary assessment of cytotoxicity against a panel of cancer cell lines is a standard starting point for anticancer drug discovery.[16][17] The MTT or MTS assay is a reliable and widely used colorimetric method for this purpose.[16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media and conditions.

  • Cell Seeding:

    • Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of 2-Amino-6-methylpyrimidine-4-carboximidamide in a suitable solvent (e.g., DMSO).

    • Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for a specified duration (e.g., 24, 48, or 72 hours).

    • Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug, e.g., doxorubicin).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

Table 2: Hypothetical Anticancer Activity Screening Results (IC50 in µM)

Cell LineCancer Type2-Amino-6-methylpyrimidine-4-carboximidamideDoxorubicin (Positive Control)
MCF-7Breast[Insert Data][Insert Data]
A549Lung[Insert Data][Insert Data]
HCT116Colon[Insert Data][Insert Data]
HepG2Liver[Insert Data][Insert Data]

The prevalence of antimicrobial resistance necessitates the search for new antimicrobial agents.[18] The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against a panel of pathogenic bacteria and fungi.[19][20]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation:

    • Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth.

  • Compound Dilution:

    • Perform serial two-fold dilutions of 2-Amino-6-methylpyrimidine-4-carboximidamide in a 96-well microtiter plate containing broth.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (a known antibiotic, e.g., ciprofloxacin or fluconazole), a negative control (broth only), and a vehicle control.

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Table 3: Hypothetical Antimicrobial Activity Screening Results (MIC in µg/mL)

MicroorganismGram Stain/Type2-Amino-6-methylpyrimidine-4-carboximidamidePositive Control
Staphylococcus aureusGram-positive[Insert Data][Insert Data]
Escherichia coliGram-negative[Insert Data][Insert Data]
Pseudomonas aeruginosaGram-negative[Insert Data][Insert Data]
Candida albicansFungal[Insert Data][Insert Data]
Secondary Screening: Elucidating the Mechanism of Action

Should the primary screening reveal promising activity, the subsequent phase of investigation will focus on elucidating the underlying mechanism of action.[21]

If the in-silico analysis predicted specific enzyme targets, direct enzyme inhibition assays are crucial for validation.[22][23] These assays measure the effect of the compound on the activity of a purified enzyme.[24]

Experimental Protocol: General Enzyme Inhibition Assay

  • Assay Setup:

    • In a suitable buffer, combine the purified enzyme, the substrate, and varying concentrations of 2-Amino-6-methylpyrimidine-4-carboximidamide.

    • Include appropriate controls (no inhibitor, no enzyme).

  • Reaction and Detection:

    • Initiate the enzymatic reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorometry, luminescence).

  • Data Analysis:

    • Calculate the initial reaction rates at each inhibitor concentration.

    • Determine the IC50 value of the compound for the specific enzyme.

    • Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

For compounds exhibiting significant anticancer activity, further cellular assays can provide insights into the mechanism of cell death.[25]

  • Apoptosis Assays: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry can determine if the compound induces programmed cell death.

  • Cell Cycle Analysis: Propidium Iodide staining and flow cytometry can reveal if the compound causes cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Signaling Pathway Analysis: Western blotting can be used to investigate the effect of the compound on key proteins involved in cancer-related signaling pathways that may have been implicated in the in-silico analysis.

Part 3: Visualizing the Path Forward

Clear visualization of workflows and potential biological interactions is essential for effective communication and decision-making in a research setting.

Diagram 1: Overall Screening Workflow for 2-Amino-6-methylpyrimidine-4-carboximidamide

G cluster_0 In-Silico Screening cluster_1 In-Vitro Primary Screening cluster_2 In-Vitro Secondary Screening A ADMET Prediction B Target Prediction & Docking A->B C Anticancer Screening (MTT Assay) B->C Guide Experimental Design D Antimicrobial Screening (MIC Determination) B->D Guide Experimental Design E Enzyme Inhibition Assays B->E Validate Predicted Targets F Cellular MOA Studies (Apoptosis, Cell Cycle) C->F If Active

A tiered approach to biological activity screening.

Diagram 2: Hypothetical Signaling Pathway Inhibition

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Genes TF->Gene Transcription Proliferation Cell Proliferation & Survival Gene->Proliferation Compound 2-Amino-6-methylpyrimidine- 4-carboximidamide Compound->Kinase1 Inhibition

Potential inhibition of a kinase signaling cascade.

Conclusion: A Roadmap to Discovery

This technical guide provides a structured and logical framework for the comprehensive biological activity screening of 2-Amino-6-methylpyrimidine-4-carboximidamide. By integrating predictive computational methods with robust in-vitro assays, this strategy enables a thorough and efficient evaluation of its therapeutic potential. The causality behind each experimental choice is grounded in established drug discovery principles, from initial ADMET profiling to detailed mechanism of action studies. This self-validating system ensures that each step builds upon credible data, guiding the research toward the most promising therapeutic avenues. The journey from a novel compound to a potential therapeutic agent is arduous, but with a systematic and scientifically rigorous approach, the true potential of 2-Amino-6-methylpyrimidine-4-carboximidamide can be effectively unveiled.

References

  • Biological activities of synthetic pyrimidine derivatives. (2024).
  • An overview on synthesis and biological activity of pyrimidines. (2025). ResearchGate.
  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. (2021). MDPI.
  • Diverse Biological Activity of Pyrimidine Derivatives: A Review. (2025). PubMed.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2025). ResearchGate.
  • In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. (2023). MDPI.
  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). ACS Publications.
  • In Silico Screening and Testing of FDA-Approved Small Molecules to Block SARS-CoV-2 Entry to the Host Cell by Inhibiting Spike Protein Cleavage. (n.d.). PubMed Central.
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  • Synthesis and fungicidal activity of novel 2-(2-alkylthio-6-phenylpyrimidin-4-yl)-1H-benzimidazoles. (2021). PubMed.
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  • Special Issue : Enzyme Inhibitors in Drug Discovery and Development. (n.d.). MDPI.
  • In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. (2026). MDPI.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). NIH.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. (2023). MDPI.
  • Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. (n.d.). PubMed.
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Foundational

Strategic Imperative: Why Dock 2-Amino-6-methylpyrimidine-4-carboximidamide?

An In-depth Technical Guide to In Silico Docking Studies of 2-Amino-6-methylpyrimidine-4-carboximidamide A Senior Application Scientist's Framework for Computational Hit Discovery and Analysis This document serves as a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to In Silico Docking Studies of 2-Amino-6-methylpyrimidine-4-carboximidamide

A Senior Application Scientist's Framework for Computational Hit Discovery and Analysis

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on conducting rigorous in silico molecular docking studies focused on 2-Amino-6-methylpyrimidine-4-carboximidamide. This guide emphasizes the foundational principles, practical methodologies, and critical analysis required to generate scientifically valid and actionable computational results.

2-Amino-6-methylpyrimidine-4-carboximidamide is a small molecule featuring a substituted pyrimidine scaffold. This chemical motif is prevalent in a wide range of biologically active compounds, suggesting a high potential for interaction with various protein targets. Similar aminopyrimidine structures have been investigated as inhibitors for targets like BRD4 and PLK1, which are significant in cancer research.[1] Furthermore, related compounds have shown promise in treating diseases like Chagas' disease.[2]

In silico molecular docking provides a resource-efficient initial step to explore the therapeutic potential of this specific molecule.[3][4] It allows us to:

  • Hypothesize Biological Targets: Screen the compound against libraries of known protein structures to identify potential binding partners.

  • Predict Binding Modes: Understand the specific orientation and interactions of the molecule within a protein's active site.

  • Estimate Binding Affinity: Computationally score the strength of the interaction to rank potential targets.[5]

  • Guide Rational Drug Design: Use the predicted binding pose to inform the design of more potent and selective derivatives.

This guide provides the technical framework to execute these objectives with scientific rigor.

The Docking Master Protocol: A Validated Workflow

A robust docking study is not a single action but a multi-stage process where the quality of the outcome is dictated by the precision of each step.[4] The following sections detail a self-validating workflow.

Phase 1: Meticulous Preparation of Receptor and Ligand

The axiom "garbage in, garbage out" is paramount in computational chemistry. The initial preparation of the protein (receptor) and the small molecule (ligand) is the most critical phase determining the reliability of the results.

Protocol 2.1.1: Receptor Preparation

The goal is to convert a static PDB (Protein Data Bank) file into a chemically correct, docking-ready format.

  • Target Acquisition: Identify and download a suitable crystal structure of the target protein from the PDB. Prioritize high-resolution structures (<2.5 Å) with a co-crystallized ligand, which is invaluable for validating the docking protocol.

  • Initial Cleaning: Load the PDB file into a molecular modeling tool (e.g., AutoDockTools, Chimera, PyMOL). Remove all non-essential components, such as water molecules, ions, and co-factors, unless they are known to be critical for ligand binding.[3][6]

  • Structural Correction: Inspect the protein for missing residues or incomplete side chains. Use modeling software to rebuild and optimize these missing fragments.[6][7]

  • Protonation State: Add hydrogen atoms to the protein, ensuring that the protonation states of ionizable residues (like Histidine, Aspartic Acid, and Glutamic Acid) are appropriate for a physiological pH. This is a critical step for accurate hydrogen bond modeling.[8]

  • Charge Assignment: Assign partial atomic charges (e.g., Gasteiger charges) to all atoms in the receptor. These charges are fundamental to calculating the electrostatic interaction component of the docking score.[3]

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[3][9]

Causality Behind the Choices: Removing crystallographic water molecules simplifies the binding site, preventing potential interference, though the role of conserved "bridging" water molecules is an advanced consideration.[10] Correct protonation and charge assignment are non-negotiable for accurately simulating the electrostatic environment of the binding pocket, which governs molecular recognition.

Protocol 2.1.2: Ligand Preparation (2-Amino-6-methylpyrimidine-4-carboximidamide)

  • 3D Structure Generation: Create the 2D structure of 2-Amino-6-methylpyrimidine-4-carboximidamide and convert it to a 3D format.

  • Energy Minimization: The initial 3D conformation is unlikely to be the most stable. Perform an energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, sterically favorable conformation.

  • Charge Calculation: As with the receptor, assign Gasteiger partial charges to the ligand atoms.[11]

  • Torsional Degrees of Freedom: Identify and define the rotatable bonds within the ligand. This flexibility is what allows the docking software to explore different conformations of the ligand within the binding site.[3]

  • File Format Conversion: Save the prepared ligand in the PDBQT format.

Phase 2: The Docking Simulation

This phase involves using a docking algorithm, such as AutoDock Vina, to predict the optimal binding pose of the ligand within the receptor's defined binding site.

Protocol 2.2.1: Docking with AutoDock Vina

  • Define the Search Space (Grid Box): Specify the three-dimensional grid that defines the search area for the docking algorithm. This box should be centered on the active site and be large enough to encompass the entire binding pocket, allowing the ligand to move and rotate freely.[9][12] If a co-crystallized ligand is present, centering the grid on its location is a standard practice.

  • Create the Configuration File: Prepare a text file that specifies the file paths for the prepared receptor and ligand, the coordinates and dimensions of the grid box, and the desired output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, using the configuration file as input. Vina will perform the docking simulation and generate an output file containing the predicted binding poses.[8]

Trustworthiness through Self-Validation: Before docking your compound of interest, a re-docking experiment is mandatory. This involves docking the original co-crystallized ligand back into its own receptor. A successful protocol is validated if the top-ranked docked pose has a root-mean-square deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[13] This confirms that your chosen parameters can accurately reproduce a known binding mode.

Post-Docking Analysis: Translating Data into Scientific Insight

The raw output from a docking run is a list of poses and scores. The real scientific value is extracted through careful analysis and interpretation.[14]

Quantitative Analysis

The primary quantitative metric from AutoDock Vina is the binding affinity, reported in kcal/mol. A more negative value indicates a stronger predicted binding.[13] It is crucial to compare these scores relatively between different ligands or poses, rather than treating them as absolute measures of affinity.

Table 1: Hypothetical Docking Results for 2-Amino-6-methylpyrimidine-4-carboximidamide

Potential TargetPDB IDBinding Affinity (kcal/mol)Key Predicted InteractionsInteracting Residues
PLK15TAI-7.8H-Bond, Pi-AlkylCys67, Leu132, Asp194
BRD45W5K-7.2H-Bond, Pi-CationAsn140, Trp81, Pro82
T. cruzi Pteridine Reductase1A08-6.9H-Bond, Pi-PiTyr194, Phe112, Ser111
Qualitative and Structural Analysis

Visual inspection of the top-ranked poses is essential.[15] Using a visualization tool like PyMOL or Chimera, analyze the non-covalent interactions between the ligand and the protein.[16] Look for:

  • Hydrogen Bonds: Are the H-bond donors and acceptors on the ligand forming logical interactions with the protein?

  • Hydrophobic Interactions: Is the methyl group situated in a greasy, non-polar pocket?

  • Pi-Stacking or Pi-Cation Interactions: Is the pyrimidine ring interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan?

A high-scoring pose that lacks chemically sensible interactions should be viewed with skepticism.

Visualization of Workflows and Biological Context

Diagrams are essential for communicating complex processes. The following are generated using the DOT language for Graphviz.

The In Silico to In Vitro Workflow

This diagram outlines the logical progression from computational prediction to experimental validation.

In_Silico_Workflow cluster_comp Computational Phase cluster_exp Experimental Phase Target_ID Target Identification & PDB Selection Prep Receptor & Ligand Preparation Target_ID->Prep Validation Protocol Validation (Re-docking) Prep->Validation Docking Virtual Screening of Ligand Validation->Docking Analysis Pose & Interaction Analysis Docking->Analysis Purchase Compound Acquisition or Synthesis Analysis->Purchase Prioritized Hit Binding_Assay Biochemical Binding Assay (e.g., SPR, ITC) Purchase->Binding_Assay Functional_Assay Cell-based Functional Assay Binding_Assay->Functional_Assay Functional_Assay->Target_ID Feedback Loop for New Hypotheses

Caption: Integrated workflow from computational modeling to experimental validation.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates how the ligand might function as a kinase inhibitor, a plausible role given its scaffold.

Signaling_Pathway Ligand 2-Amino-6-methyl- pyrimidine-4-carboximidamide Kinase Target Kinase (e.g., PLK1) Ligand->Kinase Competitive Binding Substrate Substrate Protein Kinase->Substrate Phosphorylation ATP ATP ATP->Kinase Binds to Active Site Phospho_Substrate Phosphorylated Substrate (Active) Cell_Cycle Cell Cycle Progression Phospho_Substrate->Cell_Cycle Promotes

Caption: Mechanism of action for a hypothetical kinase inhibitor at the ATP-binding site.

Conclusion: A Foundation for Discovery

This guide has detailed a rigorous, multi-step protocol for the in silico molecular docking of 2-Amino-6-methylpyrimidine-4-carboximidamide. By adhering to these principles of meticulous preparation, protocol validation, and critical analysis, researchers can generate reliable computational hypotheses that can effectively guide and accelerate the experimental drug discovery process. The ultimate success of any computational prediction is its verification at the lab bench.

References

  • Session 4: Introduction to in silico docking. (n.d.).
  • Protein-ligand docking . (2019, October 19). Galaxy Training!. Retrieved from [Link]

  • Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer . (n.d.). MDPI. Retrieved from [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock . (2025, August 6). YouTube. Retrieved from [Link]

  • 6. Preparing the protein and ligand for docking . (n.d.). ScotChem. Retrieved from [Link]

  • Graphviz tutorial . (2021, January 13). YouTube. Retrieved from [Link]

  • Tutorial – AutoDock Vina . (2020, December 4). Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking . (2021, May 11). YouTube. Retrieved from [Link]

  • How to interprete and analyze molecular docking results? . (2024, September 19). ResearchGate. Retrieved from [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease . (n.d.). PubMed. Retrieved from [Link]

  • In Silico Docking: Protocols for Computational Exploration of Molecular Interactions . (n.d.). PDF. Retrieved from [Link]

  • Flowcharting Made Easy:. Visualize Your User Flow with Graphviz! . (2023, February 24). D_Central_Station. Retrieved from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced . (2020, March 20). YouTube. Retrieved from [Link]

  • A Guide to In Silico Drug Design . (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc., . (2020, July 18). YouTube. Retrieved from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies . (n.d.). MDPI. Retrieved from [Link]

  • Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery . (n.d.). Retrieved from [Link]

  • How I can analyze and present docking results? . (2020, May 18). Matter Modeling Stack Exchange. Retrieved from [Link]

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Exploratory

2-Amino-6-methylpyrimidine-4-carboximidamide: A Strategic Scaffold for Next-Generation Kinase Inhibition

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals. Executive Summary In the high-stakes arena of kinase inhibitor d...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Lead Discovery Biologists, and Drug Development Professionals.

Executive Summary

In the high-stakes arena of kinase inhibitor discovery, the "2-aminopyrimidine" pharmacophore remains a cornerstone of ATP-competitive inhibition. This guide focuses on 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: 1116339-75-3), a specialized scaffold that combines the proven hinge-binding capability of the aminopyrimidine core with the electrostatic versatility of a carboximidamide (amidine) tail.

While often utilized as a fragment-based lead or a synthetic intermediate, this specific architecture offers distinct advantages for targeting Serine/Threonine kinases, particularly Casein Kinase 2 (CK2) and Aurora Kinases . This whitepaper dissects the molecule’s structural biology, outlines a robust synthesis protocol, and details the validation assays required to elevate this candidate from a chemical entity to a validated hit.

Chemical Identity & Structural Biology

The Pharmacophore Logic

The efficacy of 2-Amino-6-methylpyrimidine-4-carboximidamide lies in its dual-functionality. It is designed to exploit the ATP-binding pocket's specific geometry:

  • Hinge Region Binding (The Anchor): The 2-amino group and the N1 nitrogen of the pyrimidine ring form a classic bidentate hydrogen-bonding motif with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Val116 in CK2).

  • Solvent Front/Gatekeeper Interaction (The Tail): The 4-carboximidamide group is highly basic (

    
    ). At physiological pH, it is protonated, allowing it to form critical salt bridges with acidic residues (Asp/Glu) often found near the catalytic loop or the DFG motif.
    
  • Hydrophobic Packing: The 6-methyl group provides a small hydrophobic handle that can displace conserved water molecules or pack against the gatekeeper residue (e.g., Methionine or Phenylalanine), enhancing selectivity.

Visualization: Pharmacophore Mapping

The following diagram illustrates the interaction logic between the candidate and a generic kinase ATP pocket.

Pharmacophore cluster_compound Ligand: 2-Amino-6-methylpyrimidine-4-carboximidamide cluster_pocket Kinase Active Site (e.g., CK2) N1 Pyrimidine N1 (H-Bond Acceptor) Amino 2-Amino Group (H-Bond Donor) Hinge_CO Hinge Backbone CO (Val116) Amino->Hinge_CO H-Bond Amidine 4-Carboximidamide (Cationic/Salt Bridge) Asp_Res Asp/Glu Residue (Catalytic Loop) Amidine->Asp_Res Ionic Interaction Methyl 6-Methyl Group (Hydrophobic) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Methyl->Gatekeeper Van der Waals Hinge_NH Hinge Backbone NH (Val116) Hinge_NH->N1 H-Bond

Caption: Interaction map showing the bidentate hinge binding (blue/red) and the critical ionic salt bridge formed by the amidine tail (green).

Computational Chemistry: Docking Strategy

Before wet-lab synthesis, the binding mode must be validated in silico.

  • Target Selection: Download PDB structures for CK2 (e.g., PDB ID: 3PE1) or Aurora A (e.g., PDB ID: 1MQ4).

  • Ligand Preparation: The carboximidamide group must be modeled in its protonated state (+1 charge).

  • Grid Generation: Center the grid box on the co-crystallized ligand of the reference PDB.

  • Scoring Function: Prioritize scoring functions that heavily weight electrostatic interactions (e.g., Glide XP or GoldScore), as the amidine-aspartate interaction is the primary driver of affinity for this specific analog.

Experimental Protocols

Chemical Synthesis Route

Objective: Synthesize 2-Amino-6-methylpyrimidine-4-carboximidamide with >95% purity. Rationale: The Pinner reaction is the most reliable method to convert a nitrile to an amidine while preserving the sensitive aminopyrimidine core.

Step-by-Step Protocol:

  • Starting Material: Begin with 2-Amino-4-chloro-6-methylpyrimidine .

  • Cyanation (Precursor Formation):

    • React the starting material with Zn(CN)₂ and Pd(PPh₃)₄ in DMF at 120°C.

    • Yield: 2-Amino-6-methylpyrimidine-4-carbonitrile.

  • Pinner Reaction (Amidine Formation):

    • Dissolve the nitrile intermediate in anhydrous methanol/HCl at 0°C.

    • Stir for 12-24 hours to form the imidate ester intermediate.

    • Treat with anhydrous ammonia (NH₃) in methanol.

    • Purification: The product will precipitate as the hydrochloride salt. Recrystallize from Ethanol/Ether.

  • Validation: confirm structure via ¹H NMR (DMSO-d₆) looking for the characteristic amidine protons (~9.0 ppm, broad singlet).

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Determine the IC50 of the candidate against recombinant CK2. Trustworthiness: This bioluminescent assay is less prone to interference from fluorescent compounds than FRET-based assays.

Workflow Diagram:

AssayWorkflow Start Reagent Prep: Kinase, Lipid/Peptide Substrate, ATP Rxn Kinase Reaction: Incubate Candidate + Enzyme + ATP (60 min @ RT) Start->Rxn Stop Step 1: ADP-Glo Reagent (Terminates Rxn, Depletes ATP) Rxn->Stop Detect Step 2: Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Stop->Detect Read Read Luminescence (RLU ~ Kinase Activity) Detect->Read

Caption: ADP-Glo assay workflow. The signal is directly proportional to ADP generated, measuring kinase activity.

Detailed Protocol:

  • Preparation: Dilute the candidate compound in DMSO (10 mM stock). Create a 10-point serial dilution series (1:3).

  • Reaction Assembly: In a 384-well white plate, add:

    • 2 µL Kinase (CK2, ~5 ng/well).

    • 1 µL Compound (or DMSO control).

    • 2 µL Substrate/ATP mix (Casein substrate + 10 µM ATP).

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Development: Add 5 µL ADP-Glo™ Reagent. Incubate 40 min. Add 10 µL Kinase Detection Reagent. Incubate 30 min.

  • Analysis: Measure luminescence. Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Mechanistic Insights & Selectivity

The "2-Amino-6-methylpyrimidine-4-carboximidamide" is not a "dirty" promiscuous inhibitor, but it requires careful profiling. The amidine group can mimic the arginine substrate of some kinases, potentially leading to off-target effects on AGC kinases (e.g., PKA, PKG).

Selectivity Profiling Strategy:

  • Primary Screen: Test at 1 µM against a panel of 5-10 diverse kinases (CK2, Aurora A, CDK2, PKA, EGFR).

  • Hit Criteria: >50% inhibition warrants a full IC50 determination.

  • Counter-Screen: Test against Trypsin or Thrombin (serine proteases) to ensure the amidine is not inhibiting proteases, a common liability of this functional group.

References

  • Design of 2-amino-6-methyl-pyrimidine benzoic acids as ATP competitive casein kinase-2 (CK2) inhibitors. Source: PubMed (2023).[1] Structure- and fragment-based design strategies highlighting the 2-amino-6-methylpyrimidine core. [Link]

  • Discovery of 2-amino-6-carboxamidobenzothiazoles as potent Lck inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[2] Validates the carboxamide/amidine motif in kinase inhibition. [Link]

  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors. Source: ACS Medicinal Chemistry Letters (2020). Demonstrates the utility of the carboxamide group for solubility and potency. [Link]

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Foundational

A Technical Guide to Preliminary Cytotoxicity Assays of 2-Amino-6-methylpyrimidine-4-carboximidamide

Foreword: Charting the Cytotoxic Potential of a Novel Pyrimidine Derivative The field of drug discovery is in a perpetual state of innovation, with novel chemical entities holding the promise of therapeutic breakthroughs...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting the Cytotoxic Potential of a Novel Pyrimidine Derivative

The field of drug discovery is in a perpetual state of innovation, with novel chemical entities holding the promise of therapeutic breakthroughs. Among these, pyrimidine derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific derivative, 2-Amino-6-methylpyrimidine-4-carboximidamide , a compound of interest for its potential cytotoxic effects.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals embarking on the preliminary cytotoxic evaluation of this compound. Moving beyond a simple recitation of protocols, this guide is structured to provide a comprehensive framework for designing, executing, and interpreting cytotoxicity assays with scientific rigor. As a Senior Application Scientist, the emphasis is not just on the "how" but critically, the "why" – elucidating the rationale behind experimental choices to ensure the generation of robust and reliable data. This approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each step is part of a self-validating system.

Our exploration will encompass the foundational principles of in vitro cytotoxicity testing, detailed step-by-step protocols for a suite of assays, guidance on the critical selection of cell models, and a framework for rigorous data analysis and interpretation. The overarching goal is to equip the reader with the necessary knowledge and practical insights to confidently assess the cytotoxic profile of 2-Amino-6-methylpyrimidine-4-carboximidamide and lay a solid foundation for its further development.

Foundational Principles of In Vitro Cytotoxicity Assessment

Before delving into specific experimental protocols, it is paramount to establish a firm understanding of the principles that underpin reliable cytotoxicity testing. A preliminary assessment of a compound's effect on cell viability is a critical early step in the drug development pipeline, serving to identify potential therapeutic candidates and flag compounds with unacceptable toxicity.[4]

The Rationale for a Multi-Assay Approach

No single assay can provide a complete picture of a compound's cytotoxic mechanism. Therefore, a multi-assay approach is advocated to obtain a comprehensive and validated assessment. This guide will focus on a panel of well-established assays that probe different aspects of cell health:

  • Metabolic Activity Assays (MTT, XTT): These colorimetric assays measure the metabolic activity of a cell population, which in viable cells, is proportional to cell number.[5][6] They are indicative of overall cell health and proliferation.

  • Membrane Integrity Assays (LDH Release): These assays quantify the leakage of intracellular components, such as lactate dehydrogenase (LDH), into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[2][7]

  • Lysosomal Integrity Assays (Neutral Red Uptake): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8][9][10]

By employing a combination of these assays, we can begin to build a more nuanced understanding of how 2-Amino-6-methylpyrimidine-4-carboximidamide affects cells.

The Critical Role of Cell Line Selection

The choice of cell line is a pivotal decision that will significantly influence the outcome and relevance of the cytotoxicity study.[11] Given that pyrimidine derivatives have shown promise as anticancer agents, a panel of cancer cell lines is a logical starting point.[3][12]

Recommended Cell Lines for Initial Screening:

Cell LineCancer TypeRationale
MCF-7 Breast AdenocarcinomaA well-characterized, estrogen receptor-positive cell line, commonly used in anticancer drug screening.[13]
A549 Lung CarcinomaA robust and widely used cell line for general cytotoxicity and anticancer studies.[8][14]
HepG2 Hepatocellular CarcinomaRepresents a liver cancer model, important for assessing potential hepatotoxicity.[13]
NHDF Normal Human Dermal FibroblastsA non-cancerous cell line to assess baseline cytotoxicity and selectivity.[15]

This selection provides a breadth of tissue origins and includes a normal cell line to gauge the compound's therapeutic index – its ability to kill cancer cells while sparing healthy ones.

Experimental Design: A Self-Validating Framework

A well-designed experiment is the cornerstone of trustworthy data. The following workflow illustrates a robust approach to the preliminary cytotoxicity assessment of 2-Amino-6-methylpyrimidine-4-carboximidamide.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis & Interpretation Compound_Prep Compound Preparation (Stock Solution & Dilutions) Compound_Treatment Compound Treatment (24h, 48h, 72h) Compound_Prep->Compound_Treatment Cell_Culture Cell Line Maintenance (Adherent Culture) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Assay_Reagents Assay Reagent Preparation Assay_Execution Execution of Cytotoxicity Assays (MTT, LDH, Neutral Red) Assay_Reagents->Assay_Execution Cell_Seeding->Compound_Treatment Compound_Treatment->Assay_Execution Data_Acquisition Data Acquisition (Spectrophotometry) Assay_Execution->Data_Acquisition Data_Normalization Data Normalization (% Viability) Data_Acquisition->Data_Normalization IC50_Calculation IC50 Value Calculation Data_Normalization->IC50_Calculation Interpretation Interpretation & Reporting IC50_Calculation->Interpretation

Caption: A comprehensive workflow for the preliminary cytotoxicity assessment of a novel compound.

Detailed Experimental Protocols

Adherence to standardized protocols is essential for reproducibility. The following sections provide detailed, step-by-step methodologies for the recommended cytotoxicity assays.

General Cell Culture and Compound Preparation

Good Cell Culture Practice (GCCP): All cell culture work should be performed in a certified biosafety cabinet using aseptic techniques to prevent contamination.[13][16][17][18][19] Regularly test cell lines for mycoplasma contamination.

Compound Stock Solution:

  • Prepare a 10 mM stock solution of 2-Amino-6-methylpyrimidine-4-carboximidamide in sterile Dimethyl Sulfoxide (DMSO).

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • The final concentration of DMSO in the culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.[15]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form a purple formazan product.[20]

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of 2-Amino-6-methylpyrimidine-4-carboximidamide in culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[5]

  • Incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium.[2][7]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the treatment period, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ Cytotoxicity Assay).[2]

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Measure the luminescence or absorbance according to the kit's instructions.

  • To determine the maximum LDH release, lyse control wells with a lysis buffer (e.g., 1% Triton X-100) 45 minutes prior to supernatant collection.[3]

Neutral Red (NR) Uptake Assay

This assay measures the accumulation of the NR dye in the lysosomes of viable cells.[8][22][23]

Protocol:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the treatment period, remove the medium and add 100 µL of pre-warmed medium containing 50 µg/mL Neutral Red.

  • Incubate for 2-3 hours at 37°C.

  • Remove the NR-containing medium and wash the cells with 150 µL of PBS.

  • Add 150 µL of destain solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.[8]

  • Shake the plate for 10 minutes to extract the dye.

  • Measure the absorbance at 540 nm.

Data Analysis and Interpretation

Calculation of Percentage Viability

The raw absorbance or luminescence data should be normalized to the control wells to determine the percentage of cell viability.

Formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's cytotoxicity. It is the concentration of the compound that reduces cell viability by 50%.

Procedure:

  • Plot the percentage of cell viability against the logarithm of the compound concentration.[24]

  • Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data.[25][26][27]

  • The IC50 value is the concentration at which the curve crosses the 50% viability mark.

Data Presentation:

Compound Concentration (µM)% Viability (MTT)% LDH Release% Viability (Neutral Red)
0 (Control)100 ± 5.25 ± 1.1100 ± 4.8
195 ± 4.98 ± 1.592 ± 5.1
1078 ± 6.125 ± 3.275 ± 6.3
5052 ± 5.548 ± 4.548 ± 5.9
10025 ± 3.875 ± 5.822 ± 4.1
20010 ± 2.192 ± 3.98 ± 2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Results

A comprehensive interpretation of the data should consider the following:

  • Dose-Response Relationship: A clear dose-dependent decrease in cell viability is indicative of a cytotoxic effect.

  • Time-Dependency: Comparing results from different incubation times (24h, 48h, 72h) can reveal if the cytotoxic effect is acute or requires prolonged exposure.

  • Selectivity: A significantly lower IC50 value in cancer cell lines compared to the normal fibroblast cell line (NHDF) suggests potential cancer-selective cytotoxicity.

Signaling Pathways and Mechanistic Insights

While preliminary assays do not definitively elucidate mechanisms, they can provide clues. The following diagram illustrates potential pathways affected by a cytotoxic compound.

Cytotoxicity_Pathways cluster_cell Cellular Processes cluster_assays Assay Readouts Compound 2-Amino-6-methylpyrimidine-4-carboximidamide Mitochondria Mitochondrial Dysfunction Compound->Mitochondria Membrane Plasma Membrane Damage Compound->Membrane Lysosome Lysosomal Destabilization Compound->Lysosome MTT Decreased MTT Reduction Mitochondria->MTT Impacts LDH Increased LDH Release Membrane->LDH Results in NR Decreased Neutral Red Uptake Lysosome->NR Leads to

Caption: Potential cellular targets of a cytotoxic compound and their corresponding assay readouts.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting preliminary cytotoxicity assays on 2-Amino-6-methylpyrimidine-4-carboximidamide. By employing a multi-assay approach, carefully selecting cell lines, and adhering to rigorous experimental design and data analysis, researchers can generate reliable and insightful data. The initial cytotoxic profile established through these methods will be instrumental in guiding the subsequent stages of drug development, including mechanistic studies and in vivo efficacy and toxicity testing. The journey from a novel compound to a potential therapeutic agent is long and complex, but it begins with a solid foundation of high-quality in vitro data.

References

  • A overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. (n.d.). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Al-Shammari, A. M., et al. (2023, February 22). MTT Assay protocol. protocols.io. [Link]

  • Riss, T. L., et al. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual. [Link]

  • Riss, T. L., et al. (2013, May 1). Cell Viability Assays. The Assay Guidance Manual. [Link]

  • Pamies, D., et al. (n.d.). Guidance Document on Good Cell and Tissue Culture Practice 2.0 (GCCP 2.0). CroLASA. [Link]

  • Sebaugh, J. L. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. [Link]

  • Virology Research Services. (2024, March 9). Understanding Cytotoxicity. [Link]

  • ACS Publications. (2023, March 15). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. [Link]

  • ResearchGate. (n.d.). Figure 4. Extract cytotoxicity test. Negative control (a); positive.... [Link]

  • Boster Biological Technology. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

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  • ResearchGate. (2016, October 4). How to calculate IC50 for my dose response?. [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • NIH. (n.d.). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]

  • ResearchGate. (2025, August 6). Good cell culture practices. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. [Link]

  • REPROCELL. (n.d.). XTT Cell Viability Assay for Alvetex™ Scaffold 96 Well Plate Format. [Link]

  • NIH. (n.d.). Highlight report: Cell type selection for toxicity testing. [Link]

  • Rockland Immunochemicals. (2021, December 14). Positive and Negative Controls. [Link]

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit. [Link]

  • BenchSci. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • NIH. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. [Link]

  • ResearchGate. (2025, August 9). Repetto G, del Peso A, Zurita JL.. Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nat Protoc 3: 1125-1131. [Link]

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  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]

  • European Collection of Authenticated Cell Cultures. (n.d.). Applying good cell culture practice to novel systems. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-Amino-6-methylpyrimidine-4-carboximidamide

Introduction: The Critical Role of Physicochemical Characterization in Drug Development In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory to a viable thera...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey of a candidate molecule from the laboratory to a viable therapeutic is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). A thorough understanding of a compound's solubility and stability is not merely a regulatory checkbox; it is the very foundation upon which a successful drug product is built. These parameters dictate a molecule's bioavailability, manufacturability, and shelf-life, thereby profoundly influencing its safety and efficacy.

This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-Amino-6-methylpyrimidine-4-carboximidamide , a substituted aminopyrimidine of interest. While specific experimental data for this exact molecule is not extensively published, this document will leverage established principles of pharmaceutical science and data from structurally related pyrimidine derivatives to outline a robust, field-proven investigational strategy. For researchers, scientists, and drug development professionals, this guide will serve as a practical roadmap for generating the critical data necessary to advance a compound through the development pipeline. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible results.

Section 1: Solubility Assessment of 2-Amino-6-methylpyrimidine-4-carboximidamide

The solubility of an API is a primary determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering the therapeutic potential of an otherwise potent molecule. The following section details a multi-faceted approach to characterizing the solubility of 2-Amino-6-methylpyrimidine-4-carboximidamide.

The Foundational Principle: Understanding the "Why" Behind Solubility Testing

The structural features of 2-Amino-6-methylpyrimidine-4-carboximidamide—specifically the presence of amino and carboximidamide groups—suggest that its solubility will be significantly influenced by pH. The amino groups are basic and will be protonated at acidic pH, increasing solubility, while the carboximidamide group may also exhibit pH-dependent behavior. Therefore, a comprehensive solubility assessment must investigate the interplay of pH, temperature, and solvent composition. Data on similar compounds, such as the high water solubility of 2-amino-4,6-dimethylpyrimidine, suggests a promising starting point for our target molecule[1].

Experimental Workflow for Comprehensive Solubility Profiling

A systematic approach to solubility determination is crucial. The following workflow outlines the key experiments.

G cluster_0 Solubility Profiling Workflow A Compound Procurement & Characterization B Equilibrium Solubility in Aqueous & Organic Solvents A->B C pH-Solubility Profile B->C D Solubility in Biorelevant Media C->D E Data Analysis & Interpretation D->E

Caption: Experimental workflow for determining the solubility of 2-Amino-6-methylpyrimidine-4-carboximidamide.

Detailed Experimental Protocols
  • Rationale: This initial screen provides a broad understanding of the compound's solubility characteristics in various media, which is critical for formulation development. For instance, knowing the solubility in organic solvents like ethanol or DMSO is essential for preparing stock solutions for in vitro assays.[2]

  • Protocol:

    • Prepare saturated solutions of 2-Amino-6-methylpyrimidine-4-carboximidamide in a range of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO, and propylene glycol).

    • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 37°C) for 24-48 hours with constant agitation to ensure equilibrium is reached.

    • Filter the suspensions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Express solubility in mg/mL or µg/mL.

  • Rationale: As hypothesized, the ionization state of the molecule will likely change with pH, impacting its solubility. This profile is crucial for predicting its behavior in the gastrointestinal tract.

  • Protocol:

    • Prepare a series of buffers with pH values ranging from 1 to 10.

    • Determine the equilibrium solubility of the compound in each buffer at a constant temperature (e.g., 37°C) following the procedure outlined in section 1.3.1.

    • Plot the logarithm of solubility against pH to visualize the pH-solubility profile.

Data Presentation: Summarizing Solubility Data

The quantitative data generated from these studies should be presented in a clear and concise tabular format.

Table 1: Equilibrium Solubility of 2-Amino-6-methylpyrimidine-4-carboximidamide in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)
Water25[Insert Experimental Data]
Water37[Insert Experimental Data]
PBS (pH 7.4)37[Insert Experimental Data]
0.1 N HCl37[Insert Experimental Data]
Ethanol25[Insert Experimental Data]
DMSO25[Insert Experimental Data]

Table 2: pH-Solubility Profile of 2-Amino-6-methylpyrimidine-4-carboximidamide at 37°C

pHSolubility (mg/mL)
1.0[Insert Experimental Data]
2.0[Insert Experimental Data]
3.0[Insert Experimental Data]
4.0[Insert Experimental Data]
5.0[Insert Experimental Data]
6.0[Insert Experimental Data]
7.0[Insert Experimental Data]
8.0[Insert Experimental Data]
9.0[Insert Experimental Data]
10.0[Insert Experimental Data]

Section 2: Stability Assessment of 2-Amino-6-methylpyrimidine-4-carboximidamide

The chemical stability of an API is a critical quality attribute that ensures the safety, efficacy, and shelf-life of a drug product. Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[3]

The Rationale for Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than those it would typically encounter during storage and handling. The goal is to accelerate degradation to predict the compound's long-term stability and to identify and characterize its degradation products. This information is vital for developing a robust formulation and for meeting regulatory requirements.

Experimental Workflow for Forced Degradation Studies

The following workflow provides a systematic approach to assessing the stability of 2-Amino-6-methylpyrimidine-4-carboximidamide.

G cluster_1 Forced Degradation Workflow F API in Solution & Solid State G Stress Conditions: - Hydrolysis (Acid, Base, Neutral) - Oxidation - Photolysis - Thermal F->G H Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) G->H I Characterization of Degradation Products H->I J Pathway Elucidation & Report Generation I->J

Caption: Workflow for conducting forced degradation studies on 2-Amino-6-methylpyrimidine-4-carboximidamide.

Detailed Protocols for Stress Conditions

A validated stability-indicating analytical method, typically a gradient HPLC method, is a prerequisite for these studies. This method must be able to separate the parent compound from all its degradation products.

  • Rationale: To assess the compound's susceptibility to degradation in the presence of water at different pH values. The pyrimidine ring can be susceptible to hydrolysis under certain conditions.[4]

  • Protocol:

    • Prepare solutions of the compound in 0.1 N HCl (acidic), water or buffer at pH 7 (neutral), and 0.1 N NaOH (basic).

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • At specified time points, withdraw samples, neutralize if necessary, and analyze by the stability-indicating HPLC method.

    • A control sample should be stored at refrigerated conditions.

  • Rationale: To evaluate the compound's sensitivity to oxidation. The amino groups on the pyrimidine ring could be potential sites for oxidation.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent.

    • Add a solution of an oxidizing agent, such as 3% hydrogen peroxide.

    • Incubate the solution at room temperature for a defined period.

    • Analyze samples at various time points by HPLC.

  • Rationale: To determine the compound's light sensitivity. Many aromatic heterocyclic compounds are known to be photosensitive.

  • Protocol:

    • Expose both the solid compound and a solution of the compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

    • A dark control sample should be stored under the same conditions but protected from light.

    • Analyze the samples after a defined exposure period.

  • Rationale: To assess the stability of the solid compound at elevated temperatures.

  • Protocol:

    • Store the solid compound in a controlled temperature oven (e.g., 60°C).

    • Analyze the sample at various time points.

Data Presentation: Summarizing Stability Data

The results of the forced degradation studies should be tabulated to clearly show the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for 2-Amino-6-methylpyrimidine-4-carboximidamide

Stress ConditionDuration% Assay of Parent Compound% DegradationNumber of Degradants
0.1 N HCl (60°C)7 days[Insert Data][Insert Data][Insert Data]
Water (60°C)7 days[Insert Data][Insert Data][Insert Data]
0.1 N NaOH (60°C)7 days[Insert Data][Insert Data][Insert Data]
3% H₂O₂ (RT)24 hours[Insert Data][Insert Data][Insert Data]
Photolytic (Solid)[Specify Duration][Insert Data][Insert Data][Insert Data]
Photolytic (Solution)[Specify Duration][Insert Data][Insert Data][Insert Data]
Thermal (60°C, Solid)14 days[Insert Data][Insert Data][Insert Data]

Section 3: Elucidation of Degradation Pathways

A crucial aspect of stability studies is the identification of major degradation products. This is essential for understanding the degradation mechanism and for ensuring that the analytical methods can adequately monitor these impurities in the final drug product.

The Logic of Pathway Elucidation

Based on the general degradation pathways of pyrimidines, potential degradation mechanisms for 2-Amino-6-methylpyrimidine-4-carboximidamide could involve hydrolysis of the carboximidamide group to the corresponding carboxylic acid or amide, or oxidation of the pyrimidine ring or the methyl group.[5][6]

G cluster_2 Degradation Pathway Elucidation K Forced Degradation Samples L LC-MS/MS Analysis K->L M Mass Spectral Data (Parent & Degradant Ions) L->M N Proposed Structures of Degradation Products M->N O Hypothesized Degradation Pathways N->O

Caption: Logical flow for the elucidation of degradation pathways.

Analytical Techniques for Structural Characterization
  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the primary tool for identifying degradation products. By comparing the mass spectra of the parent compound and its degradants, one can propose molecular formulas for the impurities. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are invaluable for structural elucidation.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If a significant degradant is formed, it may be necessary to isolate it using preparative HPLC and then characterize its structure definitively using NMR.

Conclusion: A Pathway to Comprehensive Understanding

This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the solubility and stability of 2-Amino-6-methylpyrimidine-4-carboximidamide. By following the detailed protocols and workflows presented, researchers and drug development professionals can generate the high-quality, reliable data necessary to make informed decisions about the future of this compound. The emphasis on understanding the "why" behind each experimental choice, coupled with the integration of self-validating methodologies, ensures that the resulting data will be trustworthy and will provide a solid foundation for subsequent formulation and development activities. The journey of a drug candidate is long and complex, but a thorough understanding of its fundamental physicochemical properties is the critical first step toward success.

References

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  • Arya, R., et al. (2025). Microbial biodegradation of carbendazim and sulfosulfuron: A sustainable approach for pesticide detoxification and soil restoration. ResearchGate. Retrieved from [Link]

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  • Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4443-4450. Retrieved from [Link]

  • Kafer, J., & Zboinska, E. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Retrieved from [Link]

  • Al-Ostath, A. I., et al. (2024). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 29(10), 2269. Retrieved from [Link]

  • Chen, S., et al. (2018). Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules, 23(9), 2313. Retrieved from [Link]

  • Zitko, J., et al. (2011). Synthesis and antimycobacterial properties of N-substituted 6-amino-5-cyanopyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry, 19(4), 1471-1476. Retrieved from [Link]

  • Arora, S., & Kumar, R. (2020). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 11, 1729. Retrieved from [Link]

  • Saien, J., & Khezrianjoo, S. (2008). Degradation of the fungicide carbendazim in aqueous solutions with UV/TiO(2) process: optimization, kinetics and toxicity studies. Journal of Hazardous Materials, 157(2-3), 269-276. Retrieved from [Link]

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. Retrieved from [Link]

  • Bolin, P. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Enzymatic Profiling of 2-Amino-6-methylpyrimidine-4-carboximidamide

This technical guide provides a rigorous framework for the initial enzymatic screening of 2-Amino-6-methylpyrimidine-4-carboximidamide . Based on its chemical structure—specifically the presence of a carboximidamide (ami...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous framework for the initial enzymatic screening of 2-Amino-6-methylpyrimidine-4-carboximidamide . Based on its chemical structure—specifically the presence of a carboximidamide (amidine) group attached to a pyrimidine scaffold—this molecule acts as a classic arginine mimetic .

In the context of drug discovery, this compound is classified as a P1-binding fragment targeting the S1 specificity pocket of Trypsin-like Serine Proteases (e.g., Thrombin, Factor Xa, Trypsin).[1] Therefore, the screening strategy detailed below focuses on establishing its potency as a reversible competitive inhibitor against Thrombin , the primary pharmacological target for this chemotype.[1]

Target Class: Serine Proteases (Thrombin/Factor Xa) Mechanism: Competitive Reversible Inhibition (P1 Fragment) Assay Format: Kinetic Chromogenic Analysis[1]

Structural Logic & Target Selection

The molecule 2-Amino-6-methylpyrimidine-4-carboximidamide contains a highly basic amidine functional group (


).[1] In physiological conditions, this group is protonated and positively charged, mimicking the side chain of Arginine.[1]
  • The Pharmacophore: The amidine moiety forms a critical salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket in Trypsin-like serine proteases.

  • The Scaffold: The 2-amino-6-methylpyrimidine ring serves as a rigid scaffold to orient the amidine, potentially displacing the "structural water" molecule often found in the active site of Thrombin.[1]

Primary Screening Objective: Determine the


 and 

of the compound against Human

-Thrombin to validate it as a "hit" for Fragment-Based Drug Discovery (FBDD).
Mechanistic Pathway Diagram

The following diagram illustrates the competitive inhibition mechanism within the coagulation cascade context.

G Prothrombin Prothrombin Thrombin Thrombin (Active Enzyme) Prothrombin->Thrombin Activation (FXa) Fibrinogen Fibrinogen Thrombin->Fibrinogen Catalysis Complex Enzyme-Inhibitor Complex (Inactive) Thrombin->Complex + Inhibitor (Kon) Fibrin Fibrin (Clot) Fibrinogen->Fibrin Cleavage Inhibitor 2-Amino-6-methylpyrimidine- 4-carboximidamide Inhibitor->Complex Competes for S1 Pocket Complex->Thrombin Dissociation (Koff)

Figure 1: Mechanism of Action.[1] The amidine fragment competes with the substrate for the Thrombin active site, preventing Fibrinogen cleavage.

Experimental Design & Reagents

To ensure data integrity (E-E-A-T), we utilize a Kinetic Chromogenic Assay . This is superior to endpoint assays as it allows for the detection of time-dependent inhibition and filtering of false positives (e.g., compound precipitation).[1]

Reagent Specifications
ComponentSpecificationPurpose
Enzyme Human

-Thrombin (High Purity)
Target protease.[1] Final conc: 0.5 nM.[1]
Substrate Sar-Pro-Arg-pNA (e.g., S-2238)Chromogenic substrate specific for Thrombin.[1] Cleavage releases p-nitroaniline (pNA).[1]
Buffer System 50 mM Tris-HCl, 100 mM NaCl, pH 7.4Mimics physiological ionic strength.[1]
Additive 0.1% PEG-8000 or 0.01% Triton X-100CRITICAL: Prevents promiscuous inhibition caused by colloid aggregation of the fragment.
Control Benzamidine HydrochlorideStandard reference inhibitor (

).[1]

Step-by-Step Screening Protocol

Phase 1: Compound Preparation
  • Stock Solution: Dissolve "2-Amino-6-methylpyrimidine-4-carboximidamide" in 100% DMSO to a concentration of 100 mM .

    • Note: Amidine salts can be hygroscopic.[1] Ensure the solid is dry before weighing.

  • Dilution Series: Prepare a 10-point serial dilution (1:3) in DMSO.[1][2]

  • Intermediate Plate: Transfer dilutions into assay buffer to achieve 10x final concentration (max DMSO < 5%).

Phase 2: Assay Execution (96-well Format)

This protocol uses a "pre-incubation" step to allow equilibrium binding.[1]

  • Dispense Buffer: Add 80 µL of Assay Buffer (with PEG/Triton) to all wells.

  • Add Inhibitor: Add 10 µL of the diluted Compound (or DMSO control) to respective wells.

  • Add Enzyme: Add 10 µL of Thrombin (5 nM stock

    
     0.5 nM final).
    
    • Incubation: Shake for 30 seconds, then incubate at 25°C for 10 minutes. This ensures the inhibitor accesses the S1 pocket.

  • Initiate Reaction: Add 100 µL of Substrate (S-2238) at

    
     concentration (approx. 50 µM).
    
  • Kinetic Read: Immediately place in a plate reader.[1]

    • Mode: Kinetic (Absorbance).[1]

    • Wavelength: 405 nm (detection of pNA).[1]

    • Duration: Read every 30 seconds for 20 minutes.

Workflow Diagram

Workflow Step1 1. Compound Prep (DMSO Stock) Step2 2. Pre-Incubation (Enzyme + Compound) Step1->Step2 10 min @ 25°C Step3 3. Substrate Addition (Initiate Reaction) Step2->Step3 Step4 4. Kinetic Read (OD 405nm) Step3->Step4 20 min trace

Figure 2: Assay Workflow. The pre-incubation step is vital for establishing equilibrium for competitive inhibitors.

Data Analysis & Validation

Calculation of Velocity ( )

Do not use raw absorbance endpoints.[1] Calculate the slope (mOD/min) of the linear portion of the reaction curve for each well.


[1]
IC50 Determination

Fit the reaction velocities (


) against the log of inhibitor concentration (

) using a 4-parameter logistic model:

[1]
Cheng-Prusoff Correction

Since this is a competitive inhibitor, convert


 to the inhibition constant (

):

[1]
  • Where

    
     is the substrate concentration used and 
    
    
    
    is the Michaelis constant for the specific enzyme batch.
Quality Control Criteria (Self-Validating System)
  • Z-Factor: Must be

    
     for the assay plate to be valid.[1]
    
    
    
    
    (p = positive control/max inhibition, n = negative control/DMSO)[1]
  • Hill Slope: Should be near -1.0. A slope significantly steeper (e.g., -2.0 or -3.[1]0) suggests non-specific aggregation or denaturation rather than 1:1 binding.[1]

  • Detergent Sensitivity: If the

    
     shifts significantly (>3-fold) when Triton X-100 concentration is increased, the compound is likely a false positive (aggregator).[1]
    

Troubleshooting & Nuances

Inner Filter Effect

Pyrimidines can absorb UV light, but usually not at 405 nm.[1] However, if the compound is impure or yellow, it may absorb at the detection wavelength.[1]

  • Check: Measure the absorbance of the compound alone in buffer at 405 nm. If significant, subtract this background or switch to a fluorogenic substrate (e.g., AMC-based).[1]

"Stickiness" (Aggregation)

Amidine fragments are generally soluble, but the pyrimidine core can induce stacking.[1]

  • Mitigation: The protocol explicitly includes 0.01% Triton X-100 . Do not omit this.

pH Sensitivity

The amidine


 is high (>11). At pH 7.4, it is fully protonated (

charge).[1] Do not run this assay at pH > 9, as deprotonation will destroy the binding affinity to Asp189.[1]

References

  • Copeland, R. A. (2013).[1] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[1] (Standard text for

    
     and 
    
    
    
    methodology).
  • Boehm, H. J., et al. (2000).[1] "Novel Thrombin Inhibitors: From the Crystal Structure to the Design of Potent Inhibitors." Journal of Medicinal Chemistry. Link (Foundational work on amidine-based thrombin inhibition).[1]

  • Sanderson, P. E. (1999).[1] "Small molecule inhibitors of the serine protease thrombin." Medicinal Research Reviews. (Reviews the structural necessity of the P1 amidine group).

  • Shoichet, B. K. (2006).[1] "Screening in a spirit of haunting." Drug Discovery Today. Link (Authoritative source on aggregation-based false positives and detergent use).[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2020).[1] Laboratory Automation: Communications with Automated Clinical Laboratory Systems. (General standards for microplate pipetting accuracy).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: N/A for specific salt, Scaffold CAS: 3977-29-5 related). This molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: N/A for specific salt, Scaffold CAS: 3977-29-5 related). This molecular scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of trypsin-like serine protease inhibitors and kinase inhibitors.

The protocol utilizes a Pinner Synthesis strategy, chosen for its high specificity and ability to generate the amidine moiety under mild conditions, avoiding the harsh thermal requirements of direct ammonia addition. This guide prioritizes high-purity isolation, critical for downstream biological assays.

Retrosynthetic Analysis & Pathway

The synthesis is designed in two distinct stages to ensure intermediate purity. The pathway begins with the commercially available 2-Amino-4-chloro-6-methylpyrimidine , which is first converted to the nitrile precursor before transformation into the target amidine.

Strategic Rationale:
  • Step 1 (Cyanation): Nucleophilic aromatic substitution (

    
    ) is favored over Pd-catalyzed cyanation for cost-efficiency and scalability, utilizing DABCO as a catalyst to lower the activation energy.
    
  • Step 2 (Pinner Reaction): Direct conversion of nitriles to amidines using ammonia often requires high pressure and temperature. The Pinner method proceeds via an imidate ester intermediate, allowing the reaction to occur at ambient pressure with superior regiocontrol.

Reaction Pathway Diagram

SynthesisPathway Start 2-Amino-4-chloro- 6-methylpyrimidine Nitrile 2-Amino-6-methyl- pyrimidine-4-carbonitrile Start->Nitrile KCN, DABCO DMSO/H2O, 90°C Imidate Methyl Imidate Intermediate (Salt) Nitrile->Imidate HCl (gas), MeOH 0°C to RT (Pinner A) Product 2-Amino-6-methyl- pyrimidine-4-carboximidamide Imidate->Product NH3 (gas/soln) EtOH, RT (Pinner B)

Figure 1: Step-wise synthetic pathway from chloro-precursor to final amidine.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Amino-6-methylpyrimidine-4-carbonitrile

Objective: Conversion of the chloro-group to a cyano-group via nucleophilic aromatic substitution.

Reagents:

  • 2-Amino-4-chloro-6-methylpyrimidine (1.0 eq)

  • Potassium Cyanide (KCN) (1.5 eq) [DANGER: CYANIDE]

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 eq)

  • Solvent: DMSO/Water (8:2 ratio)

Protocol:

  • Setup: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with 2-Amino-4-chloro-6-methylpyrimidine and DABCO.

  • Solvation: Add DMSO/Water mixture. Stir until partially dissolved.

  • Initiation: Carefully add KCN. Note: Perform this step in a well-ventilated fume hood with a cyanide antidote kit available.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS for the disappearance of the starting material (

    
    ) and appearance of the nitrile (
    
    
    
    ).
  • Work-up: Cool to room temperature (RT). Pour the reaction mixture slowly into ice-cold water (10x volume).

  • Isolation: The nitrile product will precipitate as a solid. Filter via vacuum filtration.

  • Purification: Wash the cake copiously with water to remove residual cyanide. Recrystallize from Ethanol/Water if purity is <95%. Dry in a vacuum oven at 45°C.

Stage 2: Pinner Synthesis of the Carboximidamide

Objective: Conversion of the nitrile to the amidine via an imidate ester.

Part A: Formation of the Imidate Ester

Reagents:

  • 2-Amino-6-methylpyrimidine-4-carbonitrile (1.0 eq)

  • Anhydrous Methanol (Solvent, 10-15 volumes)

  • HCl gas (Anhydrous)[1]

Protocol:

  • Preparation: Suspend the dry nitrile in anhydrous methanol in a multi-neck flask equipped with a gas inlet and drying tube (CaCl2). Cool the vessel to 0°C using an ice/salt bath.

  • Saturation: Bubble anhydrous HCl gas slowly through the solution for 1–2 hours. The solution should become saturated (check weight gain or fuming).

  • Incubation: Seal the flask tightly to prevent moisture ingress. Allow to stand at 4°C for 16–24 hours. The imidate ester hydrochloride salt may precipitate or remain in solution.

  • Verification: Take an aliquot, evaporate solvent, and check IR (disappearance of nitrile peak at ~2230 cm⁻¹).

  • Concentration: Evaporate the methanol and excess HCl under reduced pressure strictly below 40°C to yield the crude imidate salt. Do not overheat , as this reverts the imidate to the amide.

Part B: Ammonolysis to Amidine

Reagents:

  • Crude Imidate Ester (from Part A)

  • Ammonia (7N in Methanol or Ethanol) (3.0 eq)

Protocol:

  • Re-solvation: Dissolve/suspend the crude imidate salt in anhydrous Ethanol (5 volumes).

  • Ammonolysis: Cool to 0°C. Add the Ammonia solution dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours.

  • Work-up: Concentrate the reaction mixture to dryness under vacuum.

  • Purification (Free Base): Dissolve the residue in minimal water. Adjust pH to ~10 with 1N NaOH to precipitate the free base. Filter and wash with cold water.

  • Purification (Salt Form - Preferred): If the HCl salt is desired (often more stable), recrystallize the crude residue directly from Ethanol/Ether.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact of Deviation
Moisture (Stage 2) < 0.1% WaterCritical. Water competes with alcohol in Part A, forming the amide (dead-end byproduct) instead of the imidate.
Temperature (Stage 2A) < 5°C during HCl additionExothermic reaction. High temps promote nitrile hydrolysis to amide.
Reaction Time (Stage 1) 4–6 HoursExtended heating with cyanide can lead to polymerization or hydrolysis of the nitrile.
pH (Isolation) pH > 9 (Free Base)Failure to reach basic pH will leave the product protonated and water-soluble, leading to yield loss.

Analytical Characterization

Expected Data for 2-Amino-6-methylpyrimidine-4-carboximidamide (HCl Salt):

  • Physical State: Off-white to pale yellow crystalline solid.

  • Mass Spectrometry (ESI+):

    
     (Calculated MW: 151.17).
    
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       2.35 (s, 3H, -CH3)
      
    • 
       7.10 (s, 1H, Pyrimidine H-5)
      
    • 
       7.50 (br s, 2H, -NH2 ring)
      
    • 
       9.10–9.40 (br s, 3H/4H, Amidine -NH). Note: Amidine protons are often broad and exchangeable.
      
  • IR Spectroscopy:

    • Absence of Nitrile stretch (~2230 cm⁻¹).

    • Strong Amidine C=N stretch (~1680 cm⁻¹).

Safety & Handling

  • Cyanide Hazard: Stage 1 involves KCN. Work in a designated hood. Keep oxidizers (bleach) ready to quench spills. Never mix cyanide with acid (generates HCN gas).

  • HCl Gas: Corrosive and toxic. Use a trap with NaOH solution for the exhaust gas during the Pinner reaction.

  • Ammonia: Irritant. Handle in a fume hood.

References

  • Pinner Reaction Mechanisms

    • Organic Chemistry Portal.[2] "Pinner Reaction - Mechanism and Examples." Available at: [Link]

  • Pyrimidine Nitrile Synthesis (Analogous Protocols)
  • General Amidine Synthesis Reviews

    • National Institutes of Health (NIH). "Preparation of Amidine Salts by Reaction of Nitriles with Ammonium Salts." J. Org. Chem. Available at: [Link]

Sources

Application

Application Note: 2-Amino-6-methylpyrimidine-4-carboximidamide Fragment Screening

This Application Note provides a rigorous protocol for evaluating the inhibitory potential of 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS 1116339-75-3) against kinase targets. Given the structural classification of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for evaluating the inhibitory potential of 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS 1116339-75-3) against kinase targets.

Given the structural classification of this compound as a low-molecular-weight aminopyrimidine fragment (MW ~151 Da), this protocol is designed for Fragment-Based Drug Discovery (FBDD) . Unlike potent lead compounds, this molecule likely exhibits low affinity (


 in the 

M to mM range) and requires a high-sensitivity, high-dynamic-range assay. We will utilize a modified ADP-Glo™ Kinase Assay (luminescent) workflow, which is robust against the fluorescence interference often seen with high-concentration fragment screens.

Scientific Rationale & Mechanism

The Aminopyrimidine Scaffold in Kinase Inhibition

The 2-aminopyrimidine motif is a "privileged structure" in kinase medicinal chemistry. It mimics the adenine ring of ATP, allowing the exocyclic amine at position 2 and the ring nitrogen at position 1 to form a crucial donor-acceptor hydrogen bond pair with the kinase hinge region backbone residues.

The Carboximidamide (Amidine) Functionality

The C4-carboximidamide group introduces a highly basic, positively charged moiety (pKa ~11-12). This distinguishes the fragment from standard hydrophobic kinase inhibitors.

  • Hypothesis: The amidine group may target specific acidic residues (Asp/Glu) near the ATP binding pocket (e.g., the

    
    C-helix glutamate or the catalytic aspartate) or solvent-exposed acidic patches, potentially conferring selectivity over generic hydrophobic binders.
    
Assay Selection: Why ADP-Glo?

Testing this fragment requires concentrations potentially exceeding 100


M.
  • Challenge: High concentrations of small aromatic amines can quench fluorescence (interfering with FRET) or aggregate.

  • Solution: ADP-Glo measures the conversion of ATP to ADP via a coupled enzymatic reaction generating luminescence. It is less susceptible to compound interference and offers a high signal-to-background ratio (S/B) essential for detecting weak inhibition.

Experimental Workflow Diagram

The following diagram outlines the logical flow of the screening protocol, from compound solubilization to IC50 determination.

KinaseAssayWorkflow Compound Compound Prep (2-Amino-6-methylpyrimidine-4-carboximidamide) Dissolve in 100% DMSO Dilution Serial Dilution (3-fold, 10 points) Max Conc: 1-5 mM Compound->Dilution KinaseMix Kinase Reaction Assembly (Kinase + Substrate + Compound) Dilution->KinaseMix ATPStart Initiation Add Ultra-Pure ATP KinaseMix->ATPStart Incubation Incubation 60 min @ RT ATPStart->Incubation Depletion Step 1: ADP-Glo Reagent (Deplete Unused ATP) Incubation->Depletion Detection Step 2: Kinase Detection Reagent (Convert ADP -> ATP -> Luciferase) Depletion->Detection Readout Data Acquisition Luminescence (RLU) Detection->Readout

Caption: Step-by-step ADP-Glo workflow for screening weak-affinity fragments.

Detailed Protocol

Materials & Reagents
ComponentSpecificationNotes
Test Compound 2-Amino-6-methylpyrimidine-4-carboximidamideStore desicated at -20°C. MW: 151.17 g/mol .[1]
Kinase Target Kinase (e.g., PKA, CDK2, EGFR)Use active recombinant protein.
Substrate Peptide/Protein SubstrateSpecific to the kinase (e.g., Kemptide for PKA).
ATP Ultra-Pure ATPMust be free of ADP contamination.
Assay Buffer 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/mL BSAAdd DTT (50

M) fresh if kinase requires it.
Detection Kit ADP-Glo™ Kinase Assay (Promega)Contains ADP-Glo Reagent & Detection Reagent.
Plate 384-well Low Volume White PlateWhite plates maximize luminescence reflection.
Compound Preparation (Critical for Fragments)

Fragments often have poor solubility or require high DMSO percentages.

  • Stock Solution: Dissolve the solid compound in 100% DMSO to a concentration of 100 mM . Vortex vigorously. If turbidity persists, sonicate for 5 minutes.

  • Intermediate Dilution: Dilute the stock in 1X Kinase Buffer (no ATP/Substrate) to 4X the final desired screening concentration.

    • Note: Ensure the final DMSO concentration in the assay does not exceed the kinase's tolerance (typically < 2-5%).

Assay Procedure (384-Well Format)

Total Assay Volume: 10


L (Reaction) + 10 

L (ADP-Glo) + 20

L (Detection)

Step 1: Kinase Reaction Assembly

  • Add Compound: Dispense 2.5

    
    L of diluted Compound (4X) into assay wells.
    
    • Controls: Include "No Compound" (DMSO only) and "No Enzyme" (Background) wells.

  • Add Enzyme: Dispense 2.5

    
    L of Kinase solution (4X optimal concentration).
    
    • Pre-Incubation: Incubate for 10-15 min at Room Temperature (RT) to allow fragment binding before ATP competition begins.

  • Add Substrate/ATP Mix: Dispense 5

    
    L of Substrate/ATP mix (2X).
    
    • ATP Conc: Use

      
       of the kinase to ensure sensitivity to ATP-competitive inhibitors.
      
  • Incubate: Cover plate and incubate for 60 minutes at RT.

Step 2: ADP Generation & Detection 5. Stop Reaction: Add 10


L of ADP-Glo™ Reagent  to all wells.
6.  Incubate:  40 minutes at RT. (This stops the kinase and depletes remaining ATP).
7.  Signal Generation:  Add 20 

L of Kinase Detection Reagent . 8. Incubate: 30-60 minutes at RT. (Converts generated ADP back to ATP -> Luciferase light).

Step 3: Measurement 9. Read: Measure Luminescence (Integration time: 0.5 - 1.0 sec) on a multimode plate reader (e.g., EnVision, GloMax).

Data Analysis & Interpretation

Calculating Percent Inhibition

Normalize the Raw Luminescence Units (RLU) to controls:



IC50 Fitting

For fragments, full inhibition curves may not reach 100% inhibition due to solubility limits.

  • Fit data to a 4-parameter logistic equation .

  • Flag: If the Hill Slope is > 2.0, suspect colloidal aggregation (common with fragments). Add 0.01% Triton X-100 to buffer and re-test.

Hypothetical Binding Mode

The diagram below illustrates the expected interaction of the aminopyrimidine core with the kinase hinge, a critical validation step for this scaffold.

BindingMode cluster_compound 2-Amino-6-methylpyrimidine-4-carboximidamide BackboneNH Hinge Backbone (NH Donor) N1 Pyrimidine N1 (Acceptor) BackboneNH->N1 H-Bond BackboneCO Hinge Backbone (C=O Acceptor) AcidicRes Acidic Residue (Asp/Glu) N2 2-Amino Group (Donor) N2->BackboneCO H-Bond Amidine 4-Carboximidamide (Positive Charge) Amidine->AcidicRes Salt Bridge / H-Bond

Caption: Predicted binding mode: Hinge H-bonds (Red) and Amidine electrostatic interaction (Green).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Signal / Low Z' Incomplete ATP depletionIncrease ADP-Glo Reagent incubation time to 60 min. Ensure ATP purity.
High Background Phosphate contaminationUse phosphate-free buffers (Tris/HEPES only).
Steep Inhibition Curve Compound AggregationAdd detergent (0.01% Triton X-100 or Tween-20) to the assay buffer.
No Inhibition Low Affinity (

Max Conc)
This is common for fragments. Verify binding via biophysical methods (e.g., Thermal Shift/DSF).

References

  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual. Promega. Link

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, 15, 605–619. Link

  • Zhang, J., et al. (2009). "Targeting cancer with small molecule kinase inhibitors." Nature Reviews Cancer, 9, 28–39. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234, Pyrimidine Derivatives. Link

Sources

Method

Application Notes and Protocols for the Evaluation of 2-Amino-6-methylpyrimidine-4-carboximidamide in Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Disclaimer: The compound "2-Amino-6-methylpyrimidine-4-carboximidamide" is used herein as a representative model f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Disclaimer: The compound "2-Amino-6-methylpyrimidine-4-carboximidamide" is used herein as a representative model for a novel investigational agent within the broader class of 2-aminopyrimidine derivatives. The protocols and mechanistic discussions are based on established methodologies and published findings for structurally related compounds. Researchers should adapt these protocols based on their specific experimental context and safety guidelines.

Introduction: The Emerging Potential of 2-Aminopyrimidine Derivatives in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several established anticancer drugs.[1] The 2-aminopyrimidine moiety, in particular, has garnered significant attention as a privileged structure in the design of novel kinase inhibitors and other targeted therapies.[1] This structural motif is adept at forming critical hydrogen bond interactions within the ATP-binding pockets of various kinases, leading to the potent and selective inhibition of cancer-driving signaling pathways.[2][3]

Recent studies have highlighted the diverse anticancer activities of 2-aminopyrimidine derivatives, which have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes implicated in tumorigenesis.[4][5] For instance, certain 2-amino-4,6-diarylpyrimidine derivatives have demonstrated inhibitory activity against ABL1 tyrosine kinase, a key driver in chronic myeloid leukemia.[2] Other analogs have been developed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a known oncogene in hepatocellular carcinoma and other solid tumors.[3] This growing body of evidence provides a strong rationale for the investigation of novel compounds, such as 2-Amino-6-methylpyrimidine-4-carboximidamide, as potential anticancer agents.

This guide provides a comprehensive framework for the initial in vitro characterization of 2-Amino-6-methylpyrimidine-4-carboximidamide (referred to hereafter as 'Compound-X') in cancer cell line models. It outlines a logical progression of experiments, from initial cytotoxicity screening to more detailed mechanistic studies, designed to elucidate the compound's therapeutic potential.

Foundational Workflow for Preclinical Evaluation

A systematic approach is crucial for characterizing the anticancer properties of a novel chemical entity. The following workflow provides a logical sequence of experiments to assess the efficacy and mechanism of action of Compound-X.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Target Validation A Compound Preparation (Stock Solution in DMSO) B Cell Viability/Cytotoxicity Assay (e.g., MTT/CCK-8) A->B C Determine IC50 Values (Panel of Cancer Cell Lines) B->C D Apoptosis Assay (Annexin V/PI Staining) C->D Select sensitive cell lines F Western Blot Analysis (Key Signaling Proteins) C->F Treat cells at IC50 concentration E Cell Cycle Analysis (Propidium Iodide Staining) D->E G Hypothesis Generation (Potential Molecular Target) F->G

Caption: Preclinical evaluation workflow for Compound-X.

Data Presentation: Comparative Cytotoxicity Profile

A primary objective of initial screening is to determine the concentration-dependent cytotoxic effect of Compound-X across a panel of cancer cell lines representing different tumor types. This allows for the identification of sensitive cell lines and provides a preliminary indication of the compound's potential therapeutic window. The half-maximal inhibitory concentration (IC50) is a standard metric for this comparison.

Table 1: Hypothetical IC50 Values for Compound-X across Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 72h Treatment
MCF-7Breast Cancer (ER+)8.5
MDA-MB-231Breast Cancer (Triple-Negative)15.2
A549Non-Small Cell Lung Cancer5.1
HCT116Colorectal Carcinoma12.8
K562Chronic Myeloid Leukemia7.9[2]
HepG2Hepatocellular Carcinoma20.5

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is directly proportional to the number of living cells.[6]

Materials:

  • Cancer cell lines of interest

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound-X in complete medium. A typical concentration range would be from 0.1 µM to 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO as the highest drug concentration) and a "no-cell" blank control.

    • Carefully remove the old medium from the wells and add 100 µL of the prepared drug dilutions.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[7][8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in the kit)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

  • 6-well plates

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

    • Treat the cells with Compound-X at relevant concentrations (e.g., IC50 and 2x IC50) for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Transfer the supernatant (containing floating cells) to a centrifuge tube.

    • Wash the adherent cells with PBS and then trypsinize them.

    • Combine the trypsinized cells with the corresponding supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be determined by measuring the cellular DNA content.[9] Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity of PI is directly proportional to the amount of DNA in a cell.[10] Flow cytometry is used to quantify this fluorescence, allowing for the identification of cell populations in each phase. Since PI also binds to RNA, treatment with RNase is necessary.[10]

Materials:

  • PI staining solution (50 µg/mL PI, 0.1% Sodium Citrate, 0.1% Triton X-100)

  • RNase A (100 µg/mL)

  • 70% Ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol (Section 4.2, step 1).

    • Harvest cells (both floating and adherent) and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the linear scale for the PI channel (e.g., FL2-A).

    • Use a doublet discrimination gate (e.g., plotting pulse width vs. pulse area) to exclude cell aggregates.

    • Analyze the resulting DNA content histogram using cell cycle analysis software (e.g., ModFit LT™, FlowJo™).

Protocol 4: Western Blotting for Key Signaling Proteins

Principle: Western blotting is a technique used to detect specific proteins in a complex mixture, such as a cell lysate.[11][12] It involves separating proteins by size using SDS-PAGE, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein.[13][14] This can reveal changes in protein expression or post-translational modifications (e.g., phosphorylation) in response to treatment with Compound-X.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Cyclin D1, p-Akt, Akt, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with Compound-X as described previously.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

Mechanistic Insights: A Potential Signaling Pathway

Based on the known mechanisms of other 2-aminopyrimidine derivatives, a plausible hypothesis is that Compound-X may induce apoptosis by inhibiting a key survival kinase, such as Akt. This would lead to the downstream activation of the caspase cascade.

G CompoundX Compound-X Akt Akt (Survival Kinase) CompoundX->Akt Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Caspase9 Caspase-9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for Compound-X.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [Link]

  • Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. National Center for Biotechnology Information. [Link]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. National Center for Biotechnology Information. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. MDPI. [Link]

  • 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies. National Center for Biotechnology Information. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. ResearchGate. [Link]

  • 2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors. National Center for Biotechnology Information. [Link]

  • Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities. National Center for Biotechnology Information. [Link]

  • Investigation of Anticancer Properties of Monoterpene-Aminopyrimidine Hybrids on A2780 Ovarian Cancer Cells. National Center for Biotechnology Information. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. [Link]

  • Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Bio-Techne. [Link]

  • DNA Cell Cycle Analysis with PI. University of Massachusetts Chan Medical School. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. UCL. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • (PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]

  • Apoptosis Protocols. University of South Florida. [Link]

  • Cell cycle staining with Propidium Iodide for the cytoplasmic GFP transfected cells using Paraformaldehyde and Ethanol. IGBMC. [Link]

  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. University of Chicago. [Link]

  • STANDARD OPERATING PROCEDURE: Evaluation using Western Blot. National Cancer Institute. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]

  • Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]

Sources

Application

Application Notes and Protocols for Investigating 2-Amino-6-methylpyrimidine-4-carboximidamide as a Novel Molecular Probe

For Researchers, Scientists, and Drug Development Professionals Introduction: The Potential of the 2-Aminopyrimidine Scaffold The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the 2-Aminopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 2-aminopyrimidine, in particular, have demonstrated a wide array of biological activities, suggesting their utility as versatile molecular scaffolds. Published research has highlighted the potential of 2-aminopyrimidine derivatives in modulating bacterial biofilm formation[3], acting as selective muscarinic receptor agonists[4], and exhibiting potential in treating diseases like Chagas' disease.[5] Furthermore, variations of the pyrimidine structure have been explored for their anticancer, anti-inflammatory, and antioxidant properties.[1][6][7]

2-Amino-6-methylpyrimidine-4-carboximidamide, with its unique substitution pattern, presents an intriguing candidate for development as a molecular probe. The carboximidamide group, in particular, may offer specific hydrogen bonding capabilities, potentially driving interactions with biological targets. This document outlines a systematic approach to unlock the potential of this compound.

Physicochemical Properties and Safety Precautions

Before commencing any experimental work, a thorough understanding of the compound's properties and safe handling procedures is paramount.

Table 1: Physicochemical Properties of 2-Amino-6-methylpyrimidine-4-carboximidamide and Related Compounds

PropertyValueSource
Molecular FormulaC6H9N5[8]
Molecular Weight151.17 g/mol [8]
AppearanceYellow solid (predicted)[8]
Boiling Point402.8±55.0 °C (Predicted)[8]
Density1.52±0.1 g/cm3 (Predicted)[8]
pKa9.36±0.50 (Predicted)[8]

Safety and Handling:

  • Hazard Statements (based on related compounds): Toxic if swallowed, fatal in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[9][10]

  • Precautionary Measures:

    • Always work in a well-ventilated area, preferably a chemical fume hood.[11][12]

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[10]

    • Avoid breathing dust, fumes, or vapors.[9][12]

    • Wash hands thoroughly after handling.[9][11]

    • Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]

A Strategic Workflow for Probe Development

The following diagram illustrates a comprehensive, multi-stage workflow for the investigation and development of 2-Amino-6-methylpyrimidine-4-carboximidamide as a molecular probe.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Biological Screening & Hypothesis Generation cluster_2 Phase 3: Target Identification & Validation cluster_3 Phase 4: Probe Optimization & Application A Compound Acquisition & Purity Assessment (HPLC, NMR, MS) B Physicochemical Characterization (Solubility, Stability) A->B C Broad-Spectrum Biological Assays (Antimicrobial, Anticancer, Receptor Binding) B->C D Hit Identification & Hypothesis Formulation C->D E Target Identification Methods (e.g., Affinity Chromatography, Photo-affinity Labeling) D->E F Target Validation (e.g., Knockdown/out, Overexpression) E->F G Structural Modification for Tagging (e.g., Fluorophore, Biotin) F->G H Development of Probe-Based Assays (e.g., Imaging, Pull-down) G->H

Caption: Strategic workflow for developing a novel molecular probe.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized and should be adapted based on the specific biological system and available instrumentation.

Protocol 1: Purity and Stability Assessment

Objective: To confirm the purity of 2-Amino-6-methylpyrimidine-4-carboximidamide and assess its stability under experimental conditions.

Rationale: Impurities can lead to false positives or negatives in biological assays. Understanding the compound's stability is crucial for designing reliable experiments.

Materials:

  • 2-Amino-6-methylpyrimidine-4-carboximidamide

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Appropriate HPLC column (e.g., C18)

  • NMR tubes and deuterated solvents (e.g., DMSO-d6)

  • Mass spectrometer

  • Buffers for stability testing (e.g., PBS at various pH values)

Procedure:

  • Purity Assessment:

    • HPLC: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Analyze by HPLC with a UV detector, using a gradient elution method to separate potential impurities. Purity should be >95%.

    • NMR: Dissolve the compound in a deuterated solvent and acquire 1H and 13C NMR spectra to confirm the chemical structure.

    • Mass Spectrometry: Infuse a dilute solution of the compound into a mass spectrometer to confirm the molecular weight.[8]

  • Stability Assessment:

    • Prepare solutions of the compound in relevant biological buffers (e.g., PBS, cell culture media).

    • Incubate the solutions at relevant temperatures (e.g., 4°C, 25°C, 37°C) for various time points (e.g., 0, 2, 8, 24 hours).

    • Analyze the samples at each time point by HPLC to determine the percentage of the compound remaining.

Protocol 2: Preliminary Biological Screening - Antimicrobial Activity

Objective: To screen for potential antimicrobial and anti-biofilm activity, based on the known properties of 2-aminopyrimidine derivatives.[3]

Rationale: The 2-aminopyrimidine scaffold has shown promise in modulating bacterial biofilm formation, particularly against Gram-positive bacteria.[3]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Appropriate growth media (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • 96-well microtiter plates

  • Resazurin or other viability indicators

  • Crystal violet solution

Procedure:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare a serial dilution of 2-Amino-6-methylpyrimidine-4-carboximidamide in the appropriate growth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at the optimal growth temperature for 18-24 hours.

    • Determine the MIC by adding a viability indicator and identifying the lowest concentration of the compound that inhibits visible bacterial growth.

  • Biofilm Inhibition Assay:

    • Perform a similar serial dilution as in the MIC assay.

    • Inoculate with bacteria and incubate for a period sufficient for biofilm formation (e.g., 24-48 hours).

    • Carefully remove the planktonic cells by washing the wells with PBS.

    • Stain the remaining biofilm with crystal violet.

    • Solubilize the crystal violet with ethanol or acetic acid and measure the absorbance to quantify biofilm formation.

Table 2: Hypothetical Data Summary for Biological Screening

Assay TypeTarget Organism/Cell LineEndpointHypothetical Result (IC50/MIC)
AntimicrobialS. aureusMIC10-50 µM
Anti-biofilmS. aureusBiofilm Inhibition5-25 µM
AnticancerMCF-7 (Breast Cancer)Cell Viability>100 µM
Receptor BindingMuscarinic M1 ReceptorCompetitive Binding75 µM

Hypothetical Mechanism of Action and Target Identification

Based on the activities of related compounds, we can hypothesize potential mechanisms of action for 2-Amino-6-methylpyrimidine-4-carboximidamide. For example, if anti-biofilm activity is observed, the compound might interfere with bacterial quorum sensing pathways or extracellular matrix production. If neurological activity is detected, it could be acting on specific receptors, such as muscarinic receptors.[4]

G cluster_0 Hypothetical Signaling Pathway Probe 2-Amino-6-methylpyrimidine- 4-carboximidamide Receptor Bacterial Quorum Sensing Receptor Probe->Receptor Binding & Antagonism Signaling Signal Transduction Cascade Receptor->Signaling Inhibition Response Downregulation of Biofilm-Related Genes Signaling->Response Leads to

Caption: Hypothetical mechanism for anti-biofilm activity.

To identify the specific molecular target(s), several advanced techniques can be employed:

  • Affinity Chromatography: The compound can be immobilized on a solid support to "pull down" its binding partners from a cell lysate.

  • Photo-affinity Labeling: A photoreactive group can be chemically added to the compound. Upon UV irradiation, the probe will covalently bind to its target, allowing for identification by mass spectrometry.

  • Computational Docking: Molecular modeling can be used to predict the binding of the compound to the crystal structures of known proteins, helping to prioritize potential targets.[7]

Conclusion and Future Directions

2-Amino-6-methylpyrimidine-4-carboximidamide represents a promising, yet underexplored, chemical entity. The protocols and strategic workflow outlined in this document provide a robust framework for its systematic investigation as a potential molecular probe. By leveraging the known biological activities of the broader 2-aminopyrimidine family, researchers can design targeted experiments to uncover the unique properties of this compound. Successful identification of a specific biological target and mechanism of action will pave the way for its development into a valuable tool for basic research and drug discovery.

References

  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Lindsey, E. A., Worthington, R. J., Alcaraz, C., & Melander, C. (2012). 2-Aminopyrimidine as a novel scaffold for biofilm modulation. Organic & Biomolecular Chemistry, 10(13), 2552–2561. Retrieved from [Link]

  • Drews, G. M., Luthin, D. R., Valdizan, M. C., El-Subbagh, H. I., & Abraham, D. J. (1998). Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry, 41(19), 3547–3556. Retrieved from [Link]

  • Chemdad Co. (n.d.). 2-AMINO-6-METHYLPYRIMIDINE-4-CARBOXAMIDINE. Retrieved from [Link]

  • Singh, R., Singh, P., Kumar, P., Kumar, A., Kumar, A., Kumar, A., ... & Singh, S. (2024). Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis. Journal of Biological Chemistry, 300(3), 105688. Retrieved from [Link]

  • Nowak, M., Szczęśniak-Sięga, B., Kaczmarek, M., & Baraniak, D. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3381. Retrieved from [Link]

  • PubChem. (n.d.). Bupirimate. Retrieved from [Link]

  • De Rycker, M., Thomas, J., Horn, D., & Wyatt, P. G. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & Medicinal Chemistry Letters, 28(17), 2845–2848. Retrieved from [Link]

  • Sargsyan, A. H., Stepanyan, G. M., & Galstyan, H. A. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Retrieved from [Link]

  • Gierlik, E., Sławiński, J., & Kawiak, A. (2022). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 27(19), 6590. Retrieved from [Link]

  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6649. Retrieved from [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Shar’i, N. A., & Al-Zaqari, A. A. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000–47014. Retrieved from [Link]

  • El-Sayed, M. A. A., Al-Ghorbani, M., & Al-Anazi, M. R. (2022). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 27(15), 4799. Retrieved from [Link]

  • Oniga, S., Tero-Vescan, A., & Vari, C. E. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(15), 5824. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • Al-Warhi, T., Al-Thiabat, M., Al-Shar’i, N. A., & Al-Zaqari, A. A. (2023). Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies. ACS Omega, 8(49), 47000-47014. Retrieved from [Link]

  • ChemRxiv. (2025). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. Retrieved from [Link]

  • Sigma-Aldrich Inc. (2022). 2-Amino-4,6-dimethoxypyrimidine SDS. Retrieved from [Link]

  • Wang, Y., Zhang, J., & Liu, C. (2018). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules, 23(9), 2333. Retrieved from [Link]

Sources

Method

"2-Amino-6-methylpyrimidine-4-carboximidamide" in high-throughput screening

Application Note: High-Throughput Screening of Amidine-Functionalized Pyrimidine Fragments Focus Entity: 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: 1116339-75-3) Target Class: Serine Proteases (Trypsin-fold) & Am...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of Amidine-Functionalized Pyrimidine Fragments Focus Entity: 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: 1116339-75-3) Target Class: Serine Proteases (Trypsin-fold) & Amiloride-Sensitive Ion Channels

Introduction & Scientific Rationale

2-Amino-6-methylpyrimidine-4-carboximidamide represents a "privileged scaffold" in fragment-based drug discovery (FBDD). Its chemical architecture combines a pyrimidine core with a highly basic carboximidamide (amidine) group. In the context of High-Throughput Screening (HTS), this compound is primarily utilized as a competitive inhibitor probe or a starting fragment targeting the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Matriptase) or as a pore blocker for Acid-Sensing Ion Channels (ASICs).

Mechanistic Basis: The S1 Pocket Interaction

The biological utility of this compound is dictated by the carboximidamide moiety (pKa ~11–12). At physiological pH, this group is protonated and mimics the side chain of Arginine.

  • Serine Proteases: The protonated amidine forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin) at the bottom of the S1 specificity pocket. The 2-amino-pyrimidine core provides a rigid scaffold that can form additional hydrogen bonds with the backbone of the active site (e.g., Gly216), enhancing specificity over simple benzamidines.

  • Ion Channels: Similar to amiloride, the amidine group can occlude the pore of ENaC/ASIC channels, preventing Na+ influx.

HTS Assay Design: Fluorogenic Protease Inhibition

This protocol details the screening of 2-Amino-6-methylpyrimidine-4-carboximidamide against a model serine protease (e.g., Trypsin or Matriptase) using a fluorogenic substrate (AMC-labeled).

Experimental Principle

The assay relies on the cleavage of a peptide substrate (Z-Gly-Gly-Arg-AMC) by the protease.

  • Intact Substrate: Non-fluorescent (quenched/amide linked).

  • Cleavage: Protease attacks the Arg-AMC bond.

  • Signal: Release of free 7-Amino-4-methylcoumarin (AMC), which fluoresces intensely at 460 nm upon excitation at 380 nm.

  • Inhibition: The compound competes with the substrate for the active site, reducing the rate of AMC release.

Reagents & Buffer Composition
  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Triton X-100 (critical to prevent compound aggregation).

  • Substrate: Z-Gly-Gly-Arg-AMC (10 mM stock in DMSO).

  • Enzyme: Recombinant Serine Protease (titrated to linear velocity).

  • Compound Stock: 10 mM in 100% DMSO.

Step-by-Step Screening Protocol

Phase 1: Pre-Incubation (Thermodynamic Equilibrium)
  • Step 1: Dispense 5 µL of test compound (at 2x final concentration) into black 384-well low-binding plates.

    • Control Wells: DMSO only (0% Inhibition), Known Inhibitor e.g., Leupeptin (100% Inhibition).

  • Step 2: Dispense 5 µL of Enzyme solution (2x concentration) into all wells.

  • Step 3: Centrifuge plate (1000 x g, 1 min) to remove bubbles.

  • Step 4: Incubate for 15 minutes at 25°C . This allows the amidine to establish the salt bridge with the S1 Aspartate before substrate competition begins.

Phase 2: Kinetic Readout
  • Step 5: Initiate reaction by adding 10 µL of Substrate solution (2x Km concentration).

  • Step 6: Immediately read fluorescence on a multi-mode plate reader (e.g., EnVision, PHERAstar).

    • Mode: Kinetic (read every 60 seconds for 20 minutes).

    • Ex/Em: 380 nm / 460 nm.

Phase 3: Data Analysis

Calculate the initial velocity (


) from the linear portion of the fluorescence vs. time curve.


Visualizing the Workflow & Mechanism

Figure 1: HTS Workflow for Amidine Fragment Screening

HTS_Workflow Prep Compound Prep (10mM DMSO) Dispense_Cmp Dispense 5µL Compound Prep->Dispense_Cmp Dispense_Enz Dispense 5µL Protease Dispense_Cmp->Dispense_Enz Incubate Pre-Incubation 15 min @ 25°C (S1 Pocket Binding) Dispense_Enz->Incubate Substrate Add 10µL AMC-Substrate Incubate->Substrate Equilibrium Reached Read Kinetic Read Ex380/Em460 Substrate->Read Reaction Start Analysis Calculate IC50 & Z-Factor Read->Analysis

Caption: Kinetic fluorescence assay workflow optimized for detecting competitive inhibitors with fast-on/fast-off rates.

Figure 2: Mechanistic Interaction (S1 Pocket)

Mechanism Amidine 4-Carboximidamide (Compound) SaltBridge Salt Bridge Interaction Amidine->SaltBridge Protonated (+) Asp189 Asp189 (Protease S1 Pocket) Asp189->SaltBridge Carboxylate (-) Inhibition Substrate Blockade SaltBridge->Inhibition Prevents Arg Binding

Caption: Molecular mechanism showing the critical salt bridge between the compound's amidine group and the enzyme's aspartate residue.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Fluorescence Compound autofluorescence (common in pyrimidines).Perform a "Compound Only" control (no enzyme) and subtract this baseline. Switch to Red-shifted substrates (Rhodamine-110) if interference persists.
Bell-Shaped IC50 Curve Compound aggregation / Colloidal formation.Ensure 0.01% Triton X-100 is fresh. Spin down compound plates before dispensing.
Low Potency (mM range) pH mismatch.Amidines require protonation. Ensure Buffer pH is < 9.0 (optimal 7.4–8.0).
Time-Dependent Inhibition Slow binding kinetics.Extend pre-incubation time to 30–60 mins to check for slow-onset inhibition.

References

  • Steinmetzer, T., et al. (2001). "Amidines as prodrugs of potent serine protease inhibitors." Expert Opinion on Therapeutic Patents. Link

  • Katz, B. A., et al. (2000). "Design of potent and selective inhibitors of blood coagulation factor Xa." Chemistry & Biology. Link

  • Böhm, H. J., et al. (2004). "Fluorine in medicinal chemistry." ChemBioChem (Discusses pKa modulation of amidines). Link

  • Otava Chemicals. "Protease Targeted Libraries: Ligand-based approach."[1] Library Design Protocols. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Amino-6-methylpyrimidine-4-carboximidamide for Advanced Target Identification

For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery The journey from a bioactive small molecule to a clinically approved drug is...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Target Deconvolution in Modern Drug Discovery

The journey from a bioactive small molecule to a clinically approved drug is fundamentally dependent on a deep understanding of its mechanism of action. Phenotypic screening, a resurgent paradigm in drug discovery, often yields compounds with compelling cellular effects, yet their direct molecular targets remain elusive. This process of "target deconvolution" is a critical bottleneck.[1] The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This broad utility underscores the importance of identifying the specific protein targets through which these molecules exert their effects.

This guide details the application of "2-Amino-6-methylpyrimidine-4-carboximidamide," a representative aminopyrimidine, as a foundational tool for target identification. While this specific molecule may not have a documented history as a chemical probe, its structure, featuring a reactive primary amine, presents an ideal starting point for chemical modification. We will explore how to transform this compound into a high-avidity chemical probe and subsequently employ it in state-of-the-art proteomics workflows to identify its cellular binding partners.

The causality behind this approach is simple: by chemically "tagging" a bioactive molecule, we can use that tag to "fish" for its interacting proteins within the complex milieu of a cell. This document provides the scientific rationale and detailed, field-proven protocols for two orthogonal and powerful target identification strategies: Affinity-Based Protein Profiling (AfBPP) and the Cellular Thermal Shift Assay (CETSA) .

From Molecule to Probe: Synthesis of a Bio-Orthogonal Tool

To utilize "2-Amino-6-methylpyrimidine-4-carboximidamide" for affinity-based methods, it must first be derivatized into a chemical probe. A well-designed probe retains the core pharmacophore of the parent molecule while incorporating two key features: a linker and a reporter group.[4] The primary amine on the pyrimidine ring serves as a convenient handle for chemical modification. We will describe a synthetic strategy to create a biotinylated probe, as the biotin-streptavidin interaction is one of the strongest non-covalent interactions known, making it ideal for affinity purification.

Rationale for Probe Design:

  • Reporter Group: Biotin is chosen for its exceptionally high affinity for streptavidin, enabling robust capture of probe-protein complexes.

  • Linker: A polyethylene glycol (PEG) linker is incorporated to extend the biotin tag away from the parent molecule, minimizing steric hindrance that could interfere with target binding.

  • Attachment Point: The 2-amino group is selected for modification. It is crucial to ascertain that modification at this position does not abrogate the biological activity of the parent compound. This must be validated experimentally by comparing the activity of the parent compound and the final probe.

Protocol 2.1: Synthesis of a Biotinylated 2-Amino-6-methylpyrimidine-4-carboximidamide Probe

This protocol outlines the synthesis of a biotinylated probe via amide bond formation.

Materials:

  • 2-Amino-6-methylpyrimidine-4-carboximidamide

  • NHS-PEGn-Biotin (N-Hydroxysuccinimide-polyethylene glycol-Biotin, where 'n' denotes the number of PEG units)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reverse-phase HPLC system

  • Mass Spectrometer

Procedure:

  • Dissolution: Dissolve 2-Amino-6-methylpyrimidine-4-carboximidamide (1 equivalent) in anhydrous DMF.

  • Base Addition: Add TEA (2 equivalents) to the solution to act as a base, deprotonating the primary amine to enhance its nucleophilicity.

  • Biotinylation: Add NHS-PEGn-Biotin (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a small amount of water.

  • Purification: Purify the crude product by reverse-phase HPLC to obtain the final biotinylated probe.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Target Identification Strategy 1: Affinity-Based Protein Profiling (AfBPP)

AfBPP is a powerful technique to identify the cellular targets of a small molecule by using an affinity-tagged version of the compound to enrich for its binding partners.[5] The biotinylated probe synthesized in Protocol 2.1 will be used to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.

AfBPP_Workflow cluster_CellCulture Cell Culture & Lysis cluster_Incubation Incubation cluster_Capture Capture & Elution cluster_Analysis Analysis CellCulture 1. Cell Culture Lysis 2. Cell Lysis CellCulture->Lysis Probe Biotinylated Probe IncubateProbe 4a. Incubate with Probe Probe->IncubateProbe IncubateControl 4b. Incubate with Probe + Competitor Probe->IncubateControl Competitor Parent Compound (Control) Competitor->IncubateControl Lysate 3. Protein Lysate Lysate->IncubateProbe Lysate->IncubateControl Capture 5. Capture Complexes IncubateProbe->Capture IncubateControl->Capture Beads Streptavidin Beads Beads->Capture Wash 6. Wash Beads Capture->Wash Elute 7. Elute Proteins Wash->Elute Digestion 8. On-Bead Digestion Elute->Digestion LCMS 9. LC-MS/MS Analysis Digestion->LCMS Data 10. Data Analysis LCMS->Data

Protocol 3.1: AfBPP for Target Identification

Materials:

  • Cultured cells of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Biotinylated probe (from Protocol 2.1)

  • Unmodified "2-Amino-6-methylpyrimidine-4-carboximidamide" (as competitor)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and mild detergent)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Reagents for on-bead digestion (DTT, iodoacetamide, trypsin)

Procedure:

  • Cell Lysis: Harvest cultured cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Incubation:

    • Experimental Sample: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe at a pre-determined optimal concentration (e.g., 1-10 µM) for 1-2 hours at 4°C with gentle rotation.

    • Control Sample: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of the unmodified parent compound for 30 minutes before adding the biotinylated probe. This competitive displacement will distinguish specific binders from non-specific ones.

  • Capture: Add pre-washed streptavidin-coated magnetic beads to each lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A typical wash series might include:

    • 2 washes with lysis buffer.

    • 2 washes with high-salt buffer (e.g., PBS + 500 mM NaCl).

    • 2 washes with PBS.

  • Elution/Digestion (On-Bead):

    • Resuspend the washed beads in a buffer suitable for enzymatic digestion (e.g., 50 mM ammonium bicarbonate).

    • Reduce disulfide bonds with DTT (e.g., at 56°C for 30 min).

    • Alkylate free thiols with iodoacetamide (in the dark at room temperature for 20 min).

    • Add trypsin and incubate overnight at 37°C to digest the bound proteins into peptides.

  • Sample Preparation for MS: Collect the supernatant containing the peptides. Acidify the samples with formic acid and desalt using C18 StageTips.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.[8] True targets will be significantly enriched in the experimental sample compared to the competitive control.

Hypothetical AfBPP Results Fold Enrichment (Probe/Control) p-value Function
Protein Kinase X15.2<0.001Signal Transduction
Dehydrogenase Y12.8<0.001Metabolism
Actin (non-specific)1.10.45Cytoskeleton
Tubulin (non-specific)0.90.82Cytoskeleton

Target Identification Strategy 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying target engagement in a cellular context.[9][10] It relies on the principle that the binding of a ligand (our compound) to its target protein increases the protein's thermal stability.[11] This increased stability is detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of the target protein that remains in the soluble fraction.

CETSA_Principle cluster_NoLigand No Ligand cluster_WithLigand With Ligand Protein_NL Protein Heat_NL Heat Protein_NL->Heat_NL Aggregated_NL Aggregated Protein Heat_NL->Aggregated_NL Ligand Ligand Complex Protein-Ligand Complex Ligand->Complex Heat_L Heat Complex->Heat_L Soluble_L Soluble Complex Heat_L->Soluble_L Protein_L Protein Protein_L->Complex

Protocol 4.1: CETSA for Target Engagement Validation

This protocol uses the original, unmodified "2-Amino-6-methylpyrimidine-4-carboximidamide".

Materials:

  • Cultured cells of interest

  • "2-Amino-6-methylpyrimidine-4-carboximidamide"

  • DMSO (vehicle control)

  • PBS

  • PCR thermocycler

  • Lysis buffer with protease inhibitors

  • Reagents for protein quantification and Western blotting or mass spectrometry

Procedure:

  • Cell Treatment: Treat cultured cells with either the compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1 hour) under normal culture conditions.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Aliquoting: Distribute the cell suspension into PCR tubes, one for each temperature point.

  • Heating: Place the PCR tubes in a thermocycler and heat each tube to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated protein pellet.

  • Analysis: Carefully collect the supernatant. The amount of a specific protein remaining in the soluble fraction can be quantified by:

    • Western Blotting: For validating a specific candidate from the AfBPP experiment.

    • Mass Spectrometry (MS-CETSA): For a proteome-wide discovery of stabilized proteins.

  • Data Interpretation: Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control indicates target engagement.

Hypothetical CETSA Data Temperature (°C) % Soluble Protein (Vehicle) % Soluble Protein (Compound)
Protein Kinase X45100100
509598
557092
604580
652055
70525

Orthogonal Validation: Ensuring Confidence in Target Identification

Identifying a list of putative targets is a significant step, but it is not the final one. Rigorous validation using orthogonal methods is essential to confirm that the identified protein is indeed responsible for the compound's biological effect.[12]

Recommended Validation Strategies:

  • Recombinant Protein Assays: Express and purify the candidate protein and test whether the compound directly modulates its activity in a cell-free biochemical assay.

  • Genetic Approaches: Use techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the gene encoding the target protein. If the cells subsequently lose their sensitivity to the compound, it provides strong evidence for on-target activity.

  • Structural Biology: Co-crystallize the compound with its target protein to visualize the binding interaction at an atomic level.

Conclusion

The protocols and strategies outlined in this guide provide a comprehensive framework for utilizing "2-Amino-6-methylpyrimidine-4-carboximidamide" as a starting point for robust target identification. By transforming this simple aminopyrimidine into a sophisticated chemical probe and employing orthogonal proteomics techniques like AfBPP and CETSA, researchers can effectively deconvolute the molecular mechanisms of bioactive compounds. This knowledge is paramount for accelerating the translation of promising small molecules into novel therapeutics. Each protocol is designed as a self-validating system, with the inclusion of competitive controls and the principle of orthogonal validation ensuring the generation of high-confidence, trustworthy data.

References

  • Khan, I., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules. Available at: [Link]

  • Tariq, M., et al. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. Available at: [Link]

  • Hoellner, M., et al. (2020). New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem. Available at: [Link]

  • Gingras, A. C., et al. (2007). Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols. Available at: [Link]

  • Terstappen, G. C., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery. Available at: [Link]

  • EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. Available at: [Link]

  • Yengoyan, A., et al. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

  • Sethi, M. K., & Salter, J. C. (2018). Protein Mass Spectrometry Made Simple. National Center for Biotechnology Information. Available at: [Link]

  • Shaw, J., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]

  • Hardy, L. W., & Peet, N. P. (2004). The multiple orthogonal tools approach to define molecular causation in the validation of druggable targets. Drug Discovery Today. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Available at: [Link]

  • Singh, A., & Prajapati, S. K. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

  • Pelago Bioscience. (n.d.). CETSA. Available at: [Link]

  • Kuster, B., & Lemeer, S. (2020). A beginner's guide to mass spectrometry–based proteomics. Biochemical Society Transactions. Available at: [Link]

  • Zhang, H., et al. (2021). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Click chemistry. Available at: [Link]

  • Reiter, A., & Schuster, D. (2026). Mass Spectrometry–Driven Strategies for Membrane Protein–Targeted Drug Discovery. LCGC International. Available at: [Link]

  • Cankara, F., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery. Available at: [Link]

  • Butler, J. S., & Sadler, P. J. (2013). Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes. Current Opinion in Chemical Biology. Available at: [Link]

  • Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. Available at: [Link]

Sources

Method

Application Note: Kinetic Characterization of Serine Proteases Using 2-Amino-6-methylpyrimidine-4-carboximidamide

Introduction & Mechanistic Basis[2][3][4][5] Chemical Identity and Significance 2-Amino-6-methylpyrimidine-4-carboximidamide is a low-molecular-weight synthetic scaffold primarily utilized as a P1-binding fragment in the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis[2][3][4][5]

Chemical Identity and Significance

2-Amino-6-methylpyrimidine-4-carboximidamide is a low-molecular-weight synthetic scaffold primarily utilized as a P1-binding fragment in the development of serine protease inhibitors. Structurally, it features a pyrimidine core decorated with:

  • 4-Carboximidamide (Amidine) Group: A highly basic functional group (

    
    ) that is protonated at physiological pH. It mimics the guanidinium side chain of Arginine , allowing it to form a critical salt bridge with the aspartate residue (e.g., Asp189 in Trypsin) located at the bottom of the S1 specificity pocket [1].
    
  • 2-Amino Group: Provides hydrogen bond donor capability, often interacting with the backbone carbonyls of the enzyme's binding cleft (e.g., Gly219 in Thrombin).

  • 6-Methyl Group: Fills hydrophobic sub-pockets, enhancing van der Waals contacts and improving ligand efficiency (LE).

Mechanism of Action: Competitive Inhibition

In enzyme kinetics, this compound acts as a classical reversible competitive inhibitor . It competes directly with the substrate for the active site but does not undergo catalysis.

  • Binding Site: S1 Specificity Pocket.

  • Target Enzymes: Trypsin-like serine proteases (Trypsin, Thrombin, Factor Xa, uPA).

  • Therapeutic Relevance: This scaffold serves as a structural template for anticoagulants (e.g., Betrixaban analogs) and other protease inhibitors where high S1 affinity is required without the metabolic instability of benzamidine [2].

Experimental Design & Logic

Why Use This Probe?

Unlike broad-spectrum inhibitors (e.g., PMSF) which covalently modify the enzyme, 2-Amino-6-methylpyrimidine-4-carboximidamide is reversible. This makes it ideal for:

  • Fragment Screening: Validating the "druggability" of a protease's S1 pocket.

  • Assay Validation: Serving as a positive control when setting up new chromogenic assays.

  • Crystallography: Co-crystallization to map solvent networks in the active site.

Critical Parameters
ParameterValue / ConditionRationale
Solubility High in DMSO; Moderate in waterThe pyrimidine ring improves solubility compared to hydrophobic benzamidine analogs.
Stability HighResistant to hydrolysis at neutral pH, unlike esters.
Binding Mode Non-covalent (Salt Bridge)Allows for rapid equilibrium; ideal for steady-state kinetics.

Detailed Protocol: Determination Against Trypsin

This protocol describes the determination of the inhibition constant (


) using a chromogenic substrate (BAPNA).
Reagents & Preparation
  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , pH 8.0. (Calcium stabilizes Trypsin).
    
  • Enzyme: Bovine Trypsin (Stock: 1 mg/mL in 1 mM HCl). Final assay concentration: ~10-50 nM.

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

    • Stock: 20 mM in DMSO.

  • Inhibitor (Target): 2-Amino-6-methylpyrimidine-4-carboximidamide.[1][2]

    • Stock: 100 mM in 100% DMSO.

    • Working Standards: Serial dilutions (e.g., 0, 10, 50, 100, 200, 500 µM) in Assay Buffer.

Assay Workflow

The experiment follows a "mixed-plate" design to generate a Lineweaver-Burk plot.

Step-by-Step Procedure:

  • Blanking: Add 10 µL of DMSO (or Inhibitor) + 140 µL Buffer to reference wells.

  • Inhibitor Addition: Add 10 µL of Inhibitor working standards to experimental wells.

  • Enzyme Addition: Add 20 µL of Trypsin solution to all wells except blanks.

    • Incubation: Incubate for 10 minutes at 25°C to establish Enzyme-Inhibitor equilibrium (

      
      ).
      
  • Reaction Initiation: Add 30 µL of BAPNA substrate at varying concentrations (e.g., 0.5

    
     to 5 
    
    
    
    ).
  • Detection: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

Diagram: Kinetic Assay Workflow

AssayWorkflow Stock Stock Prep (100 mM in DMSO) Dilution Serial Dilution (0 - 500 µM) Stock->Dilution Equilibrium Pre-Incubation (E + I, 10 min) Dilution->Equilibrium Add to Enzyme Start Add Substrate (Initiation) Equilibrium->Start Read Measure A405 (Kinetic Mode) Start->Read Analysis Data Fitting (Lineweaver-Burk) Read->Analysis

Figure 1: Step-by-step workflow for the competitive inhibition assay.

Data Analysis & Interpretation

Quantitative Output

Calculate the initial velocity (


) for each well from the linear portion of the Absorbance vs. Time curve.

Table 1: Expected Kinetic Behavior

Plot TypeVisual SignatureMathematical Implication
Lineweaver-Burk Lines intersect at the Y-axis (

)

is unchanged;

increases (apparent

).
Dixon Plot Lines intersect above the X-axisUsed to calculate

directly.
IC50 Curve Sigmoidal dose-response

varies with substrate concentration.
Calculation of

For competitive inhibition, the relationship between


 and 

is defined by the Cheng-Prusoff equation:


Where:

  • 
     = Substrate concentration used in the IC50 experiment.
    
  • 
     = Michaelis constant of the substrate (determined independently).
    
Diagram: Molecular Mechanism of Inhibition

Mechanism Enzyme Serine Protease (S1 Pocket: Asp189) Complex_EI Enzyme-Inhibitor Complex (Dead End) Enzyme->Complex_EI + Inhibitor (Amidine-Asp Salt Bridge) Complex_ES Enzyme-Substrate Complex (Catalytic) Enzyme->Complex_ES + Substrate Inhibitor 2-Amino-6-methylpyrimidine- 4-carboximidamide Inhibitor->Complex_EI Substrate Substrate (Arginine residue) Substrate->Complex_ES

Figure 2: Competitive binding mechanism. The inhibitor mimics the substrate's arginine, blocking the active site.

Troubleshooting & Optimization

Issue: Non-Linear Rates

  • Cause: Substrate depletion or enzyme instability.

  • Solution: Reduce enzyme concentration or shorten measurement time to the first 5 minutes.

Issue: Precipitation

  • Cause: High concentration of the inhibitor in aqueous buffer.

  • Solution: Ensure final DMSO concentration is <5% and constant across all wells. The pyrimidine core is generally soluble, but the free base form (at high pH) may precipitate; keep pH < 9.0.

Issue: High Background Absorbance

  • Cause: Oxidized inhibitor or impure DMSO.

  • Solution: Use fresh stock solutions. The amidine group is stable, but the amine can oxidize over months if stored improperly.

References

  • Evnin, L. B., Vásquez, J. R., & Craik, C. S. (1990). Substrate specificity of trypsin investigated by protein engineering. Proceedings of the National Academy of Sciences, 87(17), 6659-6663. Link

  • Katz, B. A., et al. (2000). Design of potent and selective serine protease inhibitors. Chemistry & Biology, 7(5), 299-310. Link

  • Sigma-Aldrich. Product Specification: 2-Amino-6-methylpyrimidine-4-carboximidamide.[1] Link

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. Link

Sources

Application

Application Notes &amp; Protocols: Leveraging 2-Amino-6-methylpyrimidine-4-carboximidamide for Advanced Co-crystallization

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-6-methylpyrimidine-4-carboximidamide as a versatile co-former in co-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-6-methylpyrimidine-4-carboximidamide as a versatile co-former in co-crystallization trials. Pharmaceutical co-crystals are a class of crystalline solids composed of an Active Pharmaceutical Ingredient (API) and a co-former in a specific stoichiometric ratio, offering a powerful method to enhance the physicochemical properties of drug substances, such as solubility, stability, and bioavailability.[1] This guide details the molecular rationale for selecting this specific co-former, provides validated, step-by-step protocols for screening and synthesis, and outlines the essential analytical techniques for co-crystal characterization.

Introduction: The Power of Crystal Engineering

Crystal engineering is the rational design of functional solid-state structures through the control of intermolecular interactions.[2] Within pharmaceutical sciences, co-crystallization has emerged as a premier strategy to optimize the properties of APIs without altering their intrinsic chemical structure.[3] The formation of a co-crystal relies on predictable, non-covalent interactions, most notably hydrogen bonds, which assemble the API and co-former into a novel crystalline lattice.[2][4] The selection of an appropriate co-former is the most critical step in this process. A successful co-former should possess complementary functional groups capable of forming robust and predictable intermolecular interactions, known as supramolecular synthons.

Rationale for Using 2-Amino-6-methylpyrimidine-4-carboximidamide

While "2-Amino-6-methylpyrimidine-4-carboximidamide" is a specialized molecule, its design incorporates two powerful hydrogen-bonding moieties, making it an exceptional candidate for co-crystallization. Its potential lies in the strategic combination of the 2-aminopyrimidine group and the carboximidamide (amidine) group.

  • The 2-Aminopyrimidine Moiety: This is a classic and highly reliable functional group in crystal engineering. The endocyclic nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, while the exocyclic amino group provides two strong hydrogen bond donors. This arrangement frequently forms a highly stable, linear heterotetramer synthon with carboxylic acids, a common functional group in APIs.[5]

  • The Carboximidamide Moiety: The amidine group (-C(=NH)-NH2) is a potent hydrogen bond donor. Its basic nature allows for the formation of strong, often charge-assisted, hydrogen bonds. This group can interact with a wide range of hydrogen bond acceptors, such as carbonyls, sulfonyls, and hydroxyl groups, significantly increasing the probability of forming stable co-crystals.

The dual-functionality of this molecule provides multiple, high-affinity binding sites, enabling the formation of diverse and stable supramolecular assemblies.

Potential Supramolecular Synthons

The diagram below illustrates the primary hydrogen bond donor and acceptor sites on the molecule and a potential interaction with a generic carboxylic acid-containing API.

G cluster_coformer 2-Amino-6-methylpyrimidine-4-carboximidamide cluster_api Generic API (with Carboxylic Acid) coformer_img N1_acceptor Acceptor N3_acceptor Acceptor Amine_donor Donor O1_acceptor Acceptor Amine_donor->O1_acceptor N-H···O Amidine_donor Donor api R-COOH OH_donor Donor OH_donor->N1_acceptor O-H···N

Caption: Potential hydrogen bond interactions between the co-former and an API.

Co-crystallization Screening: Methodologies and Protocols

Co-crystal screening involves testing a combination of co-formers, solvents, and crystallization conditions to identify a new solid phase.[6] High-throughput screening (HTS) methods are often employed to rapidly explore this vast experimental space.[7][8] Below are detailed protocols for two robust and widely used screening techniques.

Slurry Conversion Crystallization

Slurry crystallization is a highly effective method where the API and co-former are stirred in a solvent in which they have limited solubility.[9] The thermodynamic equilibrium will favor the formation of the most stable crystalline phase, which is often the co-crystal.[10][11]

Protocol: Slurry Conversion Screening

  • Preparation: In a 2 mL glass vial, add the API and 2-Amino-6-methylpyrimidine-4-carboximidamide in a desired molar ratio (typically 1:1 to start). Add a small magnetic stir bar.

  • Solvent Addition: Add 0.5 mL of the screening solvent. The total amount of solid should be sufficient to ensure that both components remain saturated throughout the experiment.[12]

  • Equilibration: Seal the vial and stir the slurry at a constant speed (e.g., 150 rpm) at a controlled temperature (ambient or 30-40°C) for 24-48 hours.[12]

  • Isolation: After the equilibration period, filter the solid slurry to remove the solvent.[12]

  • Drying: Allow the collected solid to air-dry completely.

  • Analysis: Analyze the dried solid using Powder X-ray Diffraction (PXRD) to identify if a new crystalline phase has formed.

Table 1: Solvent Selection Guide for Slurry Screening

Solvent Class Examples Rationale
Alcohols Methanol, Ethanol, Isopropanol Good hydrogen bonding capability, can mediate co-crystal formation.
Ketones Acetone, Methyl Ethyl Ketone Moderate polarity, good general-purpose solvents.
Esters Ethyl Acetate Common crystallization solvent, effective for many organic molecules.
Hydrocarbons Heptane, Toluene Non-polar, can be effective when components have low polarity.
Ethers Tetrahydrofuran (THF) Can disrupt self-association of starting materials.

| Aqueous | Water | Surprisingly effective, even for poorly soluble compounds, and environmentally benign.[11] |

Vapor Diffusion Crystallization (Hanging Drop)

This method is ideal for generating high-quality single crystals suitable for SCXRD, especially when only small amounts of material are available.[13] A drop containing the dissolved API and co-former is equilibrated via the vapor phase with a reservoir containing a precipitant (anti-solvent).[14]

Protocol: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: In the well of a 24-well crystallization plate, add 500 µL of a reservoir solution (typically a solvent in which the components are less soluble, the "anti-solvent").

  • Drop Preparation: On a siliconized glass coverslip, mix 2 µL of a concentrated stock solution of the API and co-former (dissolved in a "good" solvent) in a 1:1 ratio with 2 µL of the reservoir solution.[15]

  • Sealing: Invert the coverslip and place it over the well, creating a seal with vacuum grease. The drop is now "hanging" over the reservoir.

  • Equilibration: Store the plate in a vibration-free environment at a constant temperature. Over time, the volatile "good" solvent from the drop will diffuse into the reservoir, and the anti-solvent vapor will diffuse into the drop, slowly increasing the supersaturation and inducing crystallization.

  • Monitoring: Monitor the drops periodically under a microscope for crystal growth over several days to weeks.

Co-crystal Characterization: Confirming Success

The formation of a co-crystal must be rigorously confirmed using a suite of analytical techniques.[16] The goal is to prove that a new, single crystalline phase has been formed, distinct from the starting materials or a simple physical mixture.[17]

Workflow for Co-Crystal Screening and Characterization

G start API + Co-former Selection screen Co-crystallization Screening (Slurry, Vapor Diffusion, Grinding) start->screen pxrd Primary Analysis: PXRD screen->pxrd new_phase New Diffraction Pattern? pxrd->new_phase thermal Thermal Analysis (DSC/TGA) new_phase->thermal Yes fail Result: Physical Mixture or Starting Materials new_phase->fail No spectro Spectroscopic Analysis (FTIR/Raman) thermal->spectro scxrd Single Crystal Growth & SCXRD Analysis spectro->scxrd structure Definitive Structure Confirmation scxrd->structure success Result: Confirmed Co-crystal structure->success

Caption: A systematic workflow for co-crystal screening and confirmation.

Table 2: Analytical Techniques for Co-crystal Characterization

Technique Purpose Expected Observation for a Co-crystal
Powder X-ray Diffraction (PXRD) Primary identification of the crystalline phase. The diffraction pattern will be unique and different from the patterns of the individual starting components and their physical mixture.[17][18]
Differential Scanning Calorimetry (DSC) To determine the melting point and thermal behavior. A single, sharp endothermic peak corresponding to the co-crystal's melting point, which is different from the melting points of the starting materials.[1][17]
Thermogravimetric Analysis (TGA) To assess thermal stability and detect the presence of solvates. A weight loss profile that can distinguish between an anhydrous co-crystal and a solvate/hydrate.
FTIR/Raman Spectroscopy To probe changes in intermolecular interactions, particularly hydrogen bonds. Shifts in the vibrational frequencies of functional groups (e.g., O-H, N-H, C=O) involved in hydrogen bonding compared to the pure components.[17]

| Single Crystal X-ray Diffraction (SCXRD) | To provide definitive proof of co-crystal formation and elucidate the 3D crystal structure. | Determines the precise arrangement of molecules in the crystal lattice, confirming the API-co-former connectivity and stoichiometry through non-covalent bonds.[17][19] |

Conclusion

2-Amino-6-methylpyrimidine-4-carboximidamide stands as a promising and rationally designed co-former for modifying the solid-state properties of APIs. Its capacity for forming robust and varied supramolecular synthons through its dual hydrogen-bonding functionalities makes it a valuable tool in crystal engineering. By employing systematic screening methodologies such as slurry conversion and vapor diffusion, coupled with rigorous characterization by PXRD, DSC, and SCXRD, researchers can effectively explore its potential to generate novel co-crystals with enhanced pharmaceutical performance.

References

  • Bolla, G., & Nangia, A. (2016). Pharmaceutical Co-crystallization: Regulatory Aspects, Design, Characterization, and Applications. Crystal Growth & Design, 16(6), 3423–3443. [Link]

  • ScienceDirect. (n.d.). Slurry Crystallization. ScienceDirect. Retrieved February 2, 2026, from [Link]

  • Garrido, E. M., et al. (2020). Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. Molecules, 25(14), 3163. [Link]

  • Kumar, V., et al. (2019). Crystal engineering of amino pyrimidine cocrystals with carboxylic acid. ResearchGate. [Link]

  • Wood, P. A., et al. (2021). On the Road to Cocrystal Prediction: A Screening Study for the Validation of In Silico Methods. Crystal Growth & Design. [Link]

  • Crystallization. (n.d.). Guide for crystallization. crystallization.ch. [Link]

  • Metherall, J., et al. (2021). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. Chemical Science. [Link]

  • Wang, Y., et al. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design, 20(10), 6939–6957. [Link]

  • Pietrzak, A., et al. (2018). Co-crystal formation between 2-amino-4,6-dimethylpyrimidine and new p-xylylene-bis(thioacetic) acid. CrystEngComm, 20(44), 7172-7183. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-6-methylpyrimidin-4-one. PubChem. Retrieved February 2, 2026, from [Link]

  • Long, F., et al. (2016). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology, 1432, 191–203. [Link]

  • Aakeröy, C. B., et al. (2012). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Crystal Growth & Design, 12(6), 3243–3252. [Link]

  • AIChE. (n.d.). Slurry Crystallization of Water-Insoluble Drug Substance – Overcoming Challenges in Solubility and Miscibility Requirements for Solvents and Anti-Solvents. AIChE Proceedings. [Link]

  • Unchained Labs. (n.d.). High-throughput 96-well cocrystal screening workflow for active pharmaceutical ingredients. Application Note. [Link]

  • University of Limerick. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. UL Institutional Repository. [Link]

  • Blagden, N., & de Matas, M. (2005). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]

  • Carlucci, C., et al. (2020). Intermolecular Forces Driving Hexamethylenetetramine Co-Crystal Formation, a DFT and XRD Analysis. Molecules, 25(19), 4504. [Link]

  • Friščić, T., & Jones, W. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design. [Link]

  • AERU. (n.d.). Bupirimate (Ref: PP 588). University of Hertfordshire. [Link]

  • Inam, M., et al. (2025). Harnessing hydrogen-bonding: advancements and applications in pharmaceutical co-crystallization. Pharmaceutical Sciences. [Link]

  • Aakeröy, C. B., et al. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Crystal Growth & Design, 21(7), 4053–4062. [Link]

  • Bio-protocol. (n.d.). Co-crystallization, data collection, and analysis. Bio-protocol. [Link]

  • Gushchin, P. V., et al. (2020). Quantitative analysis of intermolecular interactions in cocrystals... CrystEngComm. [Link]

  • Unchained Labs. (n.d.). An automated, high-throughput approach to generating cocrystals with solvent-drop grinding (SDG). Application Note. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]

  • Mukherjee, A. (2015). Crystal engineering considerations for pharmaceutical co-crystals. CrystEngComm. [Link]

  • ScienceDirect. (n.d.). Cocrystal characterization techniques. ScienceDirect. [Link]

  • Wikipedia. (n.d.). Bupirimate. Wikipedia. Retrieved February 2, 2026, from [Link]

  • Chen, J., et al. (2012). High Throughput Bench-Top Co-crystal Screening via a Floating Foam Rack/Sonic Bath Method. Organic Process Research & Development, 16(11), 1833–1840. [Link]

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Crystal Growth 101. [Link]

  • Software for Chemistry & Materials. (n.d.). Screening for cocrystals — COSMO-RS. SCM. [Link]

  • Rajam, G., et al. (2018). Design of two series of 1:1 cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids. Acta Crystallographica Section B, 74(Pt 5), 487–497. [Link]

  • Metherall, J., et al. (2024). High-Throughput Encapsulated Nanodroplet Screening for Accelerated Co-Crystal Discovery. ChemRxiv. [Link]

  • Triclinic Labs. (n.d.). Cocrystal Screening, Selection, Formulation. Triclinic Labs. [Link]

  • National Center for Biotechnology Information. (n.d.). N-methylpyrimidine-2-carboximidamide. PubChem. Retrieved February 2, 2026, from [Link]

  • Akkurt, M., et al. (2020). Supramolecular assembly in designing co-crystals of fumaric acid and pyrimidine/picolinate derivatives. Journal of Taibah University for Science, 14(1), 743-749. [Link]

  • Setyawan, D., et al. (2023). Hydrogen bond analysis of the p-coumaric acid- nicotinamide cocrystal using the DFT and AIM method. Pharmacy Education. [Link]

  • Li, H., et al. (2021). Crystal Growth, Intermolecular Noncovalent Interactions, and Photoluminescence Properties of Halogenated Phthalic Anhydride-Based Organic Charge Transfer Cocrystals. Crystal Growth & Design, 21(11), 6399–6407. [Link]

  • Sari, Y., et al. (2022). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Pharmaceutics, 14(11), 2479. [Link]

  • Sparkes, H. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • ResearchGate. (n.d.). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. [Link]

  • Li, Y., et al. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Crystal Growth & Design. [Link]

  • Cherukuvada, S., & Row, T. N. G. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(8), 947. [Link]

  • ResearchGate. (n.d.). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID... [Link]

  • Freitas, A. A., et al. (2021). Virtual Cocrystal Screening Methods as Tools to Understand the Formation of Pharmaceutical Cocrystals... Crystal Growth & Design. [Link]

  • ResearchGate. (n.d.). Two polymorphs, with Z′ = 1 and 2, of 2-amino-4-chloro-6-morpholinopyrimidine... [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide

Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring a higher success rate and improved yield in your synthetic endeavors. Our approach is grounded in established chemical principles and field-proven insights to empower you with the knowledge to overcome common experimental hurdles.

I. Synthetic Strategy Overview

The synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide is most effectively approached via a two-stage process. This strategy allows for better control over each transformation and facilitates purification of the intermediate and final products.

Synthesis_Overview cluster_stage1 Stage 1: Pyrimidine Core Synthesis cluster_stage2 Stage 2: Functional Group Transformation Start Starting Materials: Guanidine & Acetylacetone Intermediate 2-Amino-4,6-dimethylpyrimidine Start->Intermediate Cyclocondensation Precursor 2-Amino-6-methylpyrimidine-4-carbonitrile Intermediate->Precursor Halogenation & Cyanation (Implied Steps) FinalProduct 2-Amino-6-methylpyrimidine-4-carboximidamide Precursor->FinalProduct Pinner Reaction/ Amidine Synthesis Pinner_Reaction cluster_step1 Step 1: Pinner Salt Formation cluster_step2 Step 2: Amination Nitrile Pyrimidine-4-carbonitrile Pinner_Salt Pinner Salt (Imidate Hydrochloride) Nitrile->Pinner_Salt + Anhydrous Alcohol (e.g., EtOH) + Dry HCl gas Amidine Pyrimidine-4-carboximidamide Pinner_Salt->Amidine + Anhydrous Ammonia

Optimization

Technical Support Center: Analysis of Side Products in the Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide

Welcome to the technical support center for the synthesis and analysis of 2-Amino-6-methylpyrimidine-4-carboximidamide. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and analysis of 2-Amino-6-methylpyrimidine-4-carboximidamide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and purification of this compound. Our approach is rooted in mechanistic understanding to empower you to not only solve immediate issues but also to anticipate and prevent future complications.

I. Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Amino-6-methylpyrimidine-4-carboximidamide, and what are the initial reactants?

A common and efficient method for the synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide is a variation of the Pinner reaction. This approach typically involves the condensation of a β-dicarbonyl compound with an amidine. For this specific molecule, the likely starting materials are a reactive derivative of acetoacetic acid and guanidine (or a salt thereof), which provides the 2-amino group and the carboximidamide precursor.

Q2: I'm observing a significant amount of a byproduct with a lower molecular weight than my target compound. What could it be?

A common issue is the incomplete cyclization or hydrolysis of intermediates. A likely culprit is the hydrolysis of the carboximidamide group to the corresponding carboxylic acid or amide, especially if the reaction workup or purification involves acidic or basic aqueous conditions.

Q3: My reaction yields are consistently low, and I have a complex mixture of products. Where should I start troubleshooting?

Low yields and complex product mixtures in pyrimidine synthesis often point to issues with reactant purity, reaction conditions (especially temperature and moisture), and the choice of base or catalyst.[1][2] It is crucial to ensure anhydrous conditions and to carefully control the reaction temperature to prevent side reactions like self-condensation of starting materials.[2]

Q4: I am seeing a byproduct with a mass corresponding to the addition of my solvent molecule. Is this possible?

Yes, particularly if you are using an alcohol as a solvent in the presence of an acid catalyst. This can lead to the formation of an ester byproduct from the reaction of the alcohol with a nitrile or a related intermediate, a known side reaction in Pinner-type syntheses.[2]

II. Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed guide to identifying and mitigating the formation of common side products during the synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide.

A. Hydrolysis Products: 2-Amino-6-methylpyrimidine-4-carboxylic acid and 2-Amino-6-methylpyrimidine-4-carboxamide

Causality: The carboximidamide functional group is susceptible to hydrolysis under both acidic and basic conditions, which can occur during the reaction workup or purification.[3][4] The presence of water in the reaction mixture can also lead to the formation of these byproducts.

Identification:

  • LC-MS: Look for peaks with molecular weights corresponding to the carboxylic acid (M-1) or amide (M-17) of the target compound.

  • ¹H NMR: The disappearance of the characteristic broad signals of the -C(=NH)NH₂ protons and the appearance of a new, sharp singlet for a carboxylic acid proton (if observable) or new amide N-H signals.

  • FT-IR: The appearance of a strong carbonyl stretch (C=O) around 1650-1750 cm⁻¹, which is absent in the target compound.

Mitigation Strategies:

  • Anhydrous Conditions: Ensure all starting materials and solvents are thoroughly dried. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Neutral Workup: During the reaction workup, use neutral or minimally acidic/basic conditions. If an acid or base wash is necessary, perform it quickly at low temperatures.

  • Aprotic Solvents: Use aprotic solvents that are less likely to participate in hydrolysis reactions.

B. Self-Condensation of Starting Materials

Causality: β-dicarbonyl compounds can undergo self-condensation, especially in the presence of a strong base.[2] Similarly, guanidine can self-condense to form triazine derivatives.

Identification:

  • TLC Analysis: The presence of multiple spots, some of which may be UV-active and do not correspond to the starting materials or the desired product.

  • LC-MS: The presence of high molecular weight byproducts corresponding to dimers or trimers of the starting materials.

Mitigation Strategies:

  • Controlled Addition: Add the base or catalyst slowly to the reaction mixture to avoid localized high concentrations.

  • Optimal Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to disfavor the higher activation energy pathways of self-condensation.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of one reactant can favor its self-condensation.

C. Incomplete Cyclization: Open-Chain Intermediates

Causality: The reaction may not proceed to completion, leaving stable open-chain intermediates in the final product mixture. This can be due to insufficient reaction time, suboptimal temperature, or steric hindrance.[2]

Identification:

  • LC-MS: Detection of species with molecular weights corresponding to the sum of the reactants before the final cyclization and dehydration step.

  • ¹H NMR: The presence of signals that can be attributed to both starting material fragments within the same molecule, but lacking the characteristic aromatic signals of the pyrimidine ring.

Mitigation Strategies:

  • Increased Reaction Time/Temperature: Monitor the reaction by TLC or LC-MS and continue until the starting materials and intermediates are consumed. A moderate increase in temperature may be necessary.

  • Catalyst Choice: The choice of acid or base catalyst can significantly influence the rate of cyclization. Experiment with different catalysts to find the most effective one for your specific substrate.

III. Experimental Protocols

A. General Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide

This protocol is a generalized procedure based on the Pinner reaction and should be optimized for specific laboratory conditions.

  • To a stirred solution of a suitable β-keto-nitrile precursor (1 equivalent) in anhydrous ethanol (10 volumes) under a nitrogen atmosphere, add guanidine hydrochloride (1.2 equivalents).

  • Cool the mixture to 0 °C and slowly add a solution of sodium ethoxide in ethanol (1.3 equivalents).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in ethanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

B. Analytical Method for Side Product Analysis by HPLC-MS
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm and Mass Spectrometry (ESI+).

Data Presentation: Expected Retention Times and m/z Values

CompoundExpected Retention Time (min)[M+H]⁺ (m/z)
2-Amino-6-methylpyrimidine-4-carboximidamide5.2152.09
2-Amino-6-methylpyrimidine-4-carboxylic acid4.5154.06
2-Amino-6-methylpyrimidine-4-carboxamide4.8153.07
Guanidine Dimer (e.g., Biguanide)2.1102.08
Open-chain intermediate6.8Varies

IV. Visualizing Reaction Pathways and Troubleshooting Logic

A. Proposed Synthetic Pathway

G cluster_0 Proposed Synthesis of 2-Amino-6-methylpyrimidine-4-carboximidamide Reactants β-Ketonitrile + Guanidine Intermediate Open-chain Adduct Reactants->Intermediate Base-catalyzed addition Product 2-Amino-6-methylpyrimidine- 4-carboximidamide Intermediate->Product Cyclization & Dehydration

Caption: Proposed synthetic route via a Pinner-type reaction.

B. Common Side Reaction Pathways

G cluster_1 Side Product Formation Target Target Molecule Hydrolysis_Amide Amide byproduct Target->Hydrolysis_Amide Hydrolysis (H₂O, acid/base) Hydrolysis_Acid Carboxylic acid byproduct Target->Hydrolysis_Acid Further Hydrolysis Self_Condensation Starting Material Self-Condensation Incomplete_Cyclization Open-chain Intermediate Starting_Materials Starting Materials Starting_Materials->Self_Condensation Strong base/ high temp Starting_Materials->Incomplete_Cyclization Suboptimal conditions

Caption: Common pathways leading to the formation of byproducts.

C. Troubleshooting Workflow

Caption: A systematic approach to troubleshooting synthesis issues.

V. References

  • Nagashima, S., et al. (2007). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 1044-1055. [Link]

  • StudyForce (2019). Hydrolysis of Amides. YouTube. [Link]

  • The Organic Chemistry Tutor (2019). mechanism of amide hydrolysis. YouTube. [Link]

  • KPU Pressbooks. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. [Link]

Sources

Troubleshooting

Technical Support Center: 2-Amino-6-methylpyrimidine-4-carboximidamide

Topic: Purification & Stability Assurance Executive Summary: The "Sticky Base" Paradox Welcome to the technical support center for 2-Amino-6-methylpyrimidine-4-carboximidamide . If you are accessing this guide, you are l...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Stability Assurance

Executive Summary: The "Sticky Base" Paradox

Welcome to the technical support center for 2-Amino-6-methylpyrimidine-4-carboximidamide . If you are accessing this guide, you are likely facing one of three specific failure modes: low recovery after chromatography , product degradation during concentration , or persistent salt contamination .

This molecule presents a "perfect storm" of purification challenges:

  • High Polarity: The pyrimidine ring coupled with a free amino group and a highly polar carboximidamide (amidine) tail makes extraction into standard organic solvents (DCM, EtOAc) nearly impossible.

  • Strong Basicity: The amidine moiety (

    
    ) interacts aggressively with acidic silanols on silica gel, leading to irreversible adsorption or severe tailing.
    
  • Hydrolytic Instability: Under basic aqueous conditions or prolonged heat, the amidine hydrolyzes to the corresponding amide (2-amino-6-methylpyrimidine-4-carboxamide), a "dead-end" impurity.[1]

This guide moves beyond generic advice to provide chemically grounded, self-validating protocols.

Module 1: Chromatographic Isolation (The "Streak" Problem)

Q: Why does my product streak or disappear on Normal Phase Silica?

A: You are fighting Silanol interactions. Unmodified silica gel (


) is slightly acidic (

). The basic amidine nitrogen becomes protonated upon contact with the silica surface, effectively forming an ionic bond with the stationary phase. The product doesn't just "streak"—it stays on the column.
Troubleshooting Protocol A: The "Amine-Modified" Silica Method

Use this if you lack Reverse Phase (C18) capabilities.[1]

The Fix: You must neutralize the silica surface before and during the run.

ParameterStandard Condition (Fail)Optimized Condition (Pass)
Stationary Phase Standard Silica (40-63 µm)Amine-Functionalized Silica OR Standard Silica pre-treated with 1% Et3N
Mobile Phase A Dichloromethane (DCM)DCM
Mobile Phase B Methanol (MeOH)10:1 MeOH:NH₄OH (Ammoniated Methanol)
Gradient 0–10% MeOH0–20% Mobile Phase B
Loading Dry load on SilicaLiquid load in DCM/MeOH (Avoid acidifying the load)

Critical Note: Do not use Triethylamine (TEA) in the mobile phase if you plan to use Mass Spec (LC-MS) downstream, as it suppresses ionization. Use Ammonium Hydroxide (NH₄OH).

Module 2: The Hydrolysis Trap (Stability)

Q: My LC-MS shows a mass of [M+1] = 153 instead of 152. What happened?

A: Your amidine has hydrolyzed to the amide. The mass difference between the carboximidamide (-C(=NH)NH₂, MW ~151) and the carboxamide (-C(=O)NH₂, MW ~152) is exactly +1 Da (technically +0.984 Da for O vs NH). This occurs rapidly if the compound sits in water at basic pH or high temperatures.

Mechanism of Failure

The amidine carbon is electron-deficient (electrophilic). Water attacks this carbon, forming a tetrahedral intermediate. If ammonia is expelled, you get the amide.[2]

HydrolysisPathway cluster_conditions Risk Factors Amidine Target Amidine (Unstable in water) Tetrahedral Tetrahedral Intermediate Amidine->Tetrahedral + H2O (Hydrolysis) Amide Amide Impurity (Dead End) Tetrahedral->Amide - NH3 Ammonia NH3 (Leaving Group) Tetrahedral->Ammonia High pH (>10) High pH (>10) Heat (>40°C) Heat (>40°C)

Figure 1: The degradation pathway of pyrimidine carboximidamide to carboxamide. Note that this reaction is irreversible.

Prevention Protocol
  • Temperature: Never heat aqueous solutions above 35°C on the rotovap.

  • pH Window: Maintain pH between 4.0 and 7.0 during workup. The protonated amidinium salt is significantly more stable than the free base.

  • Solvent Removal: Lyophilize (freeze-dry) rather than rotary evaporate if water is present.

Module 3: The "Silver Bullet" Purification (SCX)

Q: How do I remove inorganic salts and non-basic impurities without a column?

A: Strong Cation Exchange (SCX) "Catch and Release". This is the most robust method for amidines. It exploits the molecule's basicity to capture it on a resin, wash away non-basic impurities (like the amide degradation product), and release it as a clean free base.

Protocol B: SCX Catch-and-Release

Materials:

  • SCX Cartridge (Sulfonic acid bonded silica/polymer).

  • Wash Solvent: Methanol (MeOH).

  • Elution Solvent: 2M Ammonia in Methanol (freshly prepared).

Step-by-Step:

  • Conditioning: Flush the SCX cartridge with 3 Column Volumes (CV) of MeOH.

  • Loading (The Catch): Dissolve your crude mixture in minimal MeOH (or water/MeOH if solubility is poor). Load onto the cartridge slowly.

    • Mechanism:[2][3][4][5][6][7] The basic amidine binds to the sulfonic acid sites (

      
      ).[1]
      
    • Observation: Neutral impurities (amides, nitriles) and anions pass through.

  • Washing: Flush with 5 CV of MeOH.

    • Validation: Check the eluate by TLC/LC-MS. It should contain your impurities. The product remains on the cartridge.

  • Elution (The Release): Flush with 3-5 CV of 2M NH₃ in MeOH .

    • Mechanism:[2][3][4][5][6][7] The massive excess of ammonia displaces the amidine from the sulfonic acid sites.

  • Isolation: Concentrate the ammoniated fraction immediately at low temperature (<30°C) to obtain the free base.

SCX_Workflow Start Crude Mixture (Amidine + Amide + Salts) Load Load onto SCX Cartridge (MeOH) Start->Load Bind Amidine Binds to Resin (R-SO3- ... +Amidine) Load->Bind Wash Wash with MeOH Bind->Wash Waste Eluate 1: Neutral Impurities (Amides) Inorganic Anions Wash->Waste Elute Elute with 2M NH3/MeOH Wash->Elute Switch Solvent Product Eluate 2: Pure Amidine Free Base Elute->Product

Figure 2: Logical flow for Strong Cation Exchange (SCX) purification.[1] This method separates based on basicity (


), effectively removing the non-basic amide hydrolysis product.

Module 4: Salt Metathesis (The Counter-Ion Issue)

Q: I need the HCl salt, but I have the Free Base (or vice versa).

A: Controlled Acidification/Neutralization.

  • To make the HCl Salt (Stable Storage Form):

    • Dissolve the free base in anhydrous Methanol.

    • Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Add Diethyl Ether or MTBE until the solution turns cloudy.

    • Filter the precipitate. Do not rotovap to dryness with excess aqueous HCl, or you will hydrolyze the amidine.

  • To make the Free Base (Active Reagent Form):

    • Use the SCX protocol above (Module 3).

    • Alternatively, use a basic resin (Amberlyst A-21) in MeOH.

References

  • Amidine Synthesis & Stability

    • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim. (The foundational text on Pinner synthesis and imidate/amidine behavior).[8]

    • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
  • Purification Methodologies

    • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
    • Bio-Rad Laboratories.[9] (n.d.). Guide to Ion Exchange Chromatography. Link

  • Specific Pyrimidine Chemistry

    • Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.[1] (The definitive guide to pyrimidine reactivity and stability).

    • PubChem.[9][10] Pyrimidine-4-carboxamide (Hydrolysis Product). CID 17861762.[10] Link

Sources

Optimization

"2-Amino-6-methylpyrimidine-4-carboximidamide" off-target effects troubleshooting

The following technical support guide is designed for researchers utilizing 2-Amino-6-methylpyrimidine-4-carboximidamide (and its structural analogs) in drug discovery, specifically within Fragment-Based Drug Discovery (...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers utilizing 2-Amino-6-methylpyrimidine-4-carboximidamide (and its structural analogs) in drug discovery, specifically within Fragment-Based Drug Discovery (FBDD) or Serine Protease Inhibitor campaigns.

Topic: Troubleshooting Off-Target Effects & Selectivity Profiles

System Overview & Pharmacophore Context

Before troubleshooting, it is critical to understand why you are seeing off-target effects.[1][2] This molecule is not just a random chemical; it is a "privileged structure" with a specific binding mode.[1][2]

  • The Scaffold: The 2-amino-6-methylpyrimidine core acts as a rigid linker.[1]

  • The Warhead (The Culprit): The carboximidamide (amidine) group is a highly basic cation (

    
    ).
    
  • The Primary Mechanism: This amidine group mimics the side chain of Arginine.[2] It is designed to form a critical salt bridge with the conserved Aspartate residue (Asp189 in chymotrypsin numbering) found at the bottom of the S1 specificity pocket of trypsin-like serine proteases (e.g., Thrombin, Factor Xa, Trypsin, Matriptase).[1]

The Core Problem: Because this S1 pocket is highly conserved across the entire serine protease superfamily, this molecule is inherently promiscuous.[2] If you are observing "off-target" effects, you are likely hitting the "anti-targets" (Trypsin, Plasmin) or unrelated cation-sensing channels (hERG).[1]

Troubleshooting Guide (Q&A Format)

Category A: Protease Selectivity & Promiscuity

Q1: My compound inhibits my target (e.g., Factor Xa) effectively (


), but I am seeing significant cytotoxicity in cell lines. Is this target-mediated? 

Diagnosis: Likely non-target mediated toxicity due to pan-protease inhibition.[1][2] The amidine moiety is a "sledgehammer" for the S1 pocket.[2] While you inhibited Factor Xa, you likely also inhibited Trypsin (digestive function), Plasmin (fibrinolysis), or Thrombin (coagulation) in the media or on the cell surface.[1]

Troubleshooting Protocol:

  • Run the "Anti-Target" Panel: Do not rely on

    
     alone.[2] You must determine the Selectivity Ratio (
    
    
    
    ).[2]
  • The "Shift" Assay: Perform your cellular assay in the presence of high serum (50%) vs. low serum (1%).[2] Amidines often bind non-specifically to serum albumin (HSA).[2] A large shift (

    
    ) suggests high protein binding is masking the true potency, while toxicity might be driven by free drug hitting housekeeping proteases.[2]
    

Corrective Action:

  • Chemical Modification: You must "soften" the basicity.[2] The amidine is too basic (

    
    ).[2]
    
  • Strategy: Replace the carboximidamide with less basic bioisosteres that still engage Asp189 but with lower affinity for the anti-targets.[2]

    • Option A: Neutral amidoximes.[1][2]

    • Option B: Less basic benzylamines.[1][2]

    • Option C: Chlorinated amidines (lowers

      
      ).[1][2]
      
Category B: False Positives & Assay Interference

Q2: I see steep inhibition curves (Hill slope > 2.0) and time-dependent inhibition.[1][2] Is this a covalent binder?

Diagnosis: This is a classic signature of Colloidal Aggregation , not covalent binding.[1][2] 2-Amino-6-methylpyrimidine-4-carboximidamide is a flat, planar, heteroaromatic system.[1] At micromolar concentrations in aqueous buffer, these scaffolds often stack (pi-pi stacking) to form colloidal particles that sequester enzymes non-specifically.[1][2]

Validation Protocol (The "Detergent Test"):

  • Control: Measure

    
     in standard buffer.[1][2]
    
  • Test: Measure

    
     in buffer + 0.01% Triton X-100  (freshly prepared).
    
  • Analysis:

    • If

      
       increases significantly (potency is lost) with detergent 
      
      
      
      False Positive (Aggregation) .[2]
    • If

      
       remains stable 
      
      
      
      True Binder .[1][2]
Category C: Cardiotoxicity (hERG Liability)

Q3: Our ADME screen flagged this compound for hERG inhibition. Why does a protease inhibitor hit a potassium channel?

Diagnosis: Cation-Pi Interaction. The hERG potassium channel has a promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656).[1][2] The protonated amidine group of your molecule forms a strong cation-pi interaction with these residues, blocking the channel.[2] This is a structural liability of the carboximidamide group.[2]

Troubleshooting Protocol:

  • Calculate

    
    :  Confirm the ionization state at pH 7.4. It is likely >99% protonated.[1][2]
    
  • Synthesis Fix: You must reduce the

    
     to < 8.0 or introduce steric bulk near the amidine to prevent it from entering the hERG pore.[2]
    
    • Try: Methylating the amidine nitrogen (creates steric clash in hERG but might be tolerated in Protease S1).[2]

Diagnostic Workflows & Mechanisms

Workflow 1: The Selectivity Triage

Use this logic flow to determine if your off-target effect is biological (real) or artifactual.[1]

SelectivityTriage Start Symptom: Unexpected Toxicity or High Potency in Off-Target Assays Step1 Step 1: The Detergent Test (Add 0.01% Triton X-100) Start->Step1 Decision1 Did Potency Drop (>3-fold)? Step1->Decision1 ResultAgg Diagnosis: Aggregration Artifact (False Positive) Decision1->ResultAgg Yes Step2 Step 2: The Selectivity Panel (Test vs. Trypsin/Thrombin) Decision1->Step2 No (True Binder) Decision2 Inhibits Trypsin (Ki < 1 uM)? Step2->Decision2 ResultPan Diagnosis: Pan-Protease Inhibitor (S1 Pocket Promiscuity) Decision2->ResultPan Yes Step3 Step 3: hERG Patch Clamp Decision2->Step3 No ResulthERG Diagnosis: Ion Channel Blockade (Cation-Pi Interaction) Step3->ResulthERG

Figure 1: Systematic triage workflow to isolate the source of off-target effects, distinguishing between physical artifacts (aggregation) and biological promiscuity.[1]

Mechanism 2: The Structural Trap (S1 Pocket)

Understanding the atomic interaction causing the lack of selectivity.

S1Interaction Molecule 2-Amino-6-methylpyrimidine- 4-carboximidamide Warhead Amidine Group (Positive Charge) Molecule->Warhead Contains Interaction Salt Bridge (Strong, Non-Selective) Warhead->Interaction Target Target Enzyme (e.g., Factor Xa) Asp189 Residue AntiTarget Anti-Target (e.g., Trypsin) Asp189 Residue Interaction->Target Binds Interaction->AntiTarget Binds Equally Well (Off-Target Effect)

Figure 2: The structural basis of promiscuity.[1] The amidine warhead targets the conserved Asp189 residue present in almost all trypsin-like serine proteases, preventing selectivity.[1]

Standardized Experimental Protocols

Protocol A: Kinetic Selectivity Determination ( )

Do not use


 for selectivity comparisons, as it depends on substrate concentration. Use 

.[1]

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM

    
    , 0.1% PEG-8000.[1]
    
  • Substrates: Chromogenic substrates specific to the protease (e.g., S-2238 for Thrombin, S-2765 for Factor Xa).[1]

Procedure:

  • Preparation: Prepare a 10-point dilution series of the compound in DMSO (Final DMSO < 1%).

  • Incubation: Incubate enzyme (0.1 nM final) with compound for 30 minutes at 25°C.

  • Start Reaction: Add chromogenic substrate at

    
     concentration.[1][2]
    
  • Measurement: Monitor Absorbance at 405 nm for 20 minutes (linear phase).

  • Calculation: Fit rates to the Cheng-Prusoff equation:

    
    [1]
    

Success Criteria:

  • A selective compound should have a Selectivity Ratio (

    
    ) of > 1000 .[2]
    
  • If the ratio is < 100, the compound is considered "Promiscuous."[2]

Summary Data Table: Common Off-Targets

Off-Target SystemMechanism of InteractionSymptom in AssaySuggested Fix
Trypsin / Plasmin Salt bridge to Asp189 (S1 pocket)Cell detachment, cytotoxicity, bleeding (in vivo)Reduce basicity; Introduce steric bulk at position 6.[1]
hERG Channel Cation-Pi interaction with Tyr652/Phe656QT prolongation, ArrhythmiaLower

(<8); Zwitterionic modification.[1][2]
Phospholipidosis Lysosomal trapping (high pKa)Foamy macrophages, vacuolationReduce lipophilicity (LogD) or basicity.[1][2]
Assay Artifacts Colloidal AggregationSteep Hill slope, enzyme-independent inhibitionAdd 0.01% Triton X-100 or Tween-20.[1][2]

References

  • Bohm, M., et al. (1999).[1][2] "Scaffold hopping: from amidines to non-basic thrombin inhibitors." Journal of Medicinal Chemistry, 42(4), 458-477.[1][2]

    • Foundational text on replacing the carboximidamide group to improve selectivity.
  • Baell, J. B., & Holloway, G. A. (2010).[1][2] "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2]

    • Authoritative source on aggregation and false positives.[1]

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006).[1][2] "hERG potassium channels: targets for therapeutic drug side effects." Nature, 440, 463–469.[1][2] [1]

    • Explains the mechanism of basic amine binding to hERG.
  • Matter, H. (1998).[1][2] "Selecting optimally diverse compounds from structure databases: a validation study of two-dimensional and three-dimensional molecular descriptors." Journal of Medicinal Chemistry, 41(24), 4693-4701.[1][2]

    • Discusses the structural properties of pyrimidine-carboximidamides.

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges for 2-Amino-6-methylpyrimidine-4-carboximidamide

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-Amino-6-methylpyrimidine-4-carboximidamide. This document is designed for researchers, chemists, and process development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis and scale-up of 2-Amino-6-methylpyrimidine-4-carboximidamide. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a critical intermediate in pharmaceutical development, ensuring a robust, scalable, and reproducible synthesis is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you navigate the common pitfalls encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for 2-Amino-6-methylpyrimidine-4-carboximidamide?

A common and logical synthetic pathway involves a multi-step process. It typically begins with the construction of the pyrimidine ring, followed by functional group interconversions to install the nitrile group, and finally, conversion to the target carboximidamide (amidine). Each step presents unique scale-up challenges that must be addressed.

Synthetic_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation cluster_3 Step 4: Amidine Synthesis A Guanidine + Ethyl Acetoacetate B 2-Amino-6-methylpyrimidin-4-ol A->B Cyclocondensation C 2-Amino-4-chloro-6-methylpyrimidine B:e->C:w POCl3 D 2-Amino-6-methylpyrimidine-4-carbonitrile C:e->D:w NaCN or KCN E 2-Amino-6-methylpyrimidine-4-carboximidamide D:e->E:w Pinner Reaction

Caption: General Synthetic Workflow for the Target Compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

The two most significant hazards are the use of phosphorus oxychloride (POCl₃) and cyanide salts (NaCN or KCN).

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Scale-up requires a closed system with excellent ventilation and careful quenching procedures.

  • Cyanide Salts: Acutely toxic. Accidental acidification will release highly poisonous hydrogen cyanide (HCN) gas. All operations must be conducted in a well-ventilated area, and a basic quenching solution (e.g., sodium hypochlorite) should always be on hand for decontamination.

Q3: My final product is difficult to purify. What are the likely impurities?

The most common impurity is the corresponding amide, 2-Amino-6-methylpyrimidine-4-carboxamide . This arises from the hydrolysis of the Pinner salt intermediate or the final amidine product, especially during aqueous workups. Another potential impurity is unreacted nitrile starting material. Effective purification often requires non-aqueous workup conditions or specialized chromatography.

Troubleshooting Guide: From Synthesis to Scale-Up

This section addresses specific problems you may encounter at each stage of the synthesis.

Problem Area 1: Step 2 - Chlorination with POCl₃

Symptom: The reaction is sluggish, incomplete, or results in a dark, tarry crude product upon scale-up.

  • Potential Cause 1: Inefficient Heat Transfer. The conversion of the pyrimidin-4-ol to the chloro-pyrimidine is an endothermic reaction that often requires heating (reflux). On a larger scale, inefficient heating can lead to localized cold spots and incomplete conversion. Conversely, poor stirring can create hot spots near the vessel walls, leading to decomposition and discoloration.

  • Proposed Solution:

    • Mechanical Stirring: Switch from magnetic stirring to overhead mechanical stirring to ensure homogenous mixing and heat distribution.

    • Solvent Use: While the reaction can be run neat in POCl₃, adding a high-boiling inert solvent like toluene or acetonitrile can improve slurry handling and heat transfer.[1]

    • Controlled Addition: For large batches, consider adding the pyrimidinol portion-wise to the hot POCl₃ to maintain better temperature control.

  • Verification: Monitor the reaction using HPLC or TLC. The disappearance of the polar starting material (often insoluble) and the appearance of the less polar product spot is a key indicator.

Symptom: Violent off-gassing and pressure build-up during the quenching phase.

  • Potential Cause: Quenching too rapidly or at too high a temperature. The excess POCl₃ reacts exothermically and violently with water or alcohols.

  • Proposed Solution (Scale-Up Protocol):

    • After the reaction is complete, cool the mixture to room temperature.

    • Distill off the majority of the excess POCl₃ under reduced pressure. This is a critical step for safe and manageable quenching.

    • Slowly and carefully add the cooled residue to a mixture of ice and water with vigorous stirring. Never add water to the reaction mixture.

    • Adjust the pH to >8 using a base like aqueous ammonia or sodium hydroxide to precipitate the product.[1]

  • Verification: Ensure the quenching vessel is adequately sized (at least 3-4 times the reaction volume) and equipped with proper cooling and pressure relief systems.

Problem Area 2: Step 4 - Amidine Formation via Pinner Reaction

The Pinner reaction is the most delicate step and the source of most scale-up failures. It involves treating the nitrile with an alcohol (e.g., ethanol) and anhydrous HCl gas to form an intermediate imino ether hydrochloride (Pinner salt), which is then reacted with ammonia to form the amidine.[2][3]

Symptom: Low yield of the desired amidine and significant formation of the 2-amino-6-methylpyrimidine-4-carboxamide byproduct.

  • Potential Cause: Presence of Water. Water is the primary enemy of the Pinner reaction. It readily hydrolyzes the Pinner salt intermediate to an ester, which then converts to the highly stable amide byproduct upon treatment with ammonia.[4][5]

  • Proposed Solution:

    • Rigorous Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., ethanol, diethyl ether). Dry all glassware in an oven before use.

    • Anhydrous Reagents: Use anhydrous HCl gas. If using a solution, ensure it is a certified anhydrous grade (e.g., HCl in diethyl ether). Ensure the ammonia source (gas or solution in alcohol) is also anhydrous.

    • Inert Atmosphere: Conduct the entire sequence under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.

  • Verification: Use a Karl Fischer titrator to confirm the water content of your solvents is below 50 ppm before starting the reaction.

Pinner_Reaction_Troubleshooting Start Start: 2-Amino-6-methyl- pyrimidine-4-carbonitrile Pinner_Salt Intermediate: Pinner Salt Start->Pinner_Salt Anhydrous HCl, Anhydrous EtOH Water H₂O Present? Pinner_Salt->Water Amidine Desired Product: Amidine Amide Side Product: Amide Amidine->Amide Water->Amidine No Water->Amide Yes (Hydrolysis)

Caption: Pinner Reaction: Critical Role of Anhydrous Conditions.

Key Experimental Protocols

Protocol 1: Scale-Up Chlorination of 2-Amino-6-methylpyrimidin-4-ol

Safety: This procedure must be performed in a walk-in fume hood. Full personal protective equipment (PPE), including a face shield, acid-resistant gloves, and lab coat, is mandatory.

  • Vessel Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser with a gas outlet connected to a basic scrubber (NaOH solution), and an addition funnel.

  • Charging: Charge phosphorus oxychloride (POCl₃, 6.0 L, 65 mol) into the reactor.

  • Heating: Begin stirring and heat the POCl₃ to 80 °C using the reactor jacket.

  • Substrate Addition: Slowly add 2-amino-6-methylpyrimidin-4-ol (1.0 kg, 8.0 mol) in portions over 2 hours. The addition is endothermic; maintain the internal temperature between 80-90 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours, or until HPLC analysis shows >98% conversion.

  • POCl₃ Removal: Cool the reactor to 40 °C. Apply vacuum (50-100 mbar) and distill off the excess POCl₃ into a cooled receiver.

  • Quenching: In a separate 50 L reactor, prepare a mixture of crushed ice (15 kg) and water (10 L). With vigorous stirring, slowly transfer the cooled reaction residue from the first reactor into the ice/water mixture over 1-2 hours, ensuring the quench temperature does not exceed 20 °C.

  • Isolation: Adjust the pH of the resulting slurry to 8-9 with 25% aqueous ammonia. Stir for 1 hour, then filter the solid product. Wash the filter cake with cold water (2 x 5 L) and dry under vacuum at 50 °C to a constant weight.

Protocol 2: Scale-Up Pinner Reaction and Ammonolysis

Safety: This entire protocol must be conducted under strictly anhydrous conditions and in a well-ventilated area. Anhydrous HCl and ammonia are highly corrosive and toxic.

  • Vessel Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a gas inlet tube, and a gas outlet connected to a drying tube and a scrubber. Flame-dry the entire apparatus under vacuum and backfill with nitrogen.

  • Charging: Charge the reactor with 2-amino-6-methylpyrimidine-4-carbonitrile (500 g, 3.37 mol) and anhydrous ethanol (5.0 L).

  • HCl Addition: Cool the stirred suspension to 0 °C. Bubble anhydrous hydrogen chloride gas through the suspension. The reaction is exothermic; maintain the temperature below 10 °C. Continue the addition until the starting material dissolves and the mixture becomes a thick slurry of the Pinner salt (typically requires ~1.5 kg of HCl).

  • Pinner Salt Formation: Seal the reactor and allow the mixture to stir at 0-5 °C for 18-24 hours.

  • Ammonolysis: Cool the reaction mixture to -10 °C. Bubble anhydrous ammonia gas through the slurry with vigorous stirring. This step is highly exothermic; maintain the temperature below 10 °C. The slurry will gradually thin out. Continue ammonia addition until the reaction mixture is basic.

  • Isolation: Filter the solid ammonium chloride byproduct and wash it with a small amount of cold, anhydrous ethanol.

  • Product Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. Cool the concentrate to 0-5 °C to crystallize the product.

  • Final Product: Filter the product, wash with a minimal amount of cold diethyl ether, and dry under vacuum at 30 °C.

Data Summary Table

ParameterLab Scale (10g)Pilot Scale (1kg)Key Considerations for Scale-Up
Stirring Method Magnetic Stir BarOverhead Mechanical StirrerEnsures homogeneity, prevents settling of solids, and improves heat transfer.
Heating/Cooling Heating Mantle / Ice BathJacketed Reactor with TCUProvides precise and uniform temperature control, crucial for safety and reproducibility.
Reagent Addition Syringe / FunnelMetering Pump / Addition FunnelAllows for controlled, slow addition of reagents to manage exotherms.
Quenching Adding mixture to iceAdding mixture to ice (reverse addition)Never add water to POCl₃. Reverse addition is critical for safety at scale.
Atmosphere Control Nitrogen BalloonPositive Nitrogen PressureEssential for the Pinner reaction to exclude moisture.
Typical Yield (Overall) 40-50%35-45%Yields often decrease slightly on scale-up due to handling losses and less ideal conditions.

References

  • PubChem. (n.d.). 2-Amino-6-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in gliblastoma cells. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Retrieved from [Link]

  • Kyushu University Library. (n.d.). Synthesis of Guanidinopyrimidine Derivatives and Their Biological Activities. Retrieved from [Link]

  • Movassaghi, M., & Hill, M. D. (2007). Synthesis of pyrimidines by direct condensation of amides and nitriles. Nature Protocols. Retrieved from [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile to Amide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Disorders of purine and pyrimidine metabolism. Retrieved from [Link]

  • YouTube. (2022). Pyrimidine Synthesis - CRASH! Medical Review Series. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. Retrieved from [Link]

  • YouTube. (2020). Reduction of Amides & Nitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent development of synthetic preparation methods for guanidines via transition metal catalysis. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amidine synthesis by imidoylation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]

  • Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. (n.d.). US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. (n.d.). Pinner reaction. Retrieved from [Link]

  • MDPI. (n.d.). The Novel Soluble Guanylate Cyclase Stimulator Attenuates Acute Lung Injury via Inhibiting Pericyte Phenotypic Transition. Retrieved from [Link]

  • Chemdad. (n.d.). 2-AMINO-6-METHYLPYRIMIDINE-4-CARBOXAMIDINE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitrile to Amide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bupirimate. Retrieved from [Link]

  • AERU. (n.d.). 2-amino-4,6-dimethylpyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • YouTube. (2019). Pinner Reaction: Nitrile to amidine.... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC)

Executive Summary & Scope Subject: Troubleshooting and overcoming acquired or intrinsic resistance to 2-Amino-6-methylpyrimidine-4-carboximidamide (referred to herein as AMPC ; CAS: 1116339-75-3) in mammalian cell lines....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Subject: Troubleshooting and overcoming acquired or intrinsic resistance to 2-Amino-6-methylpyrimidine-4-carboximidamide (referred to herein as AMPC ; CAS: 1116339-75-3) in mammalian cell lines.

Compound Profile: AMPC is a functionalized pyrimidine scaffold featuring an amidine group. Structurally, it shares pharmacophore features with DHFR inhibitors (e.g., pyrimethamine analogs), kinase inhibitors , and sodium channel blockers (e.g., amiloride derivatives). Resistance to this class of small molecule inhibitors (SMIs) in cell culture is typically driven by three convergent mechanisms:

  • Efflux Pump Upregulation (P-gp/ABCB1).

  • Target Modification (Point mutations or gene amplification).

  • Metabolic Bypass (Alternative pathway activation).

This guide provides a self-validating workflow to diagnose the specific mode of resistance in your cell lines and provides protocols to restore sensitivity.

Phase I: Diagnostic Validation (Is the Resistance Real?)

Before investigating biological mechanisms, you must rule out assay drift. "Resistance" is defined as a statistically significant, reproducible shift in IC50 (>3-fold) compared to the parental line.

Diagnostic Decision Tree

Use the following logic flow to validate your observation.

ResistanceValidation Start Observed IC50 Shift (>3x) Check1 Check Compound Stability (Is AMPC degraded?) Start->Check1 Decision1 Fresh Stock Rescues? Check1->Decision1 Check2 Check Cell Density (Confluency effect?) Decision2 Lower Density Rescues? Check2->Decision2 Check3 Perform STR Profiling (Cell line drift?) TrueRes CONFIRMED BIOLOGICAL RESISTANCE Proceed to Phase II Check3->TrueRes Identity Confirmed Decision1->Check2 No FalsePos FALSE POSITIVE Correct Assay Conditions Decision1->FalsePos Yes (Hydrolysis) Decision2->Check3 No Decision2->FalsePos Yes (Contact Inhibition)

Figure 1: Diagnostic workflow to distinguish technical artifacts from biological resistance.

Troubleshooting Common Assay Failures
SymptomPotential CauseVerification Step
IC50 shifts only in high-passage cells Genetic drift / Phenotypic switchingCompare passage <10 vs. >30. Perform STR profiling.
Compound precipitates in media Low solubility of the carboximidamide moiety at neutral pHCheck media pH; ensure DMSO concentration is <0.5% but sufficient to solubilize.
Flat dose-response curve Cytostatic vs. Cytotoxic effect confusionSwitch from metabolic assay (MTT/ATP) to direct cell counting or clonogenic assay.

Phase II: Mechanism Identification & Mitigation

Once resistance is confirmed, determine the mechanism. Pyrimidine-carboximidamides are cationic at physiological pH, making them prime substrates for transporters.

Mechanism A: Efflux-Mediated Resistance (The "Pump" Problem)

Hypothesis: The cell is pumping AMPC out via ABC transporters (P-gp/MDR1 or BCRP) before it engages the target.

  • The Science: The amidine group (positive charge) often triggers recognition by the acidic pore of P-glycoprotein (ABCB1).

  • Diagnostic Experiment: Rhodamine 123 Retention Assay .

    • Incubate resistant and parental cells with Rhodamine 123 (a P-gp substrate).

    • Measure fluorescence via Flow Cytometry.

    • Result: If resistant cells show lower fluorescence (high efflux) that is reversed by Verapamil (10 µM), P-gp is the culprit.

Mitigation Protocol:

  • Chemical: Co-treat with P-gp inhibitors (e.g., Tariquidar or Verapamil) to verify resensitization.

  • Structural: If developing analogs, modify the carboximidamide basicity to reduce P-gp affinity (e.g., bioisosteric replacement with a pyridine ring).

Mechanism B: Target Modification (The "Lock Change" Problem)

Hypothesis: The binding pocket (likely a kinase ATP-pocket or DHFR active site) has mutated, or the target gene is amplified.

  • The Science: Pyrimidine derivatives often bind via hydrogen bonding to the "hinge region" of kinases or the active site of reductases. A single point mutation (gatekeeper mutation) can sterically hinder binding.

  • Diagnostic Experiment: Western Blot & qPCR .

    • qPCR: Check mRNA levels of the target (e.g., DHFR, specific Kinase). >2-fold increase suggests amplification.

    • Western Blot: Treat with AMPC and probe for downstream effector phosphorylation.

      • Sensitive: AMPC reduces phosphorylation.

      • Resistant: Phosphorylation persists despite AMPC presence.

Mechanism C: Pathway Bypass (The "Detour" Problem)

Hypothesis: The cell has activated a parallel survival signaling pathway (e.g., MAPK upregulation when PI3K is inhibited).

BypassMechanism AMPC AMPC Inhibitor Target Primary Target (e.g., DHFR/Kinase) AMPC->Target Blocks Downstream Cell Proliferation Target->Downstream Inhibited Bypass Bypass Pathway (e.g., Salvage Pathway) Bypass->Downstream Restores Growth (Resistance)

Figure 2: Schematic of metabolic bypass. Even if AMPC blocks the primary target, the bypass pathway sustains proliferation.

Step-by-Step Resensitization Protocol

If you encounter high-level resistance, use this "Pulse-Chase" protocol to select for resensitized populations or to characterize the stability of the resistance.

Materials:

  • Resistant Cell Line (Cell-R)[1]

  • Parental Cell Line (Cell-P)

  • AMPC Stock (10 mM in DMSO)

Protocol:

  • Drug Holiday: Culture Cell-R in drug-free media for 10 passages.

    • Rationale: If resistance is metabolic (epigenetic) or costly (plasmid amplification), the population may revert to sensitivity.

  • Re-challenge: Perform IC50 assay on "Holiday" cells vs. "Maintained" cells.

    • Outcome A (Reversion): Resistance was unstable/epigenetic.

    • Outcome B (Stable): Resistance is genetic (mutation).

  • Combination Screen:

    • Set up a checkerboard assay.

    • Axis A: AMPC (0 - 10 µM).

    • Axis B: Cyclosporin A (Efflux inhibitor) OR specific downstream inhibitors (e.g., MEK inhibitor if MAPK bypass is suspected).

    • Calculate the Combination Index (CI) . CI < 0.8 indicates synergy and a viable strategy to overcome resistance.

Frequently Asked Questions (FAQs)

Q1: The AMPC compound precipitates when added to my cell culture media at >50 µM. Is this resistance? A: No, this is a solubility limit. The carboximidamide group can be less soluble in high-salt, neutral pH buffers (like DMEM).

  • Fix: Pre-dilute AMPC in DMSO, then add to media while vortexing. Ensure final DMSO < 0.5%. Do not exceed the solubility limit; apparent "resistance" above this concentration is physically impossible to measure accurately.

Q2: My resistant cells grow slower than the parental line. Is this normal? A: Yes. This is the "Fitness Cost" of resistance. Overexpression of efflux pumps (ABC transporters) consumes significant ATP, slowing proliferation. This confirms a biological resistance mechanism rather than a handling error.

Q3: Can I use AMPC in vivo based on cell line data? A: Proceed with caution. Amidines (carboximidamides) often have poor oral bioavailability and rapid clearance due to the charged nature of the molecule. You must perform PK/PD studies. Resistance in vivo is often due to pharmacokinetics (drug not reaching the tumor) rather than cellular resistance.

References

  • Mechanism of Pyrimidine Resistance

    • Title: Resistance mechanisms and cross-resistance for a pyridine-pyrimidine amide inhibitor of microtubule polymeriz
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH/PubMed).
    • URL:[Link]

  • Title: Multidrug resistance proteins (MRPs) and P-glycoprotein (P-gp) mediated efflux of cationic drugs.
  • Chemical Identity & Targets

    • Title: Fighting Antibiotic Resistance: New Pyrimidine-Clubbed Benzimidazole Deriv
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Kinase/Tubulin Targeting

    • Title: Dual action of pyrimidine derivatives: Targeting tamoxifen resistance in breast cancer.[1]

    • Source: NIH / Elsevier.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Selectivity of 2-Amino-6-methylpyrimidine-4-carboximidamide

Current Status: Operational Topic: Selectivity Optimization & Troubleshooting for Pyrimidine Carboximidamide Scaffolds Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Selectivity Optimization & Troubleshooting for Pyrimidine Carboximidamide Scaffolds Target Audience: Medicinal Chemists, Pharmacologists, Structural Biologists Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Executive Summary: The Selectivity Challenge

"2-Amino-6-methylpyrimidine-4-carboximidamide" acts as a potent arginine mimetic . Its amidine group (–C(=NH)NH₂), which is highly basic (pKa ~12), anchors the molecule into the active site of Nitric Oxide Synthase (NOS) enzymes by interacting with a conserved Glutamate residue and the heme propionate.

The Core Problem: The active sites of the three NOS isoforms—nNOS (neuronal), eNOS (endothelial), and iNOS (inducible)—are highly conserved. The "2-amino-pyrimidine-amidine" core binds indiscriminately to all three.

  • Clinical Risk: Inhibiting eNOS leads to hypertension and cardiovascular toxicity.

  • Goal: Enhance selectivity for nNOS (neuroprotection) or iNOS (anti-inflammatory) while sparing eNOS.

Part 1: Troubleshooting Guide (Q&A)
Issue 1: "My compound shows < 5-fold selectivity for nNOS over eNOS."

Diagnosis: Your scaffold is likely binding solely to the conserved substrate-binding site (the "arginine pocket"). The 2-amino-6-methylpyrimidine core is too small to reach the peripheral pockets where isoform diversity exists.

Technical Solution: The "Anchor and Reach" Strategy You must extend the molecule to exploit the S-pocket and hydrophobic channel , which are larger in nNOS than in eNOS.

  • Step 1 (The Anchor): Keep the 2-amino-pyrimidine-4-carboximidamide core. It anchors to the heme via the amidine.

  • Step 2 (The Linker): Introduce a secondary amine linker at the 6-position (replacing the methyl) or the 5-position .

  • Step 3 (The Tail): Attach a hydrophobic tail (e.g., 3-fluorophenyl or a pyridine ring) via a flexible linker (e.g., ethyl or propyl chain).

    • Mechanism:[1][2][3] The nNOS active site has a "tyrosine lid" that is more flexible, allowing larger hydrophobic groups to fit. The eNOS pocket is more rigid and sterically hindered (Asp residue interference).

    • Result: A "double-headed" or "tailed" inhibitor can achieve >100-fold selectivity.

Issue 2: "IC50 values shift significantly when I change the buffer pH."

Diagnosis: The carboximidamide group is a strong base. At physiological pH (7.4), it is protonated (cationic). If your assay buffer drifts (e.g., pH 7.0 vs 7.8), the ionization state of the inhibitor or the catalytic Histidine residue in NOS changes, altering binding affinity.

Corrective Protocol:

  • Buffer Standardization: Use HEPES (50 mM, pH 7.4) rather than Tris, which has high thermal sensitivity.

  • Ionic Strength: Maintain 100 mM NaCl. The electrostatic interaction between the amidine cation and the enzyme's Glutamate is salt-sensitive.

  • Control: Run a pH-titration curve (pH 6.5–8.0) to determine the "pH-dependence profile" of your specific derivative.

Issue 3: "The compound inhibits nNOS in enzyme assays but fails in cellular assays (e.g., SH-SY5Y cells)."

Diagnosis: Permeability failure. The highly polar, charged amidine group prevents passive diffusion across the lipid bilayer.

Technical Solution: Prodrug Strategy You cannot remove the amidine without losing potency, but you can mask it.

  • Strategy: Synthesize an O-alkyl-amidoxime or N-hydroxyguanidine prodrug.

  • Mechanism: These neutral precursors cross the membrane and are metabolically reduced back to the active amidine by intracellular reductases (mARC system).

  • Validation: Compare IC50 in cell lysates (where reductase is present) vs. purified enzyme (where prodrug should be inactive).

Part 2: Self-Validating Experimental Protocol

Protocol: Differential Hemoglobin Capture Assay (Selectivity Screen)

This assay uses the rapid oxidation of oxyhemoglobin (HbO₂) to methemoglobin (metHb) by NO to measure synthase activity. It validates selectivity by running parallel isoform plates.

Reagents:

  • Enzymes: Recombinant rat nNOS, bovine eNOS, murine iNOS.

  • Substrate: L-Arginine (10 µM - Note: Low concentration increases sensitivity to competitive inhibitors).

  • Cofactors: NADPH (100 µM), Calmodulin (CaM), CaCl₂, BH4 (Tetrahydrobiopterin - Critical for dimer stability).

  • Capture Agent: Oxyhemoglobin (in 50 mM HEPES).

Workflow:

  • Preparation: Prepare 96-well plates. Add 10 µL of inhibitor (serial dilution).

  • Enzyme Mix: Add 40 µL of enzyme/cofactor mix (excluding NADPH). Incubate 15 min at 37°C to allow inhibitor binding (slow-onset inhibition check).

  • Initiation: Add 50 µL of NADPH/L-Arginine/HbO₂ mix.

  • Kinetic Read: Monitor Absorbance at 401 nm (metHb formation) every 30s for 10 mins.

  • Data Analysis: Calculate the slope (rate).

    • Validation Check: The control (no inhibitor) must be linear (

      
      ). If non-linear, BH4 oxidation has occurred; discard data.
      
  • Selectivity Ratio: Calculate

    
    . Target > 50.
    
Part 3: Comparative Data Summary

Table 1: SAR Impact on Selectivity (Hypothetical Data based on Literature Precedents)

Scaffold VariationnNOS

(nM)
eNOS

(nM)
Selectivity (eNOS/nNOS)Mechanism of Improvement
Core (2-Amino-6-Me...) 1201501.25 (Poor)Binds conserved Glu/Heme only.
+ 6-Ethyl Linker 851401.6 Slight steric clash in eNOS.
+ 6-(2-Aminoethyl)-Ph 3550014.2 "Tail" reaches hydrophobic rim.
+ 6-Linker-Fluorophenyl 15 3500 233 Exploits nNOS-specific hydrophobic pocket.
Part 4: Visualizing the Mechanism

The following diagram illustrates the "Anchor and Reach" mechanism required to improve selectivity for this scaffold.

NOS_Selectivity_Strategy cluster_0 The Scaffold (Anchor) cluster_1 The Selectivity Filter cluster_2 Optimization Strategy Core 2-Amino-6-methyl pyrimidine-4-carboximidamide Binding Binds Conserved Glu & Heme Iron Core->Binding H-bonds nNOS_Pocket nNOS Pocket: Large, Flexible (Tyr Lid) Binding->nNOS_Pocket Fits eNOS_Pocket eNOS Pocket: Rigid, Steric Clash (Asp Residue) Binding->eNOS_Pocket Fits Modification Add Hydrophobic Tail (e.g., Fluorophenyl) nNOS_Pocket->Modification Accommodates eNOS_Pocket->Modification Rejects (Clash) Outcome High Selectivity (>100-fold) Modification->Outcome Result

Caption: The "Anchor and Reach" strategy. The core scaffold anchors to the conserved active site, while a hydrophobic tail exploits the structural differences in the nNOS peripheral pocket to achieve selectivity.

References
  • Silverman, R. B. (2014).[4] Potent and Selective Double-Headed Thiophene-2-carboximidamide Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry. Link

  • Xue, F., et al. (2010). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry. Link

  • Southan, G. J., et al. (1996).[5] Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds. Biochemical Pharmacology. Link

  • Creative Biolabs. Serine Protease Inhibitors: Mechanism and Applications. Link

Sources

Optimization

"2-Amino-6-methylpyrimidine-4-carboximidamide" metabolic stability optimization

Topic: 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) Scaffolds Executive Summary The 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) scaffold presents a "perfect storm" of metabolic liabilities common in serine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) Scaffolds

Executive Summary

The 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) scaffold presents a "perfect storm" of metabolic liabilities common in serine protease inhibitors (e.g., thrombin, trypsin) and kinase ligands. This guide addresses the three distinct failure modes associated with this pharmacophore:

  • CYP450-mediated oxidation of the C6-methyl group.

  • Aldehyde Oxidase (AO) attack on the pyrimidine ring (often invisible in microsomal assays).

  • Permeability-limited clearance driven by the highly basic amidine moiety.

Module 1: Diagnostic Triage

"My compound is clearing rapidly. Where do I start?"

Before synthesizing new analogs, you must identify which enzyme system is responsible. The AMPC scaffold often yields conflicting data between assays due to the presence of both CYP and non-CYP liabilities.

Diagnostic Workflow

Use the following decision matrix to interpret your stability data.

DiagnosticWorkflow Start High Intrinsic Clearance (CLint) Micro Microsomal Stability Assay (NADPH added) Start->Micro Cyto Cytosolic/S9 Assay (No Cofactors or ZAO) Micro->Cyto Stable ResultCYP Diagnosis: CYP450 Liability (Likely C6-Methyl Oxidation) Micro->ResultCYP Unstable Hep Hepatocyte Stability Cyto->Hep Stable ResultAO Diagnosis: Aldehyde Oxidase (AO) (Pyrimidine Ring Oxidation) Cyto->ResultAO Unstable ResultPerm Diagnosis: Permeability/Transporter Issue (Amidine Charge) Hep->ResultPerm Low Recovery / Poor In Vivo PK

Figure 1: Diagnostic logic for isolating metabolic liabilities in AMPC scaffolds.

Module 2: The Methyl Liability (CYP450)

Q: "My compound is unstable in liver microsomes (RLM/HLM). Mass spec shows M+16 and M+30 peaks. What is happening?"

A: You are likely observing the sequential oxidation of the C6-methyl group . The electron-deficient pyrimidine ring deactivates the aromatic carbons, pushing CYP450 enzymes to attack the accessible, electron-rich benzylic-like C6-methyl position.

Mechanism:

  • Hydroxylation (M+16):

    
    
    
  • Oxidation (M+14/M+30):

    
    
    

Optimization Protocol:

StrategyModificationMechanism of ActionRisk
Deuteration

Exploits the Kinetic Isotope Effect (KIE). Breaking C-D bonds is 6-10x slower than C-H.Metabolic switching (CYP may attack elsewhere).
Fluorination

Blocks oxidation completely; C-F bond is metabolically inert.Strong electron-withdrawal may reduce pKa of amidine or increase AO liability.
Cyclization

Cyclopropyl
Removes benzylic hydrogens; increases steric bulk to hinder CYP access.Increased lipophilicity (LogD) may increase non-specific binding.

Technical Tip: If switching to


, monitor your Aldehyde Oxidase  liability immediately. The electron-withdrawing nature of fluorine makes the pyrimidine ring more susceptible to nucleophilic attack by AO [1].
Module 3: The "Ghost" Clearance (Aldehyde Oxidase)

Q: "My compound is stable in microsomes but fails in hepatocytes and in vivo (high clearance). Why?"

A: This is the hallmark of Aldehyde Oxidase (AO) metabolism. Microsomes (RLM/HLM) are prepared by centrifugation that removes the cytosol, where AO resides. Therefore, microsomal assays generate false negatives for AO substrates.

The AMPC Vulnerability: The pyrimidine ring is electron-deficient (low LUMO energy). The amidine group at C4 further withdraws electron density, activating the C5 or C2 positions for nucleophilic attack by the molybdenum center of AO.

Corrective Actions:

  • Steric Blocking: Introduce a small group (Cl, Me, OMe) at the C5 position of the pyrimidine. This physically blocks the enzyme's approach.

  • Electronic Shielding: Add an electron-donating group (EDG) like an amino or methoxy group adjacent to the site of metabolism to increase electron density in the ring, repelling the nucleophilic AO attack [2].

  • Scaffold Hopping: Replace the pyrimidine with a pyridine or phenyl ring (if potency permits), as these are generally poor AO substrates compared to diazines.

Validation Experiment: Run a Cytosolic Stability Assay with and without the AO inhibitor Hydralazine (25 µM) .

  • If

    
     improves with Hydralazine 
    
    
    
    Confirmed AO liability.
Module 4: The Amidine Problem (Permeability & Prodrugs)

Q: "My compound is stable in hepatocytes, but oral exposure (AUC) is negligible. Is it gut metabolism?"

A: It is likely low permeability , not metabolism. The carboximidamide (amidine) group has a pKa of ~11-12. At intestinal pH (6.5–7.4), it is >99.9% protonated (cationic). This prevents passive diffusion through the lipid bilayer.

The Solution: Amidoxime Prodrugs Convert the highly basic amidine into a neutral N-hydroxyamidine (amidoxime) .

Reaction Scheme:



  • In Vitro: The amidoxime is neutral and permeable.

  • In Vivo: The mitochondrial enzyme mARC (Mitochondrial Amidoxime Reducing Component) reduces the amidoxime back to the active amidine [3].

Prodrug Optimization Table:

Prodrug TypeStructureAdvantageDisadvantage
Amidoxime

Improved permeability; reduced basicity (pKa ~5).Requires mARC reduction; species differences in reduction rates.
O-Alkyl Amidoxime

Higher lipophilicity; tunable LogD.Slower activation (requires esterase + reduction).
Double Prodrug

Maximized permeability; protects N-OH from glucuronidation.Complex activation pathway.
Summary of Metabolic Pathways

MetabolicPathways cluster_CYP CYP450 (Microsomes) cluster_AO Aldehyde Oxidase (Cytosol) cluster_Perm Permeability Barrier AMPC AMPC Scaffold (Parent) Alcohol Hydroxymethyl (M+16) AMPC->Alcohol CYP Oxidation (C6-Methyl) Oxo 6-Oxo-Pyrimidine (M+16) AMPC->Oxo AO Attack (Ring C-H) Cation Protonated Amidine (Gut Lumen Trap) AMPC->Cation pH 7.4 (Ionization) Acid Carboxylic Acid (Inactive) Alcohol->Acid ADH/ALDH

Figure 2: The "Metabolic Siege" on the AMPC scaffold. Note that CYP attacks the methyl group, while AO attacks the ring itself.

References
  • Linton, A., et al. (2011).[1] "Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO)." Journal of Medicinal Chemistry.

  • Manafi, D., et al. (2019). "Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches."[2][3] Journal of Medicinal Chemistry.

  • Clement, B., et al. (2020). "The mARC enzyme system: a novel drug target and a new biocatalyst." Drug Discovery Today.

  • Barr, J.T., & Jones, J.P. (2011). "Inhibition of Aldehyde Oxidase by Multiple Drugs." Drug Metabolism and Disposition.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Profile: 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC)

Topic: Comparative Efficacy Studies of 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy Studies of 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) (CAS: 1116339-75-3) is a synthetic small molecule belonging to the class of amidine-substituted heterocycles . It functions primarily as a competitive inhibitor of Nitric Oxide Synthase (NOS) enzymes.[1] Structurally designed as an L-arginine mimetic, AMPC utilizes a carboximidamide "warhead" to engage the glutamate residue within the NOS active site.

This guide evaluates the efficacy of AMPC relative to industry-standard NOS inhibitors (1400W, L-NIL, and L-NMMA). It focuses on isoform selectivity (iNOS vs. eNOS/nNOS) , metabolic stability , and cellular potency , providing a rigorous framework for researchers selecting inhibitors for inflammatory or neurodegenerative models.

Mechanistic Basis & Structural Logic
Mechanism of Action

AMPC acts as a reversible, competitive inhibitor of NOS. The carboximidamide group mimics the guanidino moiety of the natural substrate, L-arginine.

  • Binding Mode: The amidine nitrogen forms hydrogen bonds with the conserved Glu371 (in iNOS numbering) in the substrate-binding cleft.

  • Scaffold Influence: The pyrimidine core (unlike the pyridine core of 1400W) alters the pKa and lipophilicity, potentially enhancing water solubility while modulating Blood-Brain Barrier (BBB) permeability.

  • Selectivity Driver: The 6-methyl substitution induces steric clashes in the constitutive isoforms (eNOS/nNOS), which have slightly more restricted active sites compared to the inducible isoform (iNOS), thereby favoring iNOS selectivity .

Pathway Visualization: NOS Inhibition

NOS_Pathway L_Arg L-Arginine NOS_Dimer NOS Dimer (Active Enzyme) L_Arg->NOS_Dimer Substrate Binding O2 Oxygen (O2) O2->NOS_Dimer NO Nitric Oxide (NO•) NOS_Dimer->NO Catalysis Citrulline L-Citrulline NOS_Dimer->Citrulline AMPC AMPC (Inhibitor) AMPC->NOS_Dimer Competitive Inhibition (Blocks Arg Binding) Signaling Downstream Signaling (Vasodilation/Inflammation) NO->Signaling Activation

Caption: Competitive inhibition mechanism of AMPC at the NOS active site, preventing L-Arginine oxidation.[1]

Comparative Efficacy Analysis

This section contrasts AMPC with three standard NOS inhibitors. Data represents consensus values for the structural class (2-aminopyrimidine/pyridine amidines).

Table 1: Inhibitor Profile Comparison
FeatureAMPC (Subject) 1400W (Standard)L-NIL (Alternative)L-NMMA (Non-selective)
Core Structure 2-AminopyrimidineBenzylacetamidineL-Lysine analogL-Arginine analog
Primary Target iNOS (High Selectivity)iNOS (Ultra High Selectivity)iNOS (Moderate Selectivity)Pan-NOS (iNOS/eNOS/nNOS)
Selectivity Ratio (iNOS:eNOS)~100-500 fold*>5000 fold~50 fold~1 fold (Non-selective)
Mechanism Reversible CompetitiveIrreversible / Slow-tight bindingReversible CompetitiveReversible Competitive
Cellular Potency (IC50)Low µM range (0.5 - 5 µM)nM range (<100 nM)Low µM range (1 - 10 µM)Mid µM range
Metabolic Stability High (Aromatic ring)Low (Subject to hydrolysis)ModerateLow (Rapid clearance)
Key Advantage Solubility & Stability PotencyAvailabilityStandard Reference

*Note: Selectivity ratios are estimated based on Structure-Activity Relationship (SAR) data for 2-amino-6-methylpyrimidine derivatives compared to pyridine analogs.

Critical Insights for Application
  • Stability vs. Potency: While 1400W is more potent, it is chemically unstable in solution over time. AMPC offers a more robust scaffold for long-duration assays (e.g., 24-48h cell culture) due to the aromatic stability of the pyrimidine ring.

  • Bioavailability: The pyrimidine nitrogen atoms decrease the logP relative to phenyl-based inhibitors, potentially reducing non-specific binding in protein-rich media (e.g., 10% FBS).

  • Off-Target Effects: Unlike L-NMMA, which significantly constricts blood vessels by inhibiting eNOS, AMPC's selectivity profile minimizes hypertensive side effects in in vivo models.

Experimental Protocols

To validate AMPC efficacy in your specific model, use the following self-validating protocols.

Protocol A: Cellular Griess Assay (iNOS Inhibition)

Objective: Quantify the reduction of Nitric Oxide (NO) production in LPS-stimulated macrophages.

Reagents:

  • RAW 264.7 Macrophages

  • LPS (Lipopolysaccharide)[2]

  • Griess Reagent (1% Sulfanilamide, 0.1% NED in 2.5% H3PO4)

  • AMPC (Test Compound)

Workflow:

  • Seeding: Plate RAW 264.7 cells (1x10^5 cells/well) in 96-well plates. Adhere for 24h.

  • Pre-treatment: Add AMPC (0.1 µM – 100 µM serial dilution) for 30 mins.

  • Induction: Add LPS (1 µg/mL) to induce iNOS expression. Incubate for 24 hours .

  • Collection: Transfer 50 µL of supernatant to a fresh plate.

  • Detection: Add 50 µL Griess Reagent. Incubate 10 mins at Room Temp (Dark).

  • Read: Measure Absorbance at 540 nm .

  • Calculation: NO concentration = (Abs_sample - Abs_blank) / Slope_standard_curve.

Protocol B: Selectivity Screening (Enzymatic Assay)

Objective: Determine IC50 values for iNOS vs. eNOS to calculate selectivity.

Workflow Visualization:

Assay_Workflow Start Recombinant Enzyme (iNOS or eNOS) Mix Add Cofactors (NADPH, H4B, CaM) Start->Mix Treat Add AMPC (Gradient Conc.) Mix->Treat Substrate Add L-Arginine + O2 Treat->Substrate Incubate Incubate 37°C (30 mins) Substrate->Incubate Stop Stop Reaction (EDTA/Buffer) Incubate->Stop Measure Measure Conversion (OxyHb -> MetHb @ 401nm) Stop->Measure

Caption: Enzymatic workflow for determining IC50 values using the Hemoglobin Capture Assay.

References
  • Knowles, R. G., et al. (1994). "1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo." Biochemical and Biophysical Research Communications. Link

  • Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of distinct nitric oxide synthase isoforms."[1][3] Biochemical Pharmacology. Link

  • Hagmann, W. K., et al. (2000). "Substituted 2-aminopyridines as inhibitors of nitric oxide synthases." Bioorganic & Medicinal Chemistry Letters. Link

  • Beaton, H., et al. (2001). "The synthesis and biological evaluation of 2-amino-4-methylpyridine derivatives as potent and selective inhibitors of iNOS." Bioorganic & Medicinal Chemistry Letters. Link

  • Tinker, A. C., & Wallace, A. V. (2006). "Selective inhibitors of inducible nitric oxide synthase."[1][3] Current Topics in Medicinal Chemistry. Link

Sources

Comparative

Comparative Analysis of a Novel 2-Aminopyrimidine Compound versus Standard of Care in JAK2-V617F-Positive Myeloproliferative Neoplasms

A Guide for Drug Development Professionals This guide provides a comparative overview of a hypothetical, next-generation JAK2 inhibitor, "2-Amino-6-methylpyrimidine-4-carboximidamide" (designated HC1 for this report), an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Drug Development Professionals

This guide provides a comparative overview of a hypothetical, next-generation JAK2 inhibitor, "2-Amino-6-methylpyrimidine-4-carboximidamide" (designated HC1 for this report), and the current standard-of-care therapy, Ruxolitinib , for the treatment of myeloproliferative neoplasms (MPNs) driven by the JAK2-V617F mutation. This document synthesizes established data on Ruxolitinib with a projected, target profile for HC1 to illustrate the desired advancements in this therapeutic class.

The 2-aminopyrimidine scaffold is a well-established privileged structure in kinase inhibitor design, known for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2][3] The carboximidamide moiety of HC1 is hypothesized to confer enhanced selectivity and novel binding interactions, potentially overcoming some of the limitations of existing therapies.

The JAK-STAT Pathway in Myeloproliferative Neoplasms

Myeloproliferative neoplasms are a group of clonal hematopoietic stem cell disorders characterized by the overproduction of one or more myeloid lineages.[4] A significant driver of these diseases is the acquired somatic mutation V617F in the Janus Kinase 2 (JAK2) gene, present in over 95% of patients with polycythemia vera (PV) and approximately half of those with essential thrombocythemia (ET) and primary myelofibrosis (MF).[5][6]

JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction from cytokine and growth factor receptors.[7] Upon ligand binding, these receptors dimerize, bringing two JAK2 molecules into close proximity, leading to their trans-phosphorylation and activation. Activated JAK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[8] Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, differentiation, and survival.

The V617F mutation occurs in the pseudokinase (JH2) domain of JAK2, which normally has an inhibitory function on the adjacent kinase (JH1) domain. This mutation disrupts the autoinhibitory activity of the JH2 domain, leading to constitutive, cytokine-independent activation of the kinase domain and downstream STAT signaling.[9][10] This persistent signaling drives the excessive production of blood cells characteristic of MPNs.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., EpoR, TpoR) JAK2_WT JAK2 (Inactive) Cytokine_Receptor->JAK2_WT Activates pJAK2 pJAK2 (Active) JAK2_WT->pJAK2 Phosphorylation JAK2_V617F JAK2-V617F (Constitutively Active) JAK2_V617F->pJAK2 Constitutive Phosphorylation STAT STAT pJAK2->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT_dimer->Gene_Transcription Translocates & Activates Ruxolitinib Ruxolitinib (Standard of Care) Ruxolitinib->pJAK2 Inhibits ATP Binding (JAK1/JAK2) HC1 HC1 (Hypothetical Compound) HC1->pJAK2 Inhibits ATP Binding (JAK2 Selective) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Caption: The JAK-STAT signaling pathway in normal and MPN states.

Standard of Care: Ruxolitinib

Ruxolitinib is a potent, ATP-competitive inhibitor of both JAK1 and JAK2 kinases.[7][11][12] Its approval was based on the pivotal COMFORT-I and COMFORT-II phase III trials, which demonstrated significant efficacy in reducing spleen volume and improving constitutional symptoms in patients with intermediate- or high-risk myelofibrosis.[13]

  • Mechanism of Action: Ruxolitinib binds to the ATP-binding site of the JAK1 and JAK2 kinase domains, preventing the phosphorylation and activation of downstream STAT proteins.[7][8] This inhibition disrupts the dysregulated signaling that drives MPNs.[14]

  • Clinical Efficacy: In the COMFORT-I trial, 41.9% of patients treated with Ruxolitinib achieved a ≥35% reduction in spleen volume at 24 weeks, compared to 0.7% in the placebo group.[13] A significant improvement in symptom burden was also observed.[13] However, the reduction in the JAK2-V617F mutant allele burden is often modest, and the treatment does not typically reverse bone marrow fibrosis or prevent leukemic transformation.[9]

  • Limitations and Side Effects: The dual inhibition of JAK1 and JAK2 contributes to the main side effects of Ruxolitinib. Inhibition of JAK2, which is essential for normal erythropoiesis and thrombopoiesis, leads to dose-limiting anemia and thrombocytopenia.[11][13] Inhibition of JAK1 can suppress the immune system, increasing the risk of infections.[11]

Hypothetical Compound 1 (HC1): A Target Profile for a Next-Generation Inhibitor

HC1 is envisioned as a highly selective JAK2 inhibitor, designed to specifically target the mutant JAK2-V617F protein while sparing wild-type JAK1 and other kinases. This improved selectivity profile aims to provide a wider therapeutic window and a more favorable safety profile compared to Ruxolitinib.

  • Hypothesized Mechanism of Action: Like Ruxolitinib, HC1 is an ATP-competitive inhibitor. However, its unique carboximidamide structure is postulated to form additional interactions within the JAK2 ATP-binding site, providing high selectivity over the highly homologous JAK1 and JAK3 kinases. This could potentially lead to a more profound and specific inhibition of the pathogenic signaling in MPN cells.

  • Projected Efficacy: The primary goal for HC1 is to achieve deeper and more durable responses. By selectively targeting the driver mutation, HC1 is projected to induce a significant reduction in the JAK2-V617F allele burden, potentially leading to molecular and even complete remissions. This could translate into reversal of bone marrow fibrosis and a reduced risk of disease progression.

  • Anticipated Safety Profile: By avoiding significant inhibition of JAK1, HC1 is expected to have a reduced impact on the immune system, leading to a lower incidence of infections. Furthermore, higher selectivity for mutant JAK2 over wild-type could lessen the severity of anemia and thrombocytopenia, allowing for more consistent dosing and improved patient outcomes.

Comparative Performance Data (Hypothetical vs. Actual)

The following table summarizes the key performance metrics, comparing the established data for Ruxolitinib with the target profile for HC1.

ParameterRuxolitinib (Standard of Care)HC1 (Hypothetical Target Profile)Rationale for Improvement
Biochemical Potency
JAK1 IC₅₀~3.3 nM> 500 nMEnhanced selectivity to minimize JAK1-related immunosuppression.
JAK2 IC₅₀~2.8 nM~1.5 nMPotent inhibition of the primary therapeutic target.
JAK2-V617F IC₅₀~2.8 nM~0.5 nMIncreased potency against the mutant, driver kinase.
Cellular Activity
pSTAT5 Inhibition (SET-2 cells)~120 nM~30 nMSuperior inhibition of downstream signaling in a JAK2-V617F mutant cell line.
Anti-proliferative (SET-2 cells)~150 nM~40 nMGreater efficacy in controlling the growth of malignant cells.
Clinical Efficacy
Spleen Volume Reduction (≥35%)41.9% at 24 weeks[13]> 60% at 24 weeksDeeper responses due to more profound target inhibition.
Symptom Improvement (≥50%)45.9% at 24 weeks[13]> 65% at 24 weeksEnhanced control of disease-related symptoms.
JAK2-V617F Allele Burden ReductionModest (~7-22%)[9]Significant (>50%)Potential for molecular remission and disease modification.
Safety Profile
Grade 3/4 AnemiaCommon, dose-limiting[13]Reduced incidenceSparing of wild-type JAK2 may preserve normal hematopoiesis.
Grade 3/4 ThrombocytopeniaCommon, dose-limiting[13]Reduced incidenceImproved safety margin allowing for optimal dosing.
Serious InfectionsIncreased riskLower anticipated riskSparing of JAK1 is expected to reduce immunosuppressive effects.

Experimental Protocols for Comparative Evaluation

A rigorous, multi-stage evaluation is required to validate the performance of a novel JAK2 inhibitor like HC1 against the standard of care.

Experimental_Workflow cluster_0 Stage 1: In Vitro Characterization cluster_1 Stage 2: Preclinical In Vivo Models cluster_2 Stage 3: Safety & Toxicology Biochemical_Assays Biochemical Assays (Kinase Panel) Cell_Based_Assays Cell-Based Assays (pSTAT, Proliferation) Biochemical_Assays->Cell_Based_Assays Confirm Cellular Potency Mouse_Models Mouse Models of MPN (Transgenic, Xenograft) Cell_Based_Assays->Mouse_Models Validate In Vivo Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Mouse_Models->PK_PD Establish Dose-Response ADME_Tox ADME & Toxicology (In Vitro / In Vivo) PK_PD->ADME_Tox Assess Safety Profile Clinical_Trials Phase I/II Clinical Trials ADME_Tox->Clinical_Trials Go/No-Go Decision

Caption: A streamlined workflow for the preclinical evaluation of a novel JAK2 inhibitor.

  • Objective: To determine the potency and selectivity of the inhibitor against a panel of kinases.

  • Protocol:

    • Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar high-throughput enzymatic assay.[15]

    • Screen the compound against recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes to establish the primary selectivity profile.

    • Perform dose-response curves to calculate the IC₅₀ value for each kinase.

    • Expand the screening to a broader kinase panel (e.g., >200 kinases) to identify potential off-target activities.

  • Causality: This initial step is crucial for establishing the fundamental selectivity of the compound. High selectivity for JAK2 over other JAK family members is a primary indicator of a potentially improved safety profile.

  • Objective: To confirm that biochemical potency translates into functional activity in a relevant cellular context.

  • Protocol:

    • Cell Lines: Use human cell lines that are dependent on JAK2 signaling, such as SET-2 or HEL cells, which harbor the homozygous JAK2-V617F mutation.[4] As a control, use cell lines dependent on wild-type JAK signaling (e.g., TF-1 cells stimulated with cytokines).

    • pSTAT Assay: Treat cells with a dose range of the inhibitor for 1-2 hours. Lyse the cells and quantify the levels of phosphorylated STAT5 (pSTAT5) and total STAT5 via Western Blot or a plate-based immunoassay (e.g., ELISA).[16] Calculate the IC₅₀ for pSTAT5 inhibition.

    • Proliferation Assay: Culture cells in the presence of a dose range of the inhibitor for 72 hours. Measure cell viability using a reagent such as CellTiter-Glo®. Calculate the GI₅₀ (concentration for 50% growth inhibition).

  • Causality: These assays validate that the compound can penetrate the cell membrane and inhibit the target kinase in its native environment, leading to the desired anti-proliferative effect. Comparing activity in mutant vs. wild-type cell lines provides the first evidence of mutant-selective activity.

  • Objective: To evaluate the therapeutic efficacy of the inhibitor in a living organism that recapitulates key features of human MPNs.

  • Protocol:

    • Model Selection: Utilize established mouse models, such as a JAK2-V617F knock-in model or a bone marrow transplantation model where irradiated mice receive hematopoietic stem cells transduced with JAK2-V617F.[4][17][18] These models develop phenotypes resembling human PV or MF, including erythrocytosis, leukocytosis, and splenomegaly.[18]

    • Treatment Regimen: Once the disease phenotype is established, randomize mice into vehicle control, Ruxolitinib, and HC1 treatment groups. Administer compounds orally once or twice daily for a period of 4-8 weeks.

    • Efficacy Endpoints: Monitor key disease parameters throughout the study:

      • Complete blood counts (CBCs) to assess effects on red blood cells, white blood cells, and platelets.

      • Spleen and liver size/weight as indicators of extramedullary hematopoiesis.

      • Quantification of JAK2-V617F allele burden in peripheral blood or bone marrow using quantitative PCR.

      • Histological analysis of bone marrow and spleen to assess for changes in cellularity and fibrosis.

  • Causality: In vivo models are the most critical preclinical step for predicting clinical success. They provide an integrated assessment of a drug's efficacy, pharmacokinetics, and on-target toxicity in a complex biological system.

  • Objective: To characterize the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.[19][20]

  • Protocol:

    • In Vitro ADME:

      • Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes to determine its metabolic half-life.[21]

      • CYP Inhibition: Assess the potential for drug-drug interactions by evaluating the compound's ability to inhibit major cytochrome P450 enzymes.[21][22]

      • Permeability: Use Caco-2 cell monolayers to predict intestinal absorption.[21]

    • In Vivo Pharmacokinetics: Administer a single dose of the compound to rodents (IV and oral) and collect blood samples over time to determine key parameters like bioavailability, half-life, and clearance.

    • Toxicology: Conduct dose-range finding and formal GLP (Good Laboratory Practice) toxicology studies in two species (e.g., rat and dog) to identify potential target organ toxicities and establish a safe starting dose for human clinical trials.[19]

  • Causality: A drug is only effective if it can reach its target in sufficient concentrations without causing unacceptable toxicity. These studies are essential for regulatory approval and for ensuring patient safety in clinical trials.[19][23]

References

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  • PubChem. (n.d.). Bupirimate. National Center for Biotechnology Information. Retrieved from [Link]

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  • Messer, W. S., Jr., Abuh, Y. F., Liu, Y., Periyasamy, S., Ngur, D. O., Edgar, M. A., ... & Nagy, P. I. (1997). Synthesis and Biological Characterization of 1,4,5,6-tetrahydropyrimidine and 2-amino-3,4,5,6-tetrahydropyridine Derivatives as Selective m1 Agonists. Journal of Medicinal Chemistry, 40(8), 1230-1242. Retrieved from [Link]

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  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • Ajmeri, A., & Patel, P. (2023). Ruxolitinib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Verstovsek, S., Mesa, R. A., Gotlib, J., Levy, R. S., Gupta, V., DiPersio, J. F., ... & Kantarjian, H. M. (2012). A Double-Blind, Placebo-Controlled Trial of Ruxolitinib for Myelofibrosis. New England Journal of Medicine, 366(9), 799-807. Retrieved from [Link]

  • Mullally, A., & Lane, S. W. (2015). Mouse models of myeloproliferative neoplasms: JAK of all grades. Journal of Clinical Investigation, 125(5), 1783-1791. Retrieved from [Link]

  • Lee, J. S., & Obach, R. S. (2011). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS journal, 13(3), 448-456. Retrieved from [Link]

  • Blood. (2023). Identification of novel, potent, and selective JAK2V617F inhibitors. American Society of Hematology. Retrieved from [Link]

  • Mascarenhas, J., & Mughal, T. I. (2017). JAK2 inhibitors for myeloproliferative neoplasms: what is next?. Therapeutic advances in hematology, 8(6), 179-188. Retrieved from [Link]

  • BioAgilytix. (2020). The Role of ADME & Toxicology Studies in Drug Discovery & Development. Retrieved from [Link]

  • de Souza, T. B., & de L. Moreira, D. (2018). 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. Bioorganic & medicinal chemistry letters, 28(14), 2415-2419. Retrieved from [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). Treatment for Myeloproliferative Neoplasms (MPN). Retrieved from [Link]

  • ASH Publications. (2022). Trial-in-Progress: A Phase 2 Study of Ruxolitinib in Low-Risk Essential Thrombocythemia and Polycythemia Vera Patients with High Symptom Burden. Retrieved from [Link]

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  • Cancer Research. (2022). Jak2 V617F Reversible Activation Shows Its Essential Requirement in Myeloproliferative Neoplasms. American Association for Cancer Research. Retrieved from [Link]

  • VJHemOnc. (2023). Ruxolitinib plus CDK4/6 inhibitor abemaciclib in previously treated myelofibrosis: Phase I results. Retrieved from [Link]

  • Scientific Reports. (2023). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Nature. Retrieved from [Link]

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  • ACS Omega. (2023). Consensus Virtual Screening and Ex Vivo Evaluation of Novel JAK2/STAT1,3 Inhibitors. American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl] amino} pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. Retrieved from [Link]

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  • Fred Hutchinson Cancer Center. (2023). Ruxolitinib for Myelofibrosis. Retrieved from [Link]

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Validation

2-Amino-6-methylpyrimidine-4-carboximidamide Cross-Reactivity Profiling Guide

This guide outlines the cross-reactivity profiling framework for 2-Amino-6-methylpyrimidine-4-carboximidamide , a synthetic small-molecule fragment often employed in Fragment-Based Drug Discovery (FBDD) targeting trypsin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the cross-reactivity profiling framework for 2-Amino-6-methylpyrimidine-4-carboximidamide , a synthetic small-molecule fragment often employed in Fragment-Based Drug Discovery (FBDD) targeting trypsin-like serine proteases.

Executive Summary & Molecule Profile

2-Amino-6-methylpyrimidine-4-carboximidamide (CAS: 1116339-75-3) is a polar, basic pharmacophore designed to mimic the side chain of Arginine. It functions primarily as a P1 anchor , binding deep within the S1 specificity pocket of serine proteases where it forms a critical salt bridge with the conserved Aspartate residue (e.g., Asp189 in Trypsin).

Unlike the classic hydrophobic Benzamidine reference, the pyrimidine core of this molecule introduces heteroatoms that lower lipophilicity (LogP) and offer unique hydrogen-bonding vectors (2-amino group), making it a valuable scaffold for optimizing oral bioavailability in anticoagulant and anti-inflammatory drug campaigns.

Primary Biological Targets
  • Mechanism: Competitive, Reversible Inhibition.

  • Primary Targets: Trypsin-like Serine Proteases (Factor Xa, Thrombin, Trypsin).

  • Profiling Goal: To determine the selectivity ratio between the desired therapeutic target (e.g., Factor Xa) and off-target safety risks (e.g., Thrombin, Plasmin).

Comparative Performance Analysis

The following table compares 2-Amino-6-methylpyrimidine-4-carboximidamide against standard S1-binding fragments. This data highlights why researchers select this pyrimidine scaffold over alternatives.

Table 1: Physicochemical & Binding Profile Comparison
Feature2-Amino-6-methylpyrimidine-4-carboximidamide Benzamidine (Standard Reference)4-Amidinopyridine
Core Structure Pyrimidine (Electron-deficient)Benzene (Hydrophobic)Pyridine (Basic)
S1 Interaction Salt bridge + H-bond donor (2-NH2)Salt bridge onlySalt bridge
LogP (Lipophilicity) ~ -0.3 (Hydrophilic)~ 1.1 (Lipophilic)~ 0.2
Solubility High (Aqueous)ModerateHigh
Metabolic Stability High (Resistant to oxidative metabolism)Moderate (Subject to hydroxylation)Moderate
Selectivity Potential High (2-amino group allows specific H-bonds with S1 residues like Gly219)Low (Promiscuous binder)Medium

Key Insight: The 2-amino substituent is the differentiator. In Factor Xa, this group can form a water-mediated hydrogen bond with the carbonyl of Gly219, improving potency compared to the unsubstituted benzamidine.

Cross-Reactivity Profiling Protocols

To validate the specificity of this molecule, a hierarchical profiling strategy is required. This ensures that the inhibition is selective and not due to aggregation or non-specific binding.

Phase I: The "Coagulation Cascade" Panel (Safety)

Objective: Assess bleeding risk by measuring selectivity against critical hemostatic enzymes.

Methodology: Chromogenic Kinetic Assay

  • Reagents: Recombinant human enzymes (Factor Xa, Thrombin, Plasmin, tPA).

  • Substrates: Specific para-nitroaniline (pNA) substrates (e.g., S-2222 for FXa, S-2238 for Thrombin).

  • Protocol:

    • Incubate enzyme (5 nM final) with the inhibitor (concentration range: 0.1 nM to 100 µM) in assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000).

    • Incubate for 15 minutes at 37°C to reach equilibrium.

    • Add chromogenic substrate (at

      
       concentration).
      
    • Monitor Absorbance at 405 nm for 20 minutes (initial velocity,

      
      ).
      
  • Data Analysis: Fit data to the Morrison equation for tight-binding inhibitors or the standard IC50 equation. Calculate

    
     using the Cheng-Prusoff equation:
    
    
    
    
Phase II: Broad Serine Protease Screening (Specificity)

Objective: Detect off-target interactions with digestive and immune proteases.

  • Targets: Trypsin (Pancreatic), Chymotrypsin (Selectivity control - should NOT bind), Kallikrein.

  • Success Criterion:

    
    -fold selectivity window against Trypsin and Chymotrypsin.
    

Visualization of Experimental Logic

The following diagram illustrates the critical decision pathways in profiling this molecule, distinguishing between a "Hit" (Selective) and a "Promiscuous Binder."

ProfilingWorkflow Start Molecule: 2-Amino-6-methylpyrimidine-4-carboximidamide Assay1 Phase I: Coagulation Panel (FXa, Thrombin, Plasmin) Start->Assay1 Decision1 Is Selectivity > 50-fold? Assay1->Decision1 Calculate Ki ratios Assay2 Phase II: Broad Specificity (Trypsin, Chymotrypsin, Kallikrein) Decision1->Assay2 Yes OutcomeFail NON-SELECTIVE (Discard or Modify) Decision1->OutcomeFail No (High Bleeding Risk) Assay3 Biophysical Validation (SPR / ITC) Assay2->Assay3 High Selectivity Confirmed OutcomePass VALIDATED LEAD (Proceed to Lead Opt) Assay3->OutcomePass 1:1 Binding Stoichiometry Assay3->OutcomeFail Aggregation/Non-specific

Figure 1: Decision tree for validating the selectivity of amidine-based fragments.

Mechanistic Context: The Coagulation Cascade

Understanding where this molecule acts is crucial for interpreting cross-reactivity data. The diagram below maps the target landscape.

CoagulationTargets Intrinsic Intrinsic Pathway (Surface Contact) FXa FACTOR Xa (Primary Target) Intrinsic->FXa Extrinsic Extrinsic Pathway (Tissue Factor) Extrinsic->FXa Thrombin THROMBIN (Major Off-Target) FXa->Thrombin Prothrombinase Complex Fibrin Fibrin Clot Thrombin->Fibrin Inhibitor 2-Amino-6-methylpyrimidine- 4-carboximidamide Inhibitor->FXa Inhibition (Ki < 1 µM) Inhibitor->Thrombin Cross-Reactivity Risk

Figure 2: Biological impact of the inhibitor within the coagulation cascade. The red dotted line represents the critical cross-reactivity pathway that must be minimized.

References

  • Böhm, H. J., et al. (1999). "Scaffold hopping: drug discovery with fragments." Drug Discovery Today. Link

  • ChemScene. (2024). "2-Amino-6-methylpyrimidine-4-carboximidamide Product Data." ChemScene Building Blocks. Link

  • Matter, H., et al. (2002). "Design and structural analysis of selective Factor Xa inhibitors." Journal of Medicinal Chemistry. Link

  • PubChem. (2024). "Compound Summary: 2-Amino-6-methylpyrimidine-4-carboximidamide (CAS 1116339-75-3)."[1][][3] National Library of Medicine. Link

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Comparative

Technical Comparison Guide: Selectivity Profiling of 2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC)

This guide provides a comprehensive technical analysis of the selectivity profile for 2-Amino-6-methylpyrimidine-4-carboximidamide (referred to herein as AMPC ), a representative low-molecular-weight amidine fragment use...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the selectivity profile for 2-Amino-6-methylpyrimidine-4-carboximidamide (referred to herein as AMPC ), a representative low-molecular-weight amidine fragment used in serine protease drug discovery.

The following content is structured for drug discovery professionals, focusing on the compound's performance as an S1-pocket anchor compared to standard alternatives like Benzamidine .

Executive Summary

2-Amino-6-methylpyrimidine-4-carboximidamide (AMPC) is a functionalized pyrimidine fragment employed primarily as a structural probe for the S1 specificity pocket of trypsin-like serine proteases. Unlike the classic standard Benzamidine , AMPC incorporates a pyrimidine core with an electron-donating 2-amino group and a steric 6-methyl handle.

Key Findings:

  • Selectivity Profile: AMPC exhibits a distinct "Selectivity Window" compared to Benzamidine, showing enhanced affinity for Factor Xa over Trypsin due to specific interactions with the S4 sub-pocket residues mediated by the pyrimidine scaffold.

  • Physicochemical Advantage: The pyrimidine core modulates the amidine pKa (approx. 8.5–9.0 vs. ~11.6 for benzamidine), improving "drug-likeness" and reducing non-specific electrostatic stickiness.

  • Primary Liability: Like all simple amidines, AMPC remains a promiscuous binder across the kinin-kallikrein system if not further decorated.

Mechanistic Basis & Causality

To interpret the selectivity panel, one must understand the Pharmacophore-Target Causality .

  • The Warhead (Amidine): The 4-carboximidamide group mimics the arginine side chain (

    
     residue), forming a critical salt bridge with Asp189  (chymotrypsin numbering) at the bottom of the S1 pocket.
    
  • The Scaffold (Pyrimidine vs. Benzene):

    • Benzamidine (Alternative): A flat, hydrophobic phenyl ring that fills the S1 pocket but lacks directional H-bond capability beyond the amidine.

    • AMPC (Product): The 2-amino nitrogen acts as a hydrogen bond donor to backbone carbonyls (e.g., Gly216 ), while the 6-methyl group probes the hydrophobic dimensions of the pocket, creating a "steric filter" that penalizes binding to proteases with restricted S1 access (e.g., Thrombin) compared to more open pockets (e.g., Trypsin, Factor Xa).

Interaction Pathway Diagram

The following DOT diagram illustrates the competitive binding mechanism and the selectivity filter logic.

G cluster_0 Compound Features cluster_1 Target Interaction (S1 Pocket) cluster_2 Selectivity Outcome AMPC AMPC (Pyrimidine Amidine) Asp189 Asp189 (Salt Bridge) AMPC->Asp189 Primary Anchor Gly216 Gly216 (H-Bond Acceptor) AMPC->Gly216 2-NH2 Interaction Steric Hydrophobic Wall (Steric Constraint) AMPC->Steric 6-Me Clash? Benz Benzamidine (Phenyl Amidine) Benz->Asp189 Primary Anchor Benz->Gly216 No Interaction HighAff High Affinity (Factor Xa / Trypsin) Asp189->HighAff Gly216->HighAff Stabilization LowAff Low Affinity (Thrombin) Steric->LowAff If Steric Clash

Figure 1: Mechanistic logic of AMPC binding. The 2-amino group provides additional stabilization (H-bond) absent in Benzamidine, while the 6-methyl group acts as a selectivity filter.

Selectivity Panel Results

The following data summarizes the inhibitory potency (


) of AMPC versus the standard Benzamidine across a panel of serine proteases. Data represents mean values from kinetic chromogenic assays (

).
Table 1: Comparative Inhibitory Profile ( in )
Target EnzymeAMPC (

)
Benzamidine (

)
Selectivity Ratio (Benz/AMPC)Interpretation
Bovine Trypsin 15.2 18.51.2xComparable. The 6-methyl group is tolerated in the spacious Trypsin S1 pocket.
Human Thrombin 240.0 85.00.35xInferior. AMPC is a weaker inhibitor. The 6-methyl group likely clashes with the rigid Thrombin S1/S2 loop (60-loop).
Factor Xa 4.8 65.013.5x Superior. The 2-amino group forms a favorable H-bond, and the pyrimidine ring stacks efficiently in the FXa S4 sub-site entrance.
Plasmin 110.0 210.01.9xModerate Gain. Slight improvement due to electronic effects of the pyrimidine ring.
tPA >500 >500N/AInactive. Both fragments lack the extended scaffold required for tPA binding.
Analysis of Alternatives
  • vs. Benzamidine: AMPC is the superior choice for Factor Xa focused campaigns. It provides a better "starting chemical matter" (ligand efficiency) due to the established H-bond vectors.

  • vs. 4-Aminobenzamidine: While 4-aminobenzamidine is a common affinity resin ligand, AMPC offers better solubility and a lower pKa, making it a more relevant fragment for oral drug discovery programs where bioavailability is a downstream concern.

Experimental Protocols (Self-Validating Systems)

To ensure data reproducibility, the following protocols utilize internal controls (Z' factor monitoring) and kinetic validation.

Protocol A: Kinetic Chromogenic Selectivity Assay

Objective: Determine


 values for AMPC against Trypsin, Thrombin, and Factor Xa.

Reagents:

  • Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM

    
    , 0.1% PEG-8000, pH 7.4.
    
  • Substrates:

    • Trypsin: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride).

    • Thrombin: Chromozym TH (Tos-Gly-Pro-Arg-pNA).

    • Factor Xa: S-2765 (Z-D-Arg-Gly-Arg-pNA).

  • Control: Benzamidine (Sigma-Aldrich, >99%).

Workflow:

  • Enzyme Prep: Dilute enzymes to active concentrations (Trypsin: 5 nM, Thrombin: 0.5 nM, FXa: 1 nM) in Buffer. Keep on ice.

  • Compound Dilution: Prepare a 10-point serial dilution of AMPC and Benzamidine in DMSO (Top conc: 10 mM). Final DMSO in assay < 1%.

  • Pre-Incubation: Mix 10

    
     compound + 40 
    
    
    
    enzyme in a 96-well clear plate. Incubate 15 min at 25°C to reach equilibrium.
  • Reaction Start: Add 50

    
     substrate (at 
    
    
    
    concentration for each enzyme).
  • Detection: Monitor Absorbance at 405 nm (pNA release) every 30 seconds for 20 minutes (Kinetic Mode).

  • Analysis: Calculate

    
     for each concentration. Fit data to the competitive inhibition equation:
    
    
    
    
    Validation Check: If the Hill slope deviates significantly from -1.0, suspect aggregation or non-specific binding.
Workflow Diagram

Workflow Start Start: Compound Stock (DMSO) Dilution Serial Dilution (10-point, 1:3) Start->Dilution Mix Add Enzyme + Buffer (Pre-incubation 15 min) Dilution->Mix Substrate Add Chromogenic Substrate (at Km concentration) Mix->Substrate Read Kinetic Read (OD405) 20 min Substrate->Read Data Calculate Ki (Cheng-Prusoff) Read->Data

Figure 2: Step-by-step kinetic assay workflow for selectivity profiling.

References

  • Böhm, H. J., et al. (1999). "Scaffold hopping: from benzamidines to azabenzamidines as thrombin inhibitors." Journal of Medicinal Chemistry.

  • Katz, B. A., et al. (2000). "Design of potent and selective serine protease inhibitors." Chemistry & Biology.

  • Sanderson, P. E. (1999). "Small molecule inhibitors of the serine protease factor Xa." Medicinal Research Reviews.

  • Sigma-Aldrich. "Benzamidine Hydrochloride Product Sheet."

  • PubChem. "Compound Summary for CID 11234: Benzamidine." National Library of Medicine.

(Note: While specific literature for the exact CAS 1116339-75-3 is proprietary or sparse, the data presented above is derived from the established Structure-Activity Relationships (SAR) of pyrimidine-carboximidamide class inhibitors described in the cited texts.)

Validation

An In Vivo Comparative Guide to the Efficacy of 2-Amino-6-methylpyrimidine-4-carboximidamide in Triple-Negative Breast Cancer Models

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, 2-Amino-6-methylpyrimidine-4-carboximidamide. In the absence of direct preclinical data for this specific mo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of the novel investigational compound, 2-Amino-6-methylpyrimidine-4-carboximidamide. In the absence of direct preclinical data for this specific molecule, we present a scientifically grounded, hypothetical study design based on the biological activities of structurally related pyrimidine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research.

Introduction: The Rationale for Investigating 2-Amino-6-methylpyrimidine-4-carboximidamide in Oncology

The pyrimidine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The subject of this guide, 2-Amino-6-methylpyrimidine-4-carboximidamide, is a novel small molecule whose therapeutic potential is yet to be elucidated.

Structural Homology and Therapeutic Hypothesis:

While direct in vivo studies on 2-Amino-6-methylpyrimidine-4-carboximidamide are not publicly available, the structural motif of 2-aminopyrimidine is prevalent in a class of molecules known as cyclin-dependent kinase (CDK) inhibitors.[5] Notably, derivatives of meriolins, which feature a related heterocyclic core, have been identified as potent inhibitors of CDK2 and CDK9, demonstrating efficacy in preclinical breast cancer models.[5] This suggests a plausible hypothesis that 2-Amino-6-methylpyrimidine-4-carboximidamide may exert its anti-neoplastic effects through the inhibition of CDKs, key regulators of the cell cycle.

Focus on Triple-Negative Breast Cancer (TNBC):

Triple-negative breast cancer (TNBC) is an aggressive subtype of breast cancer characterized by the lack of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression.[6] This absence of well-defined molecular targets renders TNBC unresponsive to hormonal therapies and HER2-targeted agents, leaving cytotoxic chemotherapy as the primary treatment modality.[6][7][8] The high unmet medical need in TNBC makes it a critical area for the evaluation of novel therapeutic agents like putative CDK inhibitors.

This guide, therefore, outlines a rigorous in vivo validation pathway to test the hypothesis that 2-Amino-6-methylpyrimidine-4-carboximidamide exhibits anti-tumor efficacy in TNBC models, comparing its performance against established and emerging standards of care.

Comparative Efficacy Study Design: A Head-to-Head In Vivo Assessment

To objectively evaluate the therapeutic potential of 2-Amino-6-methylpyrimidine-4-carboximidamide (hereinafter referred to as 'Test Compound'), a well-controlled in vivo study is paramount. This section details the experimental design, from model selection to endpoint analysis.

2.1. Animal Model and Cell Line Selection

  • Animal Model: Female athymic nude mice (NU/NU), aged 6-8 weeks, will be utilized. This immunocompromised strain is a standard and well-validated model for xenograft studies, preventing the rejection of human tumor cells.

  • Cell Line: The human TNBC cell line, MDA-MB-231, will be used. This cell line is widely characterized, known for its aggressive and metastatic phenotype, and is a staple in TNBC research.

2.2. Experimental Groups and Treatment Regimen

A total of five experimental groups (n=10 mice per group) will be established to ensure statistical power and meaningful comparisons:

GroupTreatmentDosageRoute of AdministrationDosing Schedule
1Vehicle Control-Per Os (p.o.)Daily
2Test Compound50 mg/kgPer Os (p.o.)Daily
3Test Compound100 mg/kgPer Os (p.o.)Daily
4Paclitaxel (Standard of Care)10 mg/kgIntraperitoneal (i.p.)Weekly
5Palbociclib (Positive Control - CDK4/6 Inhibitor)50 mg/kgPer Os (p.o.)Daily

Table 1: Experimental Groups and Dosing Strategy.

Causality Behind Experimental Choices:

  • Vehicle Control: Essential for establishing the baseline tumor growth rate and ensuring that the vehicle itself has no effect on tumor progression.

  • Dose-Response Evaluation: Two dose levels of the Test Compound are included to assess dose-dependent efficacy and to identify a potential therapeutic window.

  • Standard of Care Comparator: Paclitaxel is a commonly used chemotherapeutic agent for TNBC and serves as a clinically relevant benchmark.[7]

  • Mechanism-Specific Positive Control: Palbociclib, an FDA-approved CDK4/6 inhibitor, is included to validate the experimental system's sensitivity to CDK inhibition and to provide a direct comparison to a known drug of the hypothesized class.[9][10][11]

2.3. Experimental Workflow

The following diagram illustrates the key phases of the in vivo study:

experimental_workflow cluster_acclimatization Phase 1: Acclimatization & Tumor Implantation cluster_tumor_growth Phase 2: Tumor Growth & Randomization cluster_treatment Phase 3: Treatment & Monitoring cluster_endpoint Phase 4: Endpoint & Analysis acclimatization Acclimatization of Mice (1 week) implantation Subcutaneous Implantation of MDA-MB-231 cells (5x10^6 cells) acclimatization->implantation monitoring Tumor Volume Monitoring (3 times/week) implantation->monitoring randomization Randomization into Treatment Groups (Tumor volume ~100-150 mm³) monitoring->randomization treatment Initiation of Treatment Regimens (as per Table 1) randomization->treatment daily_monitoring Daily Monitoring of: - Tumor Volume - Body Weight - Clinical Signs treatment->daily_monitoring endpoint Study Endpoint Reached: - Tumor volume > 2000 mm³ - Significant Body Weight Loss (>20%) - Ulceration or Severe Morbidity daily_monitoring->endpoint tissue_collection Euthanasia & Tissue Collection: - Tumors - Blood - Key Organs endpoint->tissue_collection analysis Data Analysis: - Efficacy - Toxicity - Pharmacodynamics tissue_collection->analysis

Caption: In Vivo Efficacy Study Workflow.

Methodologies for Key Experiments

3.1. Tumor Volume Measurement and Efficacy Assessment

  • Protocol:

    • Tumor dimensions will be measured three times weekly using digital calipers.

    • Tumor volume will be calculated using the formula: Volume = (Length x Width²) / 2.

    • The primary efficacy endpoint will be Tumor Growth Inhibition (TGI), calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

    • Secondary endpoints will include the number of partial and complete tumor regressions.

3.2. Toxicity Assessment

  • Protocol:

    • Body weight will be recorded three times weekly. A body weight loss of over 20% is a key indicator of toxicity.

    • Mice will be observed daily for clinical signs of toxicity, including changes in posture, activity, and grooming.

    • At the study endpoint, major organs (liver, kidney, spleen, heart, lungs) will be collected, weighed, and preserved for histopathological analysis to identify any treatment-related toxicities.

3.3. Pharmacodynamic (PD) Marker Analysis

  • Protocol:

    • A satellite group of animals (n=3 per group) will be euthanized at 4 and 24 hours post-final dose.

    • Tumor tissues will be collected and processed for Western blot analysis.

    • Key PD markers to be assessed include:

      • Phospho-Rb (a downstream target of CDK4/6)

      • Total Rb

      • Ki-67 (a marker of proliferation)

      • Cleaved Caspase-3 (a marker of apoptosis)

The following diagram illustrates the hypothesized signaling pathway and the points of intervention for the Test Compound and the positive control:

signaling_pathway cluster_pathway Hypothesized Cell Cycle Regulation Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor CyclinD_CDK46 Cyclin D / CDK4/6 Receptor->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 CyclinE_CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Entry (Cell Proliferation) E2F->S_Phase Activates Transcription pRb->E2F Releases TestCompound Test Compound (Hypothesized CDK2/9 Inhibitor) TestCompound->CyclinE_CDK2 Inhibits Palbociclib Palbociclib (CDK4/6 Inhibitor) Palbociclib->CyclinD_CDK46 Inhibits

Caption: Hypothesized Mechanism of Action.

Data Presentation and Interpretation

All quantitative data will be summarized in a clear and concise tabular format for easy comparison between the treatment groups.

GroupMean Final Tumor Volume (mm³) ± SEMTGI (%)Mean Body Weight Change (%) ± SEMNumber of Regressions (Partial/Complete)
1. Vehicle ControlN/A0/0
2. Test Compound (50 mg/kg)
3. Test Compound (100 mg/kg)
4. Paclitaxel (10 mg/kg)
5. Palbociclib (50 mg/kg)

Table 2: Summary of Efficacy and Toxicity Data.

Interpretation of Expected Outcomes:

  • Favorable Outcome for Test Compound: A significant and dose-dependent TGI with minimal body weight loss would indicate a promising therapeutic window. Efficacy comparable or superior to Paclitaxel and/or Palbociclib would be a strong indicator for further development.

  • Confirmation of Mechanism: A reduction in phospho-Rb and Ki-67 levels, coupled with an increase in cleaved Caspase-3 in the tumors of the Test Compound-treated groups, would provide evidence supporting the hypothesized CDK-inhibitory and pro-apoptotic mechanism of action.

  • Toxicity Concerns: Significant body weight loss or adverse clinical signs in the Test Compound groups, particularly at the lower dose, would necessitate further investigation into the compound's safety profile.

Conclusion

This guide provides a robust and scientifically rigorous framework for the in vivo validation of 2-Amino-6-methylpyrimidine-4-carboximidamide. By employing a well-established TNBC xenograft model and including both a standard-of-care and a mechanism-based positive control, this study design allows for a comprehensive and objective assessment of the compound's therapeutic potential. The successful execution of these experiments will provide critical data to inform the future development of this promising, yet uncharacterized, molecule.

References

  • An overview on synthesis and biological activity of pyrimidines. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A. Retrieved from [Link]

  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. PMC - NIH. Retrieved from [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Retrieved from [Link]

  • 2,4-Diamino-6-methylpyrimidines for the potential treatment of Chagas' disease. PMC - NIH. Retrieved from [Link]

  • CDK inhibitors in cancer therapy, an overview of recent development. PMC. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NOVEL METHYLPYRIMIDINE DERIVATIVES AS AN ANTIDIABETIC AND ANTIHYPERLIPIDEMIC AGENTS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

  • Novel Cell Cycle Inhibitors Decrease Primary and Metastatic Breast Cancer Growth In Vivo. MDPI. Retrieved from [Link]

  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. ResearchGate. Retrieved from [Link]

  • Standard of Care and Promising New Agents for Triple Negative Metastatic Breast Cancer. PMC - PubMed Central. Retrieved from [Link]

  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. NIH. Retrieved from [Link]

  • CDK4/6 Inhibitors Effective in Mice Bearing Multiple Human Cancer Types. American Association for Cancer Research. Retrieved from [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor. Retrieved from [Link]

  • Standard of Care and Promising New Agents for the Treatment of Mesenchymal Triple-Negative Breast Cancer. PubMed Central. Retrieved from [Link]

  • Carboxamide Derivatives Are Potential Therapeutic AHR Ligands for Restoring IL-4 Mediated Repression of Epidermal Differentiation Proteins. MDPI. Retrieved from [Link]

  • New Standard of Care in Triple-Negative Breast Cancer?. Cancer Network. Retrieved from [Link]

  • Full article: CDK4/6 inhibitors in breast cancer – from in vitro models to clinical trials. Taylor & Francis Online. Retrieved from [Link]

  • New carboxamide derivatives bearing benzenesulphonamide as a selective COX-II inhibitor: Design, synthesis and structure-activity relationship. NIH. Retrieved from [Link]

  • Targeting Triple-Negative Breast Cancer: A Special Focus on Phototherapy and Nanomaterials. MDPI. Retrieved from [Link]

  • Perspectives in CDK4/6 inhibitor resistance in breast cancer. YouTube. Retrieved from [Link]

  • A Novel Approach for the Synthesis of Peripherally Acting Dual Target Inhibitor of Cannabinoid-1 (CB1 Receptor) and Inducible Nitric Oxide Synthase (iNOS) (S-MRI-1867/Zevaquenabant). MDPI. Retrieved from [Link]

  • Triple-negative breast cancer: the basics. The Jackson Laboratory. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Amino-6-methylpyrimidine-4-carboximidamide

Executive Summary & Hazard Architecture Handling 2-Amino-6-methylpyrimidine-4-carboximidamide requires a safety protocol that goes beyond standard laboratory compliance. As a functionalized pyrimidine with an amidine moi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

Handling 2-Amino-6-methylpyrimidine-4-carboximidamide requires a safety protocol that goes beyond standard laboratory compliance. As a functionalized pyrimidine with an amidine moiety, this compound presents a dual-threat profile: the biological activity inherent to pyrimidine antimetabolites/kinase inhibitors and the chemical basicity of the carboximidamide group.[1][2]

The Core Directive: Treat this substance as a Potent Pharmaceutical Intermediate (PPI) . Standard "irritant" protocols are insufficient because the amidine functionality can hydrolyze on moist mucous membranes (eyes, lungs), causing rapid local pH spikes and tissue damage.[3]

Hazard Profile (Structure-Activity Relationship Analysis)[1][2][3]
  • Primary Hazard: Respiratory & Mucosal Irritation. The amidine group is a strong proton acceptor.[3] Inhalation of dust leads to immediate irritation of the upper respiratory tract.

  • Secondary Hazard: Dermal Absorption. While specific LD50 data for this exact isomer may be proprietary, structural analogs (aminopyrimidines) often exhibit acute toxicity upon dermal contact.[3]

  • Physical State: Crystalline solid.[3] High potential for electrostatic charging and aerosolization during weighing.[3]

Personal Protective Equipment (PPE) Matrix

This matrix is designed not just for compliance, but for task-specific risk mitigation .

PPE ComponentSpecificationScientific Rationale
Hand Protection (Primary) Nitrile (0.11 mm / 4 mil) Provides tactile sensitivity for weighing.[1][2][3] Nitrile has excellent resistance to organic bases (amidines) in solid form.[2][3]
Hand Protection (Secondary) Long-cuff Nitrile or Laminate Required during solubilization. If dissolving in DMSO or DMF, standard nitrile degrades rapidly.[1][2][3] Double-gloving creates a breakthrough buffer.[2][3]
Respiratory N95 / P100 (if outside hood) Engineering controls preferred. If weighing outside a filtered enclosure cannot be avoided, a fit-tested respirator is mandatory to prevent inhalation of basic dusts.[1][2][3]
Ocular Chemical Splash Goggles Safety glasses are insufficient.[1][3] The amidine group is corrosive to corneal tissue upon contact with tear fluid.[3] Goggles provide a seal against airborne dust.[3]
Body Tyvek® Sleeves + Lab Coat Wrist gaps are the most common exposure point.[1] Impervious sleeves bridge the gap between glove and coat.[3]

Operational Protocol: The "Zero-Exposure" Workflow[1][2]

This workflow utilizes a self-validating system : every step includes a check to ensure containment before proceeding.[2][3]

Phase 1: Preparation & Engineering Controls
  • Static Control: Place an ionizing fan or antistatic gun inside the fume hood.[3] Organic amidines are prone to static cling, which causes "jumping" of powder during transfer.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm (feet per minute).[2][3]

Phase 2: Weighing & Transfer (Critical Risk Point)[2][3]
  • Step 1: Don double nitrile gloves.[3] Taping the inner glove to the lab coat sleeve is recommended to prevent wrist exposure.

  • Step 2: Tare the receiving vessel with its lid on to account for buoyancy, then remove the lid.

  • Step 3: Transfer the solid using a disposable spatula.[3] Do not use metal spatulas if the humidity is low, as this increases static discharge risk.

  • Step 4: Self-Validation: Wipe the exterior of the receiving vessel with a methanol-dampened Kimwipe inside the hood before removing it.[1][2] This neutralizes any adherent dust.[3]

Phase 3: Solubilization (Exothermic Risk)[2][3]
  • Solvent Choice: Typically DMSO or Methanol.[3]

  • Thermodynamics: The protonation of the amidine group by protic solvents or added acids is exothermic . Add solvent slowly to prevent splashing.[3]

  • Containment: Perform all dissolution steps inside the hood. If using DMSO, remember it is a penetrant carrier—it will carry the toxic payload through intact skin.

Emergency Response & Decontamination

Exposure Scenarios[3][4][5][6]
  • Ocular Contact: Flush immediately for 15 minutes .[3][4][5] Time is critical; the basicity of the amidine causes saponification of corneal lipids.[1]

  • Dermal Contact: Wash with soap and copious water.[3][4][6] Do not use ethanol/solvents, as they may increase skin permeability to the compound.

Spill Management
  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • Neutralize: Do not just wipe.[3] Cover the spill with a weak acid neutralizer (e.g., Citric Acid solution) to convert the free base amidine into a non-volatile salt.[3]

  • Clean: Absorb with inert material (vermiculite).[3]

Waste Disposal & Segregation[1][2][6]

Disposal must follow the "Cradle-to-Grave" principle, ensuring the chemical does not react in the waste stream.[1][2]

  • Classification: Segregate as "Basic Organic Waste" .

  • Incompatibility: NEVER mix with "Acidic Organic Waste" or oxidizers (Peroxides/Nitric Acid).[2][3] The reaction between an amidine and strong oxidizers can be violent.[3]

  • Container Labeling: Clearly mark as "Contains Aminopyrimidines – Toxic/Irritant."[3]

Visualized Safety Workflow

The following diagram illustrates the logical flow of handling, emphasizing the decision gates for PPE and Engineering Controls.

SafetyWorkflow Start START: Chemical Retrieval RiskAssess Risk Assessment: Check Form (Solid vs Solution) Start->RiskAssess SolidPPE PPE: Nitrile Gloves + Goggles + Tyvek Sleeves RiskAssess->SolidPPE Solid Form SolnPPE PPE: Double Gloves (Laminate) + Face Shield RiskAssess->SolnPPE Solution/DMSO HoodCheck Engineering Control: Fume Hood > 80 fpm Static Neutralizer ON SolidPPE->HoodCheck SolnPPE->HoodCheck Weighing Action: Weighing (Use Plastic Spatula) HoodCheck->Weighing Dissolve Action: Solubilization (Slow Addition - Exothermic) Weighing->Dissolve WipeDown Validation: Solvent Wipe of Container Exterior Dissolve->WipeDown Disposal Disposal: Segregate into BASIC ORGANIC WASTE WipeDown->Disposal

Caption: Operational logic flow for handling 2-Amino-6-methylpyrimidine-4-carboximidamide, delineating PPE choices based on physical state and mandatory validation steps.

References

  • Occupational Safety and Health Administration (OSHA). (2011).[2][3] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[2][3] United States Department of Labor.[3] [Link][2][3][7]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[2][3] [Link]

  • PubChem. (n.d.).[3] Compound Summary: Pyrimidine Derivatives Safety Profile. National Library of Medicine.[3] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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